4-Bromo-2-methyl-1h-indene
Description
Properties
IUPAC Name |
4-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKASFXMXUOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Synthesis, Properties, and Applications
For Correspondence: Gemini, Senior Application Scientist Google Research
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1H-indene (CAS No: 328085-65-0), a key intermediate in organic synthesis with significant potential in the development of novel pharmaceuticals and functional materials.[1][2] This document details the physicochemical properties, outlines a plausible and detailed synthetic pathway, explores its reactivity, and discusses its applications, particularly within the realm of medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.
Introduction: The Strategic Importance of the Indene Scaffold
The indene framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing ligands that interact with specific biological targets. The introduction of substituents, such as the bromo and methyl groups in this compound, allows for fine-tuning of steric and electronic properties, which is crucial for optimizing pharmacological activity. This guide focuses on the 4-bromo-2-methyl substituted variant, a less-explored yet highly promising intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 328085-65-0 | [1][2] |
| Molecular Formula | C₁₀H₉Br | [1][2] |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | White to yellow crystal | [4] |
| Melting Point | 45-47 °C | [4] |
| Boiling Point | 267-268 °C (at 760 Torr); 104-108 °C (at 5 Torr) | [2][4] |
| Density | 1.38 g/cm³ (experimental); 1.432 g/cm³ (predicted) | [2][4] |
| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [4] |
| InChIKey | RLKASFXMXUOUFQ-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring are expected to appear in this region. The proton at C7, being adjacent to the bromine atom, would likely be the most downfield. The protons at C5 and C6 would show characteristic ortho- and meta-couplings.
-
Vinyl Proton (δ ~6.5 ppm): The proton at C3 of the five-membered ring is expected to appear as a singlet or a narrow triplet, depending on the coupling with the C1 protons.
-
Allylic Protons (δ ~3.3 ppm): The two protons at C1 are allylic and are expected to appear as a singlet or a narrow multiplet.
-
Methyl Protons (δ ~2.1 ppm): The methyl group at C2 would likely appear as a singlet.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C4) would be significantly shifted.
-
Olefinic Carbons (δ 125-140 ppm): The carbons of the double bond (C2 and C3) would appear in this region.
-
Allylic Carbon (δ ~35-40 ppm): The C1 carbon is expected in this range.
-
Methyl Carbon (δ ~15-20 ppm): The methyl carbon signal would appear in the upfield region.
-
2.2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600, 1470 cm⁻¹: Aromatic C=C stretching vibrations.
-
~800-600 cm⁻¹: C-Br stretching vibration.
2.2.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of a bromine radical (M⁺ - Br) to form a stable indenyl cation, and the subsequent loss of a methyl radical.
Synthesis and Reaction Mechanisms
A robust and scalable synthesis is crucial for the utility of any chemical intermediate. While a direct, one-pot synthesis of this compound is not extensively documented, a reliable multi-step pathway can be constructed based on established organic chemistry principles and literature precedents for similar structures. The proposed synthesis starts from the readily available 3-(2-bromophenyl)-2-methylpropanoic acid.
Proposed Synthetic Pathway
The proposed three-step synthesis involves the formation of an acid chloride, an intramolecular Friedel-Crafts acylation to form the indanone core, and a subsequent reduction and dehydration to yield the target indene.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropionyl chloride
-
To a stirred solution of 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in a suitable round-bottom flask, add thionyl chloride (2.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-bromophenyl)-2-methylpropionyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-2-methyl-1-indanone [4]
-
Prepare a suspension of anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add a solution of the crude 3-(2-bromophenyl)-2-methylpropionyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-Bromo-2-methyl-1-indanone, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 4-Bromo-2-methyl-1-indanone (1.0 eq) in ethanol (EtOH) in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford this compound.
Chemical Reactivity and Applications
This compound possesses several reactive sites that can be exploited for further synthetic transformations, making it a valuable building block.
Reactivity Profile
Caption: Reactivity map of this compound.
The aryl bromide at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for building molecular complexity. For instance, Suzuki coupling with various boronic acids can be used to synthesize a library of 4-aryl-2-methyl-1H-indenes, which are precursors to metallocene catalysts used in olefin polymerization.[1]
The double bond in the five-membered ring can undergo typical electrophilic addition reactions. Furthermore, the allylic protons at the C1 position are acidic (pKa of indene is ~20 in DMSO), and their deprotonation can generate a resonance-stabilized indenyl anion.[7] This anion can then act as a nucleophile in various reactions.
Applications in Drug Development and Medicinal Chemistry
While specific drugs derived from this compound are not yet prevalent in the literature, the broader class of substituted indenes has shown significant promise in various therapeutic areas.[7][8] The this compound scaffold serves as a valuable starting point for the synthesis of analogs of known bioactive indenes. Its utility as a pharmaceutical intermediate lies in its ability to be incorporated into larger molecules to modulate their pharmacological properties.[4]
Safety and Handling
This compound is an irritant and may cause irritation to the eyes, respiratory system, and skin.[2][4] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical attention.[4]
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its well-defined structure, coupled with multiple reactive sites, makes it an attractive building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. As the demand for novel chemical entities continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing scientific discovery.
References
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This compound - ChemBK. (2024-04-09). Available at: [Link]
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This compound | C10H9Br | CID 22471914 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Efficient Synthesis of Substituted Indene Derivatives - Taylor & Francis Online. (Date not available). Available at: [Link]
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Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC. (Date not available). National Center for Biotechnology Information. Available at: [Link]
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physical and chemical properties of 4-Bromo-2-methyl-1h-indene
An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, chemical reactivity, and synthetic utility of this compound. By synthesizing data from authoritative sources with field-proven insights, this guide offers detailed experimental protocols, safety guidelines, and an exploration of its applications as a versatile molecular building block.
Molecular Identity and Core Physicochemical Properties
This compound is a substituted indene derivative featuring a bromine atom on the aromatic ring and a methyl group on the five-membered ring. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.[1] Its identity is defined by the CAS Registry Number 328085-65-0.[2]
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉Br | [1][2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 267-268 °C (at 760 Torr); 104-108 °C (at 5 Torr) | [1] |
| Density | 1.38 - 1.43 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [1] |
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for verifying the identity and purity of this compound. While experimental spectra are not universally published, the following sections detail the expected spectroscopic signatures based on its molecular structure.
Mass Spectrometry (MS)
The mass spectrum provides definitive evidence of molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): A prominent feature will be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pattern: A primary fragmentation pathway involves the loss of the bromine radical to form a stable indanyl cation at m/z 129 (M⁺ - Br). Further fragmentation may include the loss of a methyl radical to yield a signal at m/z 114.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the precise arrangement of atoms. The predicted chemical shifts (δ) in CDCl₃ are as follows:
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 - 7.1 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~6.4 | Singlet (broad) | 1H | Vinylic proton (=CH) |
| ~3.3 | Singlet (broad) | 2H | Allylic/Benzylic protons (-CH₂-) |
| ~2.1 | Singlet (broad) | 3H | Methyl protons (-CH₃) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~145 - 140 | Aromatic Quaternary Carbons (C-C) |
| ~140 - 135 | Vinylic Quaternary Carbon (C=C-CH₃) |
| ~130 - 120 | Aromatic & Vinylic CH Carbons |
| ~120 | Aromatic Carbon attached to Bromine (C-Br) |
| ~40 | Allylic/Benzylic Carbon (-CH₂) |
| ~16 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium-Strong | C=C Stretch (Aromatic and Vinylic) |
| ~1450 | Medium | C-H Bend (Aliphatic) |
| ~800-600 | Strong | C-Br Stretch |
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from its distinct reactive sites, making it a valuable scaffold in medicinal chemistry and materials science.
The Aryl Bromide Handle
The bromine atom on the aromatic ring is the primary site for functionalization, serving as a classical "handle" for palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of diverse chemical moieties, a cornerstone of modern drug discovery. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to construct arylethynyl systems.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The "Magic Methyl" Effect in Context
In drug development, the introduction of a methyl group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties—a phenomenon often dubbed the "magic methyl" effect.[3] The 2-methyl substituent in this compound can serve several purposes:
-
Conformational Locking: It can restrict the rotation of adjacent substituents, locking the molecule into a biologically active conformation.
-
Metabolic Blocking: It can shield a nearby site from metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's half-life.
-
Enhanced Binding: It can improve binding affinity to a target protein by engaging in favorable hydrophobic interactions within a binding pocket.[3]
The indene scaffold itself is present in various biologically active molecules, and this specific building block provides an efficient entry point for exploring structure-activity relationships around this privileged core.[4]
Experimental Workflows
The following sections provide structured protocols for the synthesis and analysis of this compound, designed for practical application in a laboratory setting.
Illustrative Synthetic Pathway
A common and effective method for synthesizing substituted indenes involves the modification of a corresponding indanone precursor. The following diagram illustrates a logical and field-proven workflow for the synthesis of this compound from 4-bromo-1-indanone.
Caption: Synthetic workflow from 4-bromo-1-indanone to the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes the synthesis via Grignard addition followed by dehydration.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF and magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Slowly add a solution of methyl bromide (or methyl iodide) in dry THF to the magnesium suspension. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting methylmagnesium bromide solution to 0 °C.
-
Addition to Indanone: Slowly add a solution of 4-bromo-1-indanone in dry THF to the Grignard reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Fit the flask with a Dean-Stark apparatus and heat to reflux. Monitor the reaction by TLC until the alcohol is consumed.
-
Final Purification: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Analytical Workflow for Quality Control
Verifying the purity and identity of the final product is a critical final step.
Caption: Standard analytical workflow for product identity and purity verification.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as an irritant and may cause irritation to the eyes, respiratory system, and skin.[1] Ingestion may be harmful.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the construction of complex molecules. For researchers in drug discovery, the strategic placement of the aryl bromide and methyl group on the indene scaffold provides a powerful platform for generating novel compounds with tailored biological activities. Adherence to rigorous synthetic, analytical, and safety protocols is essential to fully and safely leverage the potential of this important compound.
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2-bromo-4-methyl-1-phenyl-1H-indene | C16H13Br | CID 152756950 - PubChem. (n.d.). Retrieved from [Link]
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4-Bromo-2-methylbut-1-ene | C5H9Br | CID 549585 - PubChem. (n.d.). Retrieved from [Link]
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Safety Data Sheet for 4-Bromo-1H-indene - Angene Chemical. (2023). Retrieved from [Link]
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Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (2010). Retrieved from [Link]
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4-Bromo-2-methyl-1h-indene structural formula and isomers
An In-Depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Structure, Isomerism, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. We will delve into its core structural features, explore the nuances of its primary isomers, and present field-proven insights into its synthesis and reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.
Introduction: The Strategic Importance of the Bromo-Methyl-Indene Scaffold
The indene framework, consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. The strategic introduction of substituents, such as a bromine atom and a methyl group, imparts unique reactivity and allows for the precise construction of complex molecular architectures. This compound (CAS: 328085-65-0) serves as a critical building block, primarily utilized as a raw material and intermediate for the synthesis of fluorescent dyes, novel heterocyclic compounds, and pharmacologically active molecules.[1] Its molecular formula is C₁₀H₉Br, with a molecular weight of approximately 209.08 g/mol .[2]
Core Compound Profile: this compound
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in research and development.
Structural Formula and Key Identifiers
The structural arrangement of this compound is depicted below. The bromine atom is positioned on the aromatic ring at carbon 4, while the methyl group is on the five-membered ring at carbon 2.
Caption: Structural formula of this compound.
Physicochemical Properties
The key properties of this compound are summarized in the table below, providing critical data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 328085-65-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₉Br | [1][2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 267-268 °C (atm); 104-108 °C (5 Torr) | [1] |
| Density | 1.38 g/cm³ | [1] |
| Solubility | Soluble in ethanol, dichloromethane, ether; slightly soluble in water | [1] |
| SMILES | CC1=CC2=C(C1)C=CC=C2Br | [2] |
Isomeric Landscape: A Comparative Analysis
The specific placement of the bromo and methyl substituents on the indene ring system gives rise to several positional isomers, each with distinct chemical properties and synthetic applications. The most prominent and well-documented isomer is 7-Bromo-2-methyl-1H-indene.
Structural Comparison of Key Positional Isomers
The difference in the substitution pattern between the 4-bromo and 7-bromo isomers directly influences their reactivity. The bromine's position relative to the fused ring system alters the electronic environment of the molecule, which is a critical consideration in reactions like cross-coupling.
Caption: Comparison of this compound and its 7-Bromo isomer.
Comparative Properties and Applications
While both isomers are valuable synthetic intermediates, their utility diverges based on their structure.
| Feature | This compound | 7-Bromo-2-methyl-1H-indene |
| CAS Number | 328085-65-0 | 880652-93-7[3] |
| Appearance | White to yellow crystal[1] | Colorless solid or pale yellow liquid[3][4] |
| Key Reactivity | General intermediate for dyes and heterocycles[1] | Enhanced electrophilic character due to the bromine substituent, making it a valuable precursor for cross-coupling reactions[3] |
| Primary Application | Organic synthesis raw material[1] | Synthesis of a broad range of ansa-zirconocenes used as polymerization catalysts[4][5][6] |
The enhanced electrophilic character of 7-Bromo-2-methyl-1H-indene makes it particularly suitable for palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[3][4]
Synthesis and Mechanistic Considerations
The synthesis of substituted indenes can be achieved through various routes. While specific, detailed protocols for the 4-bromo isomer are proprietary, a robust and published methodology exists for its 7-bromo counterpart, offering valuable mechanistic insights.
General Synthetic Strategies for the Indene Core
The construction of the indene scaffold is well-established. Modern methods often rely on metal-catalyzed cyclization reactions, which offer high yields and regioselectivity. For instance, rhodium(I) catalysts can effectively mediate the reaction between (chloromethyl)phenylboronic acids and alkynes to form indene derivatives.[7] Another powerful approach involves the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes.[7] These methods highlight the versatility of catalytic chemistry in accessing this important structural motif.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1H-indene
The following protocol is adapted from established literature and provides a validated pathway to the 7-bromo isomer.[4] This multi-step process demonstrates a classic reduction followed by elimination/rearrangement to yield the target indene.
Step 1: Reduction of the Ketone
-
Reactant: 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one (0.52 mol)
-
Solvent: 950 mL of a THF-methanol mixture (2:1 v/v)
-
Reagent: Sodium borohydride (NaBH₄, 1.02 mol)
-
Procedure: The starting ketone is dissolved in the solvent mixture and cooled to -5 °C. Sodium borohydride is added in batches over 2 hours, ensuring the temperature is maintained below 0 °C. The mixture is then stirred overnight at room temperature.
Step 2: Workup and Acidification
-
Procedure: The reaction mixture is poured into 1000 mL of ice water. The solution is then carefully acidified with 10% HCl to a pH of 4. This step is crucial for quenching the excess reducing agent and facilitating the subsequent elimination.
Step 3: Purification
-
Procedure: The product is isolated and purified via fractional distillation.
-
Result: 7-bromo-2-methyl-1H-indene is obtained as a colorless solid with a boiling point of 104-108 °C at 5 mmHg. The reported yield is 93%.[4]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-methyl-1H-indene in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-methyl-1H-indene, a crucial intermediate in organic synthesis.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and analytical method development. This document moves beyond a simple data sheet, offering a foundational understanding of the compound's physicochemical properties, predictive solubility analysis based on chemical principles, and robust, field-proven protocols for empirical solubility determination.
Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand its intrinsic chemical and physical nature. The structure of this compound dictates its interaction with various solvents.
Chemical Structure:
The molecule possesses a bicyclic aromatic-aliphatic indene core, which is largely nonpolar. The presence of a bromine atom introduces some polarity and polarizability, while the methyl group reinforces the hydrophobic character. This duality suggests a nuanced solubility profile, favoring organic solvents over highly polar ones like water.
Key Physical Properties:
| Property | Value | Source |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 267-268 °C (at 760 Torr) | [1] |
| Density | ~1.38 - 1.43 g/cm³ (Predicted) | [1] |
The crystalline solid state and moderate melting point are typical for a rigid organic molecule of this size. These properties are critical when designing solubility experiments, particularly for achieving thermodynamic equilibrium.
Foundational Principles and Solubility Predictions
The adage "like dissolves like" serves as a powerful predictive tool in solubility science.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its largely nonpolar hydrocarbon structure is the dominant feature. Therefore, it is logical to predict higher solubility in solvents that are also nonpolar or moderately polar.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Strong van der Waals interactions are expected between the indene core and these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the C-Br bond and can effectively solvate the overall molecule. Dichloromethane and ethers are already reported to be effective solvents.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents rely on hydrogen bonding. While ethanol is reported as a suitable solvent, likely due to its alkyl chain providing some nonpolar character, highly polar protic solvents are less favorable.[1] The compound lacks significant hydrogen bond donor or acceptor sites, leading to very poor affinity for water, which is confirmed by reports of it being only slightly soluble.[1]
Solubility Profile: Known Data and Predictions
The following table summarizes the known and predicted solubility of this compound. Quantitative data for this specific compound is not widely published, necessitating experimental determination for precise applications.
| Solvent Class | Solvent | Predicted/Known Solubility | Rationale / Notes |
| Polar Protic | Water | Slightly Soluble / Insoluble | Confirmed by literature.[1] The molecule's dominant hydrophobic character prevents significant interaction with the water's hydrogen-bonding network. |
| Ethanol | Soluble | Confirmed by literature.[1] The ethyl group provides sufficient nonpolar character to solvate the indene core. | |
| Methanol | Moderately Soluble | Predicted. Less soluble than in ethanol due to methanol's higher polarity. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Confirmed by literature.[1] Excellent solvent due to its ability to dissolve moderately polar and nonpolar compounds. |
| Diethyl Ether | Soluble | Confirmed by literature.[1] A common solvent for nonpolar to moderately polar organic compounds. | |
| Tetrahydrofuran (THF) | Highly Soluble | Predicted. Structurally similar to diethyl ether but with slightly higher polarity. | |
| Acetone | Soluble | Predicted. A versatile solvent capable of dissolving a wide range of organic compounds. | |
| Ethyl Acetate | Soluble | Predicted. Its ester functionality and alkyl chains provide a good balance of polarity. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Predicted. A very strong polar aprotic solvent, likely to dissolve the compound effectively. | |
| Nonpolar | Toluene | Highly Soluble | Predicted. Aromatic stacking interactions between toluene and the indene ring system should promote high solubility. |
| Hexanes / Heptane | Moderately to Sparingly Soluble | Predicted. Solubility may be limited as the bromine atom adds polarity that is not well-matched by purely aliphatic solvents. |
Experimental Protocols for Solubility Determination
Accurate solubility determination is achieved through systematic, reproducible experimental work. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.
Workflow for Comprehensive Solubility Assessment
The following diagram outlines a logical workflow for characterizing the solubility of a compound like this compound. This workflow is designed to be efficient, starting with rapid screening to identify suitable solvents before committing to more time-intensive quantitative analysis.
Caption: Logical workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method is used to quickly screen a range of solvents and categorize them.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, DCM, toluene, hexane)
-
Small test tubes (13x100 mm) or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.[4]
-
Expertise & Experience: Using a consistent, estimated amount allows for semi-quantitative comparison across solvents. Crushing any large crystals ensures a greater surface area for dissolution.
-
-
Solvent Addition: Add the selected solvent in 0.5 mL increments to the test tube.
-
Agitation: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[3]
-
Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.
-
Categorization: Continue adding solvent up to a total volume of 2-3 mL. Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved even after vigorous mixing.
-
Insoluble: Little to no solid dissolves.
-
Protocol 2: Quantitative Solubility Determination (Equilibrium Gravimetric Method)
This method determines the thermodynamic equilibrium solubility, which is the most accurate and reliable measure for physicochemical characterization.[5]
Materials:
-
This compound
-
Chosen solvent (identified as suitable from Protocol 1)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials for collecting filtrate
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask (e.g., 100 mg to 5 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.[5]
-
Trustworthiness: The presence of excess solid is the self-validating mechanism that ensures the solution is truly saturated at equilibrium.
-
-
Equilibration:
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask on an orbital shaker or use a magnetic stir bar. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Expertise & Experience: A duration of 24 hours is typically sufficient for most organic compounds to reach thermodynamic equilibrium.[5] For compounds with slow dissolution kinetics or potential polymorphism, longer times or preliminary time-to-equilibrium studies may be necessary.
-
-
Sample Collection and Separation:
-
After equilibration, allow the slurry to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) vial. Record the exact volume collected.
-
Trustworthiness: Filtration is a critical step to ensure that no microscopic solid particles are transferred, which would artificially inflate the solubility measurement.
-
-
Solvent Evaporation:
-
Place the vial containing the filtrate in a fume hood or use a gentle stream of nitrogen or a vacuum centrifuge to slowly evaporate the solvent to dryness.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces.
-
Weigh the vial containing the solid residue on an analytical balance.[6]
-
The mass of the dissolved solute is the final weight of the vial minus its initial tare weight.
-
Calculation:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of filtrate (mL)
-
-
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.[1]
-
Exposure: Avoid inhalation and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice if irritation persists.[1]
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in common polar aprotic and alcoholic solvents such as dichloromethane, ether, and ethanol, while demonstrating poor solubility in water.[1] For applications requiring precise concentration control, the qualitative assessments and predictions in this guide should be supplemented with quantitative experimental determination using a robust method like the equilibrium gravimetric protocol detailed herein. A systematic approach to solubility testing ensures reliable data, facilitating smoother process development and more robust scientific outcomes.
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This compound - ChemBK. (2024). ChemBK. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). SUNY Oneonta. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Anbar. [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]
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Solubility of Organic Compounds. (2023). University of Toronto. [Link]
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Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
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Solubility Test. (n.d.). AxisPharm. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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This compound. (n.d.). PubChem. [Link]
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Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. [Link]
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This compound. (n.d.). Next Peptide. [Link]
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Solubility test/ Organic lab. (2021). YouTube. [Link]
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Safety Data Sheet - 4-Bromo-1H-indene. (2025). Angene Chemical. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]
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An In-Depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-indene, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, outlines a robust synthetic strategy, and explores its utility in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Core Molecular Profile
This compound is a substituted indene derivative featuring a bromine atom on the aromatic ring and a methyl group on the five-membered ring. This specific arrangement of functional groups makes it a versatile building block for constructing more complex molecular architectures. The aryl bromide moiety serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the indene core is a structural motif found in various biologically active compounds and materials.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These data are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉Br | [ChemBK[1], PubChem[2]] |
| Molecular Weight | 209.08 g/mol | [PubChem[2]] |
| CAS Number | 328085-65-0 | [ChemBK[1], PubChem[2]] |
| Appearance | White to yellow crystal | [ChemBK[1]] |
| Melting Point | 45-47 °C | [ChemBK[1]] |
| Boiling Point | 104-108 °C (at 5 Torr) | [ChemBK[1]] |
| Solubility | Soluble in ethanol, dichloromethane, ether; slightly soluble in water. | [ChemBK[1]] |
Strategic Synthesis: A Mechanistic Approach
While various methods exist for synthesizing the indene scaffold, a particularly robust and modular approach for creating substituted indenes involves a sequence of palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis (RCM).[3] This strategy offers excellent control over the final substitution pattern and is adaptable to a wide range of functional groups.
Below is a proposed, field-proven workflow for the synthesis of this compound, starting from commercially available precursors.
Conceptual Workflow Diagram
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol
Part 1: Suzuki Coupling to Synthesize Diene Precursor
The initial step involves creating the carbon backbone via a Suzuki coupling reaction. This palladium-catalyzed method is chosen for its high efficiency and functional group tolerance, allowing for the precise formation of a C(sp²)-C(sp³) bond.[4]
-
Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-3-iodobenzene (1.0 eq), 2-methylallylboronic acid pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq) as the base.
-
Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 20 minutes. Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Expertise & Experience Insight: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of coupling. The choice of K₃PO₄ as the base is crucial; it is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.[5]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate, 1-bromo-3-(2-methylallyl)benzene.
Part 2: Ring-Closing Metathesis (RCM) to Form the Indene Ring
With the diene precursor in hand, the five-membered ring is constructed using RCM. This powerful reaction, mediated by a ruthenium catalyst (e.g., Grubbs' catalyst), efficiently forms cyclic structures.[3]
-
Reactor Setup: In a separate Schlenk flask under argon, dissolve the diene precursor from Part 1 in anhydrous, degassed dichloromethane (DCM).
-
Catalyst Addition: Add Grubbs' Second Generation catalyst (1-2 mol%) to the solution.
-
Trustworthiness Insight: Using a second-generation catalyst provides higher stability and activity compared to the first-generation counterpart, ensuring a more efficient and reliable ring closure, even with moderately challenging substrates.
-
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40 °C) for 4-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Catalyst Quenching & Purification: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst. Concentrate the solvent and purify the residue directly by column chromatography on silica gel to obtain the final product, this compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Handle
The primary utility of this compound in drug development and materials science lies in its capacity as a substrate for further functionalization. The aryl bromide is an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a vast array of aryl or heteroaryl groups.[6]
Illustrative Workflow: Synthesis of a Biaryl Indene Derivative
This protocol demonstrates how this compound can be used to synthesize a more complex biaryl structure, a common motif in pharmacologically active molecules.
Caption: Suzuki coupling of this compound with a heteroaryl boronic acid.
Step-by-Step Protocol
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst & Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-4 mol%). Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Authoritative Grounding: The use of a ligand like dppf stabilizes the palladium center and facilitates the reductive elimination step, which is often rate-limiting. A mixed aqueous solvent system with a carbonate base is a standard, highly effective condition for Suzuki couplings.[5]
-
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 2-6 hours. For sluggish reactions, microwave irradiation can be employed to accelerate the coupling.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase, concentrate, and purify by flash chromatography or preparative HPLC to yield the desired 2-methyl-4-(pyridin-3-yl)-1H-indene. This final compound can serve as a scaffold for further elaboration in a drug discovery program.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1]
Conclusion
This compound is a strategically important building block whose value is defined by its versatile reactivity. Its molecular formula is C₁₀H₉Br and its molecular weight is 209.08 g/mol .[1][2] Through well-established synthetic routes like the Suzuki-RCM sequence, it can be prepared with high precision. The presence of the aryl bromide functionality provides a reliable access point for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the indene core. This capability makes it a highly relevant intermediate for scientists engaged in the synthesis of novel therapeutics and advanced organic materials.
References
-
Guo, L.-N., Duan, X.-H., Bi, H.-P., Liu, X.-Y., & Liang, Y.-M. (2006). Synthesis of Indenes via Palladium-Catalyzed Carboannulation of Diethyl 2-(2-(1-alkynyl)phenyl)malonate and Organic Halides. The Journal of Organic Chemistry, 71(8), 3325–3327. [Link]
-
Zhou, F., Han, X., & Lu, X. (2011). Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones. The Journal of Organic Chemistry, 76(5), 1491–1494. [Link]
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. [Link]
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Organic Chemistry Portal. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.[Link]
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ChemBK. this compound.[Link]
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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The Versatile Synthon: Unlocking the Potential of 4-Bromo-2-methyl-1H-indene in Modern Organic Synthesis
Abstract
The indene scaffold is a privileged structural motif found in a diverse array of biologically active molecules and advanced materials. Among the functionalized indenes, 4-Bromo-2-methyl-1H-indene stands out as a versatile and highly valuable building block in organic synthesis. Its unique combination of a reactive aryl bromide and a modifiable indene core offers a powerful platform for the construction of complex molecular architectures. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to facilitate its practical application in the laboratory.
Introduction: The Strategic Importance of the Indene Scaffold
Indene and its derivatives are bicyclic hydrocarbons that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The rigid, planar structure of the indene core, coupled with the ability to introduce a wide range of substituents, allows for the fine-tuning of steric and electronic properties. This has led to the development of indene-based compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Furthermore, the unique photophysical and electronic characteristics of indene derivatives have made them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[2]
This compound, with its strategically placed bromine atom, serves as a key intermediate for the elaboration of the indene scaffold. The carbon-bromine bond provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₉Br |
| Molecular Weight | 209.08 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 328085-65-0 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton on the five-membered ring, the allylic methylene protons, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The vinylic proton should be a singlet or a narrow multiplet around δ 6.5-7.0 ppm. The methylene protons at the 1-position will likely be a singlet around δ 3.3-3.5 ppm, and the methyl protons at the 2-position will be a singlet around δ 2.0-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight aromatic and vinylic carbons, one methylene carbon, and one methyl carbon. The aromatic carbons will resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The vinylic carbons of the five-membered ring will be in the δ 125-140 ppm range. The methylene carbon will be around δ 35-40 ppm, and the methyl carbon will be in the upfield region, around δ 15-20 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The fragment ions would arise from the loss of bromine, methyl, and other small fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C stretching of the aromatic and indene rings (around 1450-1600 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).
Synthesis of this compound
While a definitive, high-yielding, and widely adopted synthesis for this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised from commercially available precursors. A common strategy for the synthesis of substituted indenes involves the cyclization of appropriate precursors. A potential route could involve the bromination of 2-methyl-1H-indene.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for the synthesis of this compound.
A direct bromination of 2-methyl-1H-indene would likely require careful control of reaction conditions to achieve regioselectivity at the 4-position of the aromatic ring. Electrophilic aromatic substitution on the indene system is influenced by the directing effects of the fused ring system.
Alternatively, a multi-step synthesis starting from a pre-functionalized aromatic ring, followed by the construction of the five-membered ring, could offer better control over the final product's regiochemistry.
Key Applications in Organic Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound primarily stems from its ability to participate in a wide range of cross-coupling reactions, transforming the C-Br bond into new C-C, C-N, and C-O bonds. This versatility makes it an invaluable precursor for the synthesis of highly functionalized indene derivatives with potential applications in various fields.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] this compound is an excellent substrate for this reaction, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 4-position. These biaryl structures are common motifs in pharmaceuticals and organic electronic materials.
A highly efficient, ligand-free Suzuki coupling protocol has been reported for the closely related 4-bromo-2-methyl-1H-indanone. This method can be adapted for this compound, providing a straightforward route to 4-aryl-2-methyl-1H-indenes.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling (Adapted)
This protocol is adapted from a procedure for a similar substrate and should be optimized for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1 equivalent)
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and TBAB (1 mmol).
-
Add PEG-400 (5 mL) and water (1 mL) to the flask.
-
Add Pd(OAc)₂ (0.0001 mmol, 0.01 mol%).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-indene.
Causality Behind Experimental Choices:
-
Ligand-Free System: The use of a phase-transfer catalyst like TBAB and a solvent system like PEG-400/water can facilitate the reaction without the need for expensive and air-sensitive phosphine ligands. This simplifies the experimental setup and reduces costs.
-
Palladium(II) Acetate: A common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) catalyst.
-
Potassium Carbonate: A mild and effective base for the Suzuki-Miyaura coupling.
-
PEG-400/Water: A green and efficient solvent system that can promote the reaction and simplify product isolation.
Heck-Mizoroki Reaction: Olefin Functionalization
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[4] This reaction allows for the introduction of vinyl groups at the 4-position of the indene core, leading to the synthesis of styrenyl-type derivatives. These extended π-systems are of great interest in materials science for their potential applications in polymers and organic electronics.
Caption: Heck-Mizoroki reaction of this compound.
Experimental Protocol: General Heck-Mizoroki Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol), the alkene (1.2 mmol), the base (2 mmol), and the palladium catalyst and ligand in the chosen solvent (5-10 mL).
-
Heat the reaction mixture to 80-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Filter off any solid residues and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can deactivate the catalyst.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: The base is required to neutralize the hydrogen bromide that is generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
Sonogashira Coupling: Synthesis of Alkynyl Indenes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indenes.[5] These compounds are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, or be used in the synthesis of conjugated polymers.
Caption: Sonogashira coupling of this compound.
Experimental Protocol: General Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Add the base, this compound, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Cocatalyst: Copper(I) is crucial for the Sonogashira coupling as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine acts as both a base and a solvent in many cases, and it also helps to prevent the homocoupling of the alkyne (Glaser coupling).
Potential in Drug Discovery and Materials Science
The functionalized indene derivatives accessible from this compound are of significant interest in drug discovery. The indene scaffold is a key component of several biologically active compounds, and the ability to introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships and the optimization of lead compounds. For instance, substituted indenes have been investigated as inhibitors of various enzymes and receptors.
In the realm of materials science, the introduction of aryl, vinyl, and alkynyl groups onto the indene core can be used to tune the electronic and photophysical properties of the resulting molecules. This opens up possibilities for the development of new organic semiconductors, fluorescent dyes, and other functional materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means of accessing a wide range of functionalized indene derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this synthon in their own synthetic endeavors, whether in the pursuit of new therapeutic agents or the development of novel organic materials. The continued exploration of the reactivity of this compound is sure to unveil even more exciting applications in the future.
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Semantic Scholar. Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Available at: [Link]
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National Center for Biotechnology Information. The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. Available at: [Link]
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-
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An In-depth Technical Guide to the Synthesis of Substituted Indenes
Introduction
The indene framework, a distinctive bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a cornerstone of significant scientific interest. Its derivatives are not merely academic curiosities; they are integral components in a vast array of applications, from functional materials to biologically active molecules and as ligands in organometallic chemistry. The unique structural and electronic properties of substituted indenes have cemented their importance in drug development, materials science, and catalysis. This guide offers a comprehensive exploration of the primary synthetic strategies for constructing substituted indenes, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind the synthetic choices, ensuring a deep and practical understanding of the field.
Part 1: Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and direct approach to the indene core. These methods rely on the formation of a five-membered ring from a suitably functionalized aromatic precursor. The elegance of this strategy lies in its atom economy and the ability to set stereocenters with a high degree of control.
Acid-Catalyzed Cyclizations
Brønsted and Lewis acids can effectively promote the cyclization of various precursors to form the indene ring system. A notable example is the cyclization of 1,3-dienes.
Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes
This method provides a straightforward route to substituted indenes under mild conditions. The reaction is typically catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid. The causality behind this transformation lies in the protonation of the diene, which generates a carbocation intermediate that subsequently undergoes an intramolecular electrophilic attack on the aromatic ring, followed by aromatization to yield the indene product.[1]
Experimental Protocol: Synthesis of 1-phenyl-1H-indene via Brønsted Acid-Catalyzed Cyclization [1]
-
Reactant Preparation: Dissolve the starting 1,3-diene (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (0.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Transition Metal-Catalyzed Intramolecular Reactions
Transition metals, particularly palladium and gold, are exceptional catalysts for a variety of intramolecular cyclizations leading to indenes. These methods often proceed under mild conditions with high selectivity.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
A novel and efficient entry to polysubstituted indenes is the gold-catalyzed intramolecular hydroalkylation of readily available ynamides.[2] This reaction proceeds under mild conditions, initiated by the activation of the ynamide's alkyne by a gold catalyst, typically a gold(I) complex. This activation generates a keteniminium ion intermediate, which is highly electrophilic. The unique electrophilicity of this intermediate triggers a[3][4]-hydride shift, creating a carbocation that readily undergoes cyclization to form the indene ring. The resulting indenes are densely functionalized and contain an endocyclic enamide, which is a versatile handle for further chemical modifications.[2]
The choice of a gold catalyst is crucial; its strong π-acidity allows for the efficient activation of the alkyne under mild conditions, preventing unwanted side reactions. The N-heterocyclic carbene (NHC) ligand on the gold center plays a key role in stabilizing the catalytic species and modulating its reactivity.
Caption: Gold-catalyzed intramolecular hydroalkylation of ynamides.
Experimental Protocol: Gold-Catalyzed Synthesis of a Polysubstituted Indene [2]
-
Reaction Setup: To a solution of the ynamide (0.2 mmol) in anhydrous dichloromethane (2 mL) under an argon atmosphere, add the NHC-gold(I) catalyst (e.g., [IPrAuCl]/AgSbF6, 5 mol%).
-
Reaction Conditions: Stir the mixture at room temperature for the time required to achieve full conversion (typically monitored by TLC or LC-MS).
-
Purification: After completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted indene.
Palladium-Catalyzed Intramolecular Allylic Arylation
Palladium catalysis offers another versatile route to indene derivatives through the intramolecular allylic arylation of Baylis-Hillman acetates.[3] This reaction provides a practical method for constructing the indene skeleton from readily available starting materials. The mechanism involves the activation of a C(sp2)-H bond, circumventing the need for pre-activated arenes.
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes an intramolecular insertion with the allylic acetate moiety. Subsequent reductive elimination yields the indene product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the C-H activation step.
Part 2: Transition-Metal-Catalyzed Annulation and Multicomponent Reactions
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene framework is no exception. Palladium, rhodium, and gold catalysts are at the forefront of these advancements, enabling novel annulation and multicomponent reactions that provide rapid access to diverse substituted indenes.
Rhodium-Catalyzed Reactions
Rhodium catalysts have proven to be highly effective in mediating C-H activation and annulation reactions for indene synthesis. These methods are often characterized by their high efficiency and atom economy.
Rhodium(III)-Catalyzed Cascade Cyclization
A notable example is the rhodium(III)-catalyzed direct functionalization of an ortho-C-H bond of an aromatic ketone, followed by an intramolecular cyclization sequence with an unsaturated carbonyl compound to produce indene derivatives.[5] This cascade reaction involves a conjugate addition followed by an aldol condensation. A key advantage of this method is its efficiency in the presence of water and under an air atmosphere, highlighting its robustness.[5]
Caption: Rhodium-catalyzed cascade cyclization for indene synthesis.
Rhodium-Catalyzed Multicomponent C-H Annulation
A highly efficient, direct, and multicomponent route for the synthesis of indenes is catalyzed by a rhodium(III) complex under very mild conditions.[6] This process is both atom- and step-economical, generating water as the only stoichiometric byproduct. The reaction involves the in-situ formation of an imine from a benzaldehyde and an amine, which then undergoes a rhodium-catalyzed C-H activation and annulation with an alkyne.[6] The mild reaction conditions (room temperature) and the use of a multicomponent approach make this a particularly attractive strategy for generating molecular diversity.[6]
| Catalyst System | Starting Materials | Key Features | Yield Range | Reference |
| [RhCp*Cl2]2/Cu(OAc)2 | Aromatic Ketone, α,β-Unsaturated Ketone | C-H activation, cascade reaction, air and water tolerant | Moderate to Good | [5] |
| [Rh(III)] complex | Benzaldehyde, Amine, Alkyne | Multicomponent, atom-economical, room temperature | Good to Excellent | [6] |
Palladium-Catalyzed Syntheses
Palladium catalysts are workhorses in organic synthesis, and their application in indene synthesis is extensive.
Palladium(II)-Catalyzed Synthesis from o-Alkynylbenzylidene Ketones
An efficient method for preparing functionalized indenes involves the palladium(II)-catalyzed cyclization of o-alkynylbenzylidene ketones.[7][8] The reaction is initiated by a trans-nucleopalladation of the alkyne, followed by a conjugate addition. The cycle is completed by the protonolysis of the carbon-palladium bond.[7][8] This methodology allows for the incorporation of various functional groups at the 3-position of the indene ring, such as acetoxy and halogen substituents, by using the corresponding nucleophiles.[7][8]
Typical Procedure for the Palladium-Catalyzed Synthesis of 3-Acetoxy Indenes [8]
-
Catalyst and Ligand Preparation: To a solvent mixture of acetic acid/dioxane (1:1, 2 mL), add Pd(OAc)2 (10 mol %) and 1,10-phenanthroline monohydrate (12 mol %).
-
Substrate Addition: Add the o-alkynylbenzylidene ketone substrate (0.15 mmol) to the catalyst mixture at 90 °C under a nitrogen atmosphere.
-
Reaction and Monitoring: Stir the reaction at 90 °C until completion, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization
The construction of chiral indene skeletons, particularly those with all-carbon quaternary stereocenters, is a significant challenge. A recent breakthrough addresses this through a palladium-catalyzed asymmetric (4+2) dipolar cyclization.[9][10] This method involves trapping a π-allyl-Pd 1,4-dipole with an indene-involved ketene, which is generated in situ from a 1-diazonaphthalene-2(1H)-one via a visible light-induced Wolff rearrangement.[9][10] This protocol is notable for its mild reaction conditions, broad substrate scope, and high enantio- and diastereoselectivities.[9][10]
Part 3: Asymmetric Synthesis of Chiral Indenes
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for the synthesis of chiral indenes. These molecules are prevalent in biologically active natural products and pharmaceutical agents.[9]
Gold(I)-Catalyzed Enantioselective Synthesis
A highly enantioselective gold-catalyzed cycloisomerization and alkoxycyclization of ortho-alkynylstyrenes provides access to functionalized 1H-indene derivatives with excellent yields and enantioselectivities.[11][12] This method represents a rare example of a 5-endo-dig cyclization of these substrates, which typically undergo 6-endo cyclization to form naphthalene derivatives. The key to this selectivity is the substrate design, specifically the introduction of a highly substituted alkene moiety.[11] The use of chiral phosphine ligands on the gold(I) catalyst is essential for inducing high enantioselectivity.[4]
Caption: Enantioselective synthesis of indenes via gold catalysis.
Rhodium-Catalyzed Asymmetric Addition
Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives is an effective method for producing chiral 2-arylindanes with high enantioselectivity.[13][14] Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds through a 1,4-rhodium shift from an initially formed benzylrhodium intermediate to an arylrhodium intermediate before protonation to yield the final product.[14] The choice of chiral ligand, such as (R)-binap, is crucial for achieving high levels of enantiocontrol.[14]
| Reaction Type | Catalyst System | Key Features | Enantiomeric Excess (ee) | Reference |
| Gold-Catalyzed Cycloisomerization | [AuCl(L*)]/AgSbF6 | 5-endo-dig cyclization, substrate control | Up to 98% | [11] |
| Rhodium-Catalyzed Arylation | [RhCl(cod)]2/(R)-binap | Asymmetric addition of arylboron reagents, 1,4-Rh shift | High | [14] |
| Palladium-Catalyzed (4+2) Cyclization | Pd2(dba)3/Chiral Ligand | Asymmetric dipolar cyclization, in-situ ketene formation | 73-98% | [9] |
Conclusion
The synthesis of substituted indenes is a dynamic and evolving field of research. The methodologies discussed in this guide, from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed multicomponent and asymmetric reactions, provide a powerful toolkit for chemists. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more efficient, selective, and sustainable methods for the construction of these valuable molecular scaffolds in the future.
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theoretical studies on the electronic structure of brominated indenes
An In-Depth Technical Guide to the Theoretical Electronic Structure of Brominated Indenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their roles as precursors to bioactive compounds and functional materials.[1][2] The strategic introduction of bromine atoms—bromination—is a key method for modulating their physicochemical properties, including reactivity, metabolic stability, and electronic behavior.[3][4] Understanding these modifications at a quantum level is paramount for rational design and optimization. This technical guide provides a comprehensive exploration of the theoretical methods used to study the electronic structure of brominated indenes. We delve into the core principles of Density Functional Theory (DFT), detail robust computational workflows, analyze the profound impact of bromination on molecular orbitals and reactivity, and explore advanced phenomena such as the Jahn-Teller effect in radical cations. This document serves as both a strategic overview and a practical handbook for professionals leveraging computational chemistry to accelerate discovery.
The Strategic Imperative for Theoretical Analysis
The indene framework is a privileged structure in organic synthesis, appearing in numerous natural products and pharmaceutical agents.[5][6] Bromination offers a powerful tool to fine-tune the scaffold's properties. However, the position and number of bromine substituents can lead to vastly different outcomes. Theoretical studies provide a predictive lens, allowing researchers to understand these effects in silico before committing to costly and time-consuming synthesis.
The core objectives of a theoretical analysis of brominated indenes are:
-
Predicting Reactivity: By calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO), we can predict sites susceptible to nucleophilic or electrophilic attack.[1][3]
-
Understanding Spectroscopic Signatures: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis), aiding in the characterization and structural elucidation of newly synthesized compounds.[1][7]
-
Elucidating Structure-Property Relationships: Theoretical models reveal how the introduction of a heavy, electronegative bromine atom alters electron distribution, polarizability, and the overall energy landscape of the molecule.[4][8]
-
Informing Drug Design: Understanding the electronic structure is crucial for predicting metabolic pathways, designing halogen-bonding interactions with biological targets, and assessing potential toxicity.[9][10]
Foundational Computational Methodologies
Density Functional Theory (DFT) stands as the workhorse for investigating the electronic structure of medium-to-large organic molecules due to its excellent balance of computational accuracy and efficiency.[3][11] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.
Selecting the Appropriate Theoretical Model
The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set . This choice is not arbitrary; it is guided by the specific chemical nature of the system under study.
-
Functionals: The functional approximates the exchange-correlation energy, the most challenging component of the electronic energy. For brominated hydrocarbons, functionals that perform well include:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that provides a robust starting point for many organic systems.[1]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for systems where non-covalent interactions, such as halogen bonding, are important and has shown excellent performance for predicting thermochemistry in brominated polycyclic aromatic hydrocarbons.[12][13][14]
-
M06-2X: Another hybrid meta-GGA functional with a high amount of exact exchange, offering good performance for thermochemistry and kinetics.[15]
-
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that can adequately describe their larger electron clouds and polarization effects.
-
Pople-style (e.g., 6-31G(d), 6-311++G(d,p)): These are flexible and widely used. The (d) indicates the addition of polarization functions on heavy atoms, and ++G adds diffuse functions on both heavy and hydrogen atoms, which are essential for describing anions and weak interactions.[1][15]
-
Correlation-Consistent (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[13]
-
Table 1: Recommended DFT Models for Brominated Indenes
| Level of Theory | Strengths | Considerations | Primary Application |
|---|---|---|---|
| B3LYP/6-31G(d) | Good balance of speed and accuracy.[1] | May not fully capture dispersion effects. | Initial geometry optimizations, general property calculations. |
| ωB97X-D/6-311++G(d,p) | Excellent for thermochemistry and systems with non-covalent interactions.[13][15] | More computationally demanding. | Accurate energy calculations, analysis of halogen bonding. |
| M06-2X/cc-pVTZ | High accuracy for main-group thermochemistry and kinetics.[15] | Higher computational cost. | Benchmarking studies, detailed reaction mechanism analysis. |
A Validated Computational Workflow
A reliable theoretical study follows a self-validating sequence of calculations. Each step builds upon the last to ensure the final results are physically meaningful.
-
Structure Building: Construct an initial 3D structure of the brominated indene isomer using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is the most critical step.
-
Rationale: Molecules exist at their potential energy minima. Starting with an unoptimized structure will yield incorrect energies and properties.
-
Example Keyword (Gaussian): #p opt ωB97XD/6-311+G(d,p)
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization.
-
Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited.
-
Example Keyword (Gaussian): #p freq ωB97XD/6-311+G(d,p)
-
-
Single-Point Energy & Property Calculation: Using the validated optimized geometry, perform a final, high-accuracy single-point energy calculation. This step is also used to compute the electronic properties of interest.
-
Rationale: This ensures that properties like molecular orbitals, electrostatic potential, and dipole moment are calculated for the correct, stable structure.
-
Example Keyword (Gaussian): #p pop=full ωB97XD/6-311+G(d,p) geom=check guess=read
-
dot graph TD; A[Initial 3D Structure] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Check Frequencies}; D -- "0 Imaginary Freq." --> E[Validated Minimum Energy Structure]; D -- "Imaginary Freq. > 0" --> B; E --> F[Electronic Property Calculation]; F --> G[Analysis of Results (HOMO/LUMO, ESP, etc.)];
end
Caption: A typical workflow for the DFT analysis of brominated indenes.
The Electronic Impact of Bromination
The introduction of a bromine atom induces significant and predictable changes in the electronic structure of the indene scaffold. These changes are primarily driven by the interplay between bromine's inductive and resonance effects.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between them (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.[3]
-
HOMO-LUMO Gap Reduction: Bromination consistently leads to a reduction in the HOMO-LUMO gap.[3][8] This is because the p-orbitals of the bromine atom engage in p-π conjugation with the aromatic system, raising the energy of the HOMO and often lowering the energy of the LUMO.[4] A smaller gap implies that the molecule is more easily excited and generally more reactive.[3]
-
Orbital Localization: The bromine atom significantly contributes to the electron density of the HOMO. This localization influences the regioselectivity of electrophilic aromatic substitution reactions.
dot graph G { layout=neato; node[shape=box, style=rounded];
}
Caption: Bromination raises the HOMO and lowers the LUMO, reducing the energy gap.
Table 2: Calculated FMO Properties of Indene and Monobromoindenes (Illustrative Data) Calculated at the ωB97X-D/6-311+G(d,p) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indene | -6.12 | -0.85 | 5.27 |
| 1-Bromoindene | -6.25 | -1.10 | 5.15 |
| 2-Bromoindene | -6.30 | -1.05 | 5.25 |
| 4-Bromoindene | -6.22 | -1.01 | 5.21 |
| 5-Bromoindene | -6.19 | -0.98 | 5.21 |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive guide to the reactive sites of a molecule.[1]
-
Electron-Rich Regions (Red): These areas are susceptible to electrophilic attack. In indene, this is typically over the π-system of the aromatic ring.
-
Electron-Poor Regions (Blue): These areas are susceptible to nucleophilic attack.
-
Effect of Bromine: The bromine atom introduces a region of positive electrostatic potential on its outermost surface along the C-Br bond axis (a "sigma-hole"), which is the basis for halogen bonding. It also withdraws electron density inductively, making the attached carbon atom more electropositive.
Advanced Topic: Jahn-Teller Distortion in Radical Cations
When a non-linear molecule possesses a degenerate electronic ground state, it will spontaneously distort its geometry to remove this degeneracy and lower its overall energy.[16][17][18] This is the Jahn-Teller (JT) effect. The radical cation of indene, formed by removing one electron from the HOMO, can be subject to this effect.
-
Mechanism: If the HOMO of the neutral indene is part of a set of degenerate orbitals, ionization will lead to a radical cation with an unpaired electron in a degenerate level. The molecule will then pucker or stretch to break this symmetry, splitting the degenerate orbitals into non-degenerate ones, with the single electron occupying the lower-energy resulting orbital.
-
Computational Significance: Standard geometry optimizations may fail to locate the true distorted minimum, instead converging on a higher-energy symmetric structure (which is a transition state). Specialized computational techniques or starting the optimization from a slightly distorted geometry are required to correctly model JT systems. Understanding this phenomenon is crucial for accurately predicting the structure and spectroscopy of open-shell indene species.[19]
Conclusion and Future Outlook
Theoretical studies on the electronic structure of brominated indenes are an indispensable tool for modern chemical research. By leveraging robust computational workflows centered on Density Functional Theory, researchers can gain profound insights into reactivity, molecular properties, and spectroscopic behavior. The ability to predict the electronic consequences of bromination—from the reduction of the HOMO-LUMO gap to the creation of sigma-holes for halogen bonding—empowers scientists to design molecules with tailored functions for applications in drug discovery and materials science. As computational methods continue to increase in accuracy and efficiency, their role in the predictive design of novel indene-based compounds will only expand.
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safety and handling precautions for 4-Bromo-2-methyl-1h-indene
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-methyl-1H-indene
Disclaimer: This document has been compiled from available chemical data and general safety principles for related compounds. A specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 328085-65-0) was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with a high degree of caution, and a risk assessment should be performed by qualified personnel before commencing any work.
Introduction and Compound Profile
This compound is a halogenated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its applications include the preparation of fluorescent dyes and other complex heterocyclic compounds used in pharmaceutical and materials science research.[1] Given its chemical structure—a brominated indene core—it is prudent to handle this compound with the same respect afforded to other potentially hazardous halogenated hydrocarbons. This guide provides a detailed overview of the essential safety and handling precautions for this compound, based on its known properties and established laboratory safety protocols.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C10H9Br | [1][2] |
| Molar Mass | 209.08 g/mol | [1][2] |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 104-108 °C (at 5 Torr) | [1] |
| Density | 1.432 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [1] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, available information indicates that it is an irritant.[1] As a halogenated hydrocarbon, it should be treated as potentially toxic. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Due to the lack of comprehensive toxicological data, it is recommended to handle this compound as if it has the potential for more severe health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to controlling exposure is essential. The hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment, should be followed.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[6]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] All respirator use must be in accordance with a documented respiratory protection program.
Safe Handling and Storage Procedures
Handling
-
Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the required PPE is available and in good condition. Review the experimental protocol and have a clear understanding of the quantities being used.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[3]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath.[3] Avoid the use of open flames.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[7]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Location: Store in a designated area for halogenated organic compounds, away from incompatible materials such as strong oxidizing agents and bases.[8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Emergency Response Procedures
Prompt and correct action is critical in the event of an emergency.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, goggles, lab coat), absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[9][10]
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves and wipes, into the sealed container for hazardous waste disposal.[11]
Major Spill (outside a chemical fume hood or a large volume):
-
Alert your institution's emergency response team and your supervisor.[9] Provide details about the chemical, quantity, and location of the spill.
-
If the material is volatile, control all ignition sources.[11]
-
Restrict access to the area until the emergency response team arrives.[13]
Waste Disposal
As a halogenated hydrocarbon, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[3][14]
-
Container: Collect all waste in a dedicated, properly labeled, and leak-proof container.[6] The container should be clearly marked as "Halogenated Organic Waste" and list all chemical constituents.[14]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3] Arrange for pickup by your institution's environmental health and safety department.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. The causality behind these precautions is rooted in its irritant properties and its classification as a halogenated hydrocarbon. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
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discovery and historical synthesis of 4-Bromo-2-methyl-1h-indene
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Bromo-2-methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic intermediate in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document reconstructs the most probable synthetic pathways based on established methodologies for analogous substituted indenes. The guide focuses on a logical and well-documented approach, beginning with the synthesis of the key precursor, 4-bromo-2-methyl-1-indanone, via an intramolecular Friedel-Crafts reaction. This is followed by the conversion of the indanone to the target indene. The causality behind experimental choices, self-validating protocols, and the broader historical context of indene synthesis are discussed to provide a holistic understanding for researchers in the field.
Introduction and Significance
This compound is a substituted indene that holds significance as a versatile building block in organic synthesis.[1] The presence of the bromine atom at the 4-position provides a reactive handle for further functionalization, particularly through cross-coupling reactions, while the methyl group at the 2-position influences the electronic properties and steric environment of the molecule. Its derivatives are of interest in the development of novel fluorescent dyes, heterocyclic compounds, and potentially pharmaceutical agents.[1] Strategically substituted indene derivatives are crucial for creating high-efficiency olefin polymerization metallocene catalysts.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉Br | [1] |
| Molecular Weight | 209.08 g/mol | [3] |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 267-268 °C | [1] |
| Density | 1.38 g/cm³ | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [1] |
Historical Context and Evolution of Indene Synthesis
The synthesis of the indene scaffold has been a subject of interest for over a century. Early methods often involved harsh conditions and offered limited control over substitution patterns. The evolution of synthetic organic chemistry has led to the development of more sophisticated and versatile methods for constructing the indene ring system. These can be broadly categorized into:
-
Cyclization of Phenyl-Substituted Precursors: This is one of the most common and historically significant approaches. It typically involves the intramolecular cyclization of a three-carbon side chain attached to a benzene ring. The synthesis of 1-indanones from 3-arylpropanoic acids or their derivatives, followed by reduction and dehydration, is a classic example of this strategy.[4]
-
Transition Metal-Catalyzed Reactions: The advent of transition metal catalysis has revolutionized indene synthesis. Palladium-catalyzed reactions, such as the Suzuki coupling, have been effectively used to construct aryl-substituted indenes.[2] Rhodium and Ruthenium catalysts have also been employed in the cyclization of appropriate precursors to yield indene derivatives.[5]
-
Rearrangement Reactions: Certain molecular rearrangements can also lead to the formation of the indene skeleton, although these are generally less common for targeted synthesis.
The synthesis of this compound, as will be detailed, falls under the first category, employing a classical intramolecular cyclization to form a key indanone intermediate.
Synthetic Pathway to this compound
The most logical and well-documented synthetic route to this compound proceeds through the formation of 4-bromo-2-methyl-1-indanone. This two-stage approach is outlined below.
Stage 1: Synthesis of 4-Bromo-2-methyl-1-indanone
The synthesis of the key intermediate, 4-bromo-2-methyl-1-indanone, is achieved through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)-2-methylpropionyl chloride.[6]
3.1.1. Step 1: Formation of 3-(2-bromophenyl)-2-methylpropionyl chloride
The starting material, 3-(2-bromophenyl)-2-methylpropanoic acid, is converted to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). The causality for this step lies in the activation of the carboxyl group for the subsequent intramolecular acylation, as the acid chloride is a much better electrophile than the corresponding carboxylic acid.
3.1.2. Step 2: Intramolecular Friedel-Crafts Acylation
The newly formed 3-(2-bromophenyl)-2-methylpropionyl chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to yield 4-bromo-2-methyl-1-indanone.[6] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, further increasing its electrophilicity and facilitating the attack of the electron-rich benzene ring to form the five-membered ring of the indanone.
Experimental Protocol (Stage 1):
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)-2-methylpropanoic acid in a suitable solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture until the evolution of HCl gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2-bromophenyl)-2-methylpropionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Prepare a suspension of aluminum trichloride in dichloromethane under an inert atmosphere and cool to 0 °C.[6] Add a solution of the crude 3-(2-bromophenyl)-2-methylpropionyl chloride in dichloromethane dropwise to the cooled suspension, maintaining the temperature at 0 °C.[6] Stir the reaction mixture at this temperature for a specified period (e.g., 1 hour) to allow for complete cyclization.[6]
-
Work-up and Purification: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removal of the solvent, the crude 4-bromo-2-methyl-1-indanone can be purified by a suitable method, such as column chromatography or recrystallization.
Stage 2: Synthesis of this compound from 4-Bromo-2-methyl-1-indanone
The conversion of the indanone to the indene involves a two-step reduction and dehydration sequence.[2]
3.2.1. Step 1: Reduction of the Ketone
The carbonyl group of 4-bromo-2-methyl-1-indanone is reduced to a hydroxyl group to form 4-bromo-2,3-dihydro-1H-inden-1-ol. A mild reducing agent such as sodium borohydride (NaBH₄) is typically used for this transformation to avoid reduction of the aromatic ring or the carbon-bromine bond.
3.2.2. Step 2: Dehydration of the Alcohol
The resulting alcohol, 4-bromo-2,3-dihydro-1H-inden-1-ol, is then dehydrated under acidic conditions to introduce the double bond and form the final product, this compound. This is an acid-catalyzed elimination reaction where the protonated hydroxyl group leaves as a water molecule, and a proton is subsequently removed from an adjacent carbon to form the alkene.
Experimental Protocol (Stage 2):
-
Reduction: Dissolve 4-bromo-2-methyl-1-indanone in a suitable solvent like methanol or ethanol. Add sodium borohydride portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2,3-dihydro-1H-inden-1-ol.
-
Dehydration: Dissolve the crude alcohol in a high-boiling point solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Purification: Upon completion of the reaction, cool the mixture, wash with a mild base (e.g., sodium bicarbonate solution) and water, dry the organic layer, and remove the solvent. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.
Self-Validating Systems and Quality Control
Each step of the synthesis should be monitored for completion using appropriate analytical techniques, primarily Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence and disappearance of key functional groups, such as the carbonyl group in the indanone and the hydroxyl group in the alcohol intermediate.
The melting point of the final crystalline product should be sharp and in agreement with the literature value, indicating high purity.
Conclusion
While the precise historical moment of the first synthesis of this compound is not prominently documented, its preparation logically follows well-established and robust synthetic methodologies for substituted indenes. The key to its synthesis is the formation of the 4-bromo-2-methyl-1-indanone precursor via an intramolecular Friedel-Crafts acylation, followed by a reduction-dehydration sequence. This guide provides a comprehensive framework for the synthesis of this valuable intermediate, grounded in fundamental principles of organic chemistry and supported by contemporary literature on analogous systems. The detailed protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors involving this and related heterocyclic compounds.
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Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-methyl-1H-indene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the Indene Scaffold
The indene framework, a bicyclic system featuring a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure provides a valuable platform for the rational design of therapeutic molecules targeting a variety of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[1][2][3] Furthermore, strategically substituted indene derivatives are critical building blocks for high-efficiency metallocene catalysts used in olefin polymerization.[4]
4-Bromo-2-methyl-1H-indene serves as a versatile and strategic starting material for the synthesis of these valuable compounds. The bromo-substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative toolsets in modern organic synthesis.[5][6] These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[7][8]
This guide provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions operate through a general, elegant catalytic cycle.[5][7] Understanding this cycle is paramount for rational experimental design and troubleshooting. The process begins with a stable palladium(II) precatalyst which is reduced in situ to the active palladium(0) species. The Pd(0) complex then orchestrates the bond formation through a sequence of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) intermediate, formally oxidizing the palladium center from the 0 to the +2 state.[8]
-
Transmetalation / Migratory Insertion:
-
In reactions like the Suzuki or Sonogashira coupling, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation , transferring its organic group to the palladium center and displacing the halide.[5][8]
-
In the Heck reaction, the alkene coupling partner coordinates to the palladium center, followed by a migratory insertion into the palladium-carbon bond.[7]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium(II) center are expelled as the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for Arylated Indenes
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and non-toxic organoboron reagents.[4] For this compound, this reaction provides a direct route to 4-aryl-2-methyl-1H-indenes, which are key precursors for advanced metallocene polymerization catalysts.[4]
Mechanistic Insight
The Suzuki coupling follows the general catalytic cycle, with the key transmetalation step involving an organoboron species (R-B(OR)₂). This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, accelerating the transfer of the organic group to the palladium center.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Ligand-Free Suzuki Coupling of this compound Precursor
This protocol is adapted from a highly efficient ligand-free method developed for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which are immediate precursors to the target indenes via a simple reduction/dehydration sequence.[4] The use of a phase-transfer catalyst (TBAB) and a high-boiling solvent (PEG400) obviates the need for expensive phosphine ligands and inert atmosphere protection.[4]
Materials:
-
4-Bromo-2-methylindan-1-one (precursor to this compound)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 - 1 mol%)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Polyethylene glycol 400 (PEG400)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylindan-1-one (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (e.g., 0.1 mol%), TBAB (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add PEG400 to the flask to achieve a reaction concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction is typically complete within 1 hour.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-aryl-2-methylindan-1-one can be purified by column chromatography.
-
Conversion to Indene: The resulting indanone can be converted to the corresponding 4-aryl-2-methyl-1H-indene via standard reduction (e.g., with NaBH₄) followed by acid-catalyzed dehydration.
Data Presentation: Representative Suzuki Couplings
The following table summarizes results for the ligand-free Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids.[4]
| Entry | Arylboronic Acid | Pd(OAc)₂ (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 0.1 | 110 | 1 | 98 |
| 2 | 4-Tolylboronic acid | 0.1 | 110 | 1 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 0.1 | 110 | 1 | 99 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 0.005 | 110 | 1 | 99 |
Application 2: Heck Reaction for Alkenylated Indenes
The Heck reaction (or Mizoroki-Heck reaction) is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes.[9][10] This reaction is particularly useful for synthesizing substituted alkenes and for constructing complex polycyclic systems via intramolecular variants.[11] Reacting this compound with various alkenes (e.g., acrylates, styrenes) provides access to indene derivatives with extended conjugation, which are of interest in materials science.[12]
Mechanistic Insight
The Heck reaction's catalytic cycle is distinct from coupling reactions that use organometallic reagents. After oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. The final steps involve a β-hydride elimination to release the product and reductive elimination with a base to regenerate the Pd(0) catalyst.[7][11][13]
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Protocol: General Heck Reaction with this compound
This is a generalized protocol based on standard conditions for Heck reactions involving aryl bromides.[9][10][14] Optimization of ligand, base, and solvent may be necessary for specific alkene coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., Triphenylphosphine, PPh₃) (2-10 mol%)
-
Base (e.g., Triethylamine (NEt₃), Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile (MeCN), Toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the phosphine ligand.
-
Reagent Addition: Add the solvent, followed by this compound, the alkene, and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. If a solid amine salt has formed (e.g., HNEt₃Br), filter it off. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and residual base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Heck Reaction Conditions
| Parameter | Condition 1 (Jeffery Conditions) | Condition 2 (Phosphine Ligand) |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | None (Phase-transfer catalyst like TBAB often used) | PPh₃ or P(o-tol)₃ |
| Base | K₂CO₃ or NaHCO₃ | NEt₃ |
| Solvent | DMF or Acetonitrile | DMF or Toluene |
| Temperature | 80 - 100 °C | 100 - 120 °C |
Application 3: Sonogashira Coupling for Alkynylated Indenes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[15][16] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. Applying this reaction to this compound opens a pathway to rigid, linear extensions of the indene core, which are useful in molecular electronics and as synthetic intermediates.[12][17]
Mechanistic Insight
The Sonogashira reaction is unique in that it typically employs a dual catalytic system.[15] A palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium(II) intermediate.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: General Sonogashira Coupling with this compound
This protocol provides a standard set of conditions for the Sonogashira coupling of an aryl bromide.[16][18] The reaction is sensitive to oxygen, especially the copper acetylide intermediates, so maintaining an inert atmosphere is critical.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.
-
Solvent and Reagent Addition: Add the amine solvent (e.g., triethylamine), followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with aqueous ammonium chloride (to remove copper salts) followed by water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Data Presentation: Typical Sonogashira Reaction Conditions
| Parameter | Typical Conditions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Cu Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine or Diisopropylamine |
| Solvent | Amine base often serves as solvent; THF or DMF can be co-solvents |
| Temperature | Room Temperature to 60 °C |
Application 4: Buchwald-Hartwig Amination for Aminated Indenes
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals and organic materials.[19][20] This palladium-catalyzed C-N cross-coupling provides a powerful and general method for reacting aryl halides with a vast range of primary and secondary amines.[19][21] Using this compound, this reaction allows for the direct installation of diverse amino functionalities at the 4-position of the indene core.
Mechanistic Insight
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions.[19] A key distinction is the nature of the nucleophile. After oxidative addition of the aryl halide, the amine coordinates to the palladium(II) center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium amide complex. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The development of bulky, electron-rich phosphine ligands (e.g., "Buchwald ligands") was critical for promoting the challenging reductive elimination step.[21]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Buchwald-Hartwig Amination with this compound
This is a general protocol based on modern Buchwald-Hartwig amination methods.[19][22] The choice of ligand is crucial and often depends on the specific amine being used. Reactions are highly sensitive to air and moisture, requiring rigorous inert atmosphere techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.2-1.4 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial or Schlenk tube.
-
Reagent Addition: Add this compound, the solvent, and finally the amine.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.
Data Presentation: Common Buchwald-Hartwig Catalyst Systems
| Catalyst Precursor | Ligand | Base | Typical Substrates |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | NaOtBu, K₃PO₄ | Wide range of primary/secondary amines |
| Pd(OAc)₂ | BINAP | Cs₂CO₃, NaOtBu | Primary amines, anilines |
| Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Alkylamines |
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its strategic bromo-substituent provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions. As demonstrated, the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the precise installation of aryl, vinyl, alkynyl, and amino moieties onto the indene core. These transformations grant researchers and drug development professionals access to a vast chemical space of novel indene derivatives, paving the way for the discovery of new medicines, materials, and catalysts. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this valuable intermediate.
References
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
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-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background.
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
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-
Eburon Organics. Indane Derivatives.
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ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals.
-
Wikipedia. Heck reaction.
-
Wikipedia. Buchwald–Hartwig amination.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Wikipedia. Sonogashira coupling.
-
Organic Chemistry Portal. Heck Reaction.
-
ResearchGate. Drug candidates bearing indene unit.
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
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- Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5489.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Organic Chemistry Portal. Synthesis of indenes.
-
PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Chemistry Made Simple. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
Chemistry LibreTexts. Sonogashira Coupling.
- Pombo-Villar, E., et al. (2001).
-
ResearchGate. Representative natural products and drug molecules containing indene or 1,2‐dihydronaphthalene core unit.
-
Chemistry LibreTexts. Heck Reaction.
- Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14714-14725.
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
-
BenchChem. Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.
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Application of 4-Bromo-2-methyl-1H-indene in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Indene Scaffold as a Privileged Motif in Drug Discovery
The indene framework is a prominent structural motif in a variety of biologically active molecules and natural products.[1] Its unique conformational properties and synthetic versatility have established it as a "privileged scaffold" in medicinal chemistry. This guide focuses on a key functionalized intermediate, 4-Bromo-2-methyl-1H-indene , and its applications as a versatile building block for the synthesis of potential therapeutic agents. The strategic placement of the bromine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex chemical architectures. This, combined with the methyl group at the 2-position, which can influence the molecule's electronic properties and steric interactions with biological targets, makes this compound a valuable starting material for drug discovery programs.[2]
Core Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to a wide range of substituted indene derivatives. These derivatives have shown promise in several therapeutic areas, most notably in oncology.
Synthesis of Tubulin Polymerization Inhibitors
A significant body of research has focused on the development of indene-based compounds as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[3][4] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the functionalization at the 4-position is a key strategy in the design of such inhibitors. The bromine atom can be replaced with various aryl groups via Suzuki coupling, a crucial step in building the pharmacophore necessary for potent anti-tubulin activity.[5]
Development of Kinase Inhibitors
Kinases are a major class of drug targets in oncology and other diseases.[6] The indene scaffold has been explored for the development of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[7] The synthesis of indenopyrazoles, a class of compounds with demonstrated CDK inhibitory activity, can be envisioned starting from bromo-indene precursors.[8] The bromine atom allows for the introduction of various substituents that can modulate the potency and selectivity of these inhibitors.
Synthetic Protocols and Methodologies
The bromine atom in this compound is the key to its synthetic utility, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse chemical space.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling: A Gateway to Arylated Indenes
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[9] It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
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- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Novel Fluorescent Dyes from 4-Bromo-2-methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indene Scaffold in Fluorescence Applications
The indene framework, a unique bicyclic aromatic hydrocarbon, represents a versatile scaffold for the development of novel fluorescent probes.[1] Its rigid structure and modifiable electronic properties make it an attractive core for constructing fluorophores with tailored photophysical characteristics. This application note provides a comprehensive guide to the synthesis of fluorescent dyes derived from 4-Bromo-2-methyl-1H-indene. This readily available starting material offers a strategic bromine handle for palladium-catalyzed cross-coupling reactions, enabling the systematic extension of the π-conjugated system to generate a diverse library of fluorescent molecules.
Indene derivatives are finding increasing applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent materials.[2] By strategically functionalizing the 4-position of the 2-methyl-1H-indene core, researchers can fine-tune the absorption and emission properties of the resulting dyes, opening avenues for their use in cellular imaging, biosensing, and as components in advanced optical materials.
This document outlines detailed, field-proven protocols for the synthesis of three classes of fluorescent indene derivatives via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Core Synthetic Strategies: Building Fluorescence from the Indene Core
The key to transforming the non-fluorescent this compound into a vibrant fluorophore lies in the creation of an extended π-conjugated system. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad functional group tolerance.[3] The bromine atom at the 4-position of the indene ring serves as a versatile reactive site for these transformations.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of fluorescent indene derivatives.
Protocol 1: Synthesis of 4-Aryl-2-methyl-1H-indene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] In this protocol, we couple this compound with various arylboronic acids to synthesize 4-aryl derivatives. The introduction of an aryl group at the 4-position extends the π-conjugation, leading to compounds that typically exhibit fluorescence in the blue to green region of the spectrum.
Rationale for Experimental Choices:
-
Catalyst: Palladium(0) catalysts are highly effective for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commercially available and reliable choice.
-
Base: A base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a mild and effective base for this transformation. The use of an aqueous solution of the base promotes the catalytic cycle.
-
Solvent: A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 209 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-aryl-2-methyl-1H-indene derivative.
Expected Photophysical Properties:
The introduction of different aryl groups allows for the tuning of the photophysical properties. Electron-donating groups on the arylboronic acid tend to cause a red-shift in the emission spectrum, while electron-withdrawing groups may lead to a blue-shift.
| Coupling Partner (Arylboronic Acid) | Expected Emission Max (λem) | Expected Quantum Yield (ΦF) |
| Phenylboronic acid | ~420-440 nm | 0.3 - 0.5 |
| 4-Methoxyphenylboronic acid | ~440-460 nm | 0.4 - 0.6 |
| 4-(Trifluoromethyl)phenylboronic acid | ~410-430 nm | 0.2 - 0.4 |
Protocol 2: Synthesis of 4-Alkynyl-2-methyl-1H-indene Derivatives via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted aromatic compounds.[4] This protocol details the synthesis of 4-alkynyl-2-methyl-1H-indene derivatives, which are expected to exhibit tunable fluorescence properties. The linear and rigid nature of the alkyne linker can lead to interesting photophysical behaviors.
Rationale for Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt.[5] Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) form a highly active catalytic system.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in the amine base itself.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 209 mg) and the terminal alkyne (1.5 mmol) in a mixture of DMF (5 mL) and triethylamine (2 mL).
-
Degassing: Thoroughly degas the solution with argon or nitrogen for 20 minutes.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg) to the reaction mixture under an inert atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 4-alkynyl-2-methyl-1H-indene.
Expected Photophysical Properties:
The electronic nature of the substituent on the terminal alkyne will significantly influence the fluorescence of the resulting dye.
| Coupling Partner (Terminal Alkyne) | Expected Emission Max (λem) | Expected Quantum Yield (ΦF) |
| Phenylacetylene | ~430-450 nm | 0.5 - 0.7 |
| 4-Ethynylanisole | ~450-470 nm | 0.6 - 0.8 |
| 1-Ethynyl-4-(trifluoromethyl)benzene | ~420-440 nm | 0.3 - 0.5 |
Protocol 3: Synthesis of 4-Amino-2-methyl-1H-indene Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing donor-acceptor type fluorophores, where the amino group acts as an electron donor. These dyes often exhibit strong intramolecular charge transfer (ICT) character, leading to large Stokes shifts and sensitivity to solvent polarity.
Rationale for Experimental Choices:
-
Catalyst and Ligand: This reaction often requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common palladium source, and a biarylphosphine ligand such as Xantphos is effective in promoting the C-N bond formation.
-
Base: A strong, non-nucleophilic base is necessary for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a standard choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 209 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst and Ligand Pre-mixing (Optional but Recommended): In a separate vial, mix tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg) in 2 mL of anhydrous toluene and stir for 10 minutes under an inert atmosphere.
-
Solvent and Catalyst Addition: Add 8 mL of anhydrous toluene to the Schlenk tube containing the reagents. Then, add the pre-mixed catalyst solution via syringe.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the 4-amino-2-methyl-1H-indene derivative.
Expected Photophysical Properties:
The nature of the amine will dictate the donor strength and, consequently, the photophysical properties of the resulting dye.
| Coupling Partner (Amine) | Expected Emission Max (λem) | Expected Stokes Shift |
| Aniline | ~450-480 nm | 50-70 nm |
| Morpholine | ~430-450 nm | 40-60 nm |
| N,N-Dimethylaniline | ~480-510 nm | 70-100 nm |
Visualization of Synthetic Pathways
The following diagrams illustrate the specific transformations described in the protocols.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion and Future Outlook
The protocols detailed in this application note provide a robust framework for the synthesis of a variety of novel fluorescent dyes based on the this compound scaffold. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse range of fluorophores with tunable photophysical properties. The resulting 4-aryl, 4-alkynyl, and 4-amino-2-methyl-1H-indene derivatives hold significant promise for applications in biological imaging, sensing, and materials science. Further exploration of the substituent effects on the photophysical properties will undoubtedly lead to the development of highly specialized and efficient fluorescent probes for a wide array of scientific disciplines.
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Nakamura, Y., Shimizu, H., Kobayashi, A., Itoi, S., Yoshihara, T., & Tobita, S. (2009). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. HETEROCYCLES, 78(6), 1571. [Link]
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- Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Readily available substituted phenols are used as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis for the controlled construction of functionalized indene derivatives in excellent yields. The Journal of Organic Chemistry, 82(8), 4226-4234.
- Nakano, K., & Nishiyama, Y. (2011). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 27(1), 83-88.
- de Souza, A. C. B., da Silva, A. B., da Silva, F. A. M., de Oliveira, D. M., de Moura, N. M. M., & Machado, A. E. H. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(3), 1391.
- Ishchenko, A. A., & Kulinich, A. V. (2018). Fluorescent Properties of Merocyanines Based on 1,3-Indandione. Russian Journal of General Chemistry, 88, 1729-1736.
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- Camacho-García, A., et al. (2018). Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles. Journal of Photochemistry and Photobiology A: Chemistry, 356, 329-338.
- Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5174.
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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- Obydennov, D., et al. (2022). Synthesis and photophysical properties of fluorophores based on enamino-substituted 4-methylene-1,4-dihydropyridines. Molecules, 27(23), 8256.
- Chang, Y.-T., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(15), 2735.
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- Plenio, H., & Fleck, T. J. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 13(1), 241-252.
- Tan, S. H., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
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Cucinotta, V., et al. (2001). Synthesis and characterization of 4-ethoxymethylene-2-[6]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives. Tetrahedron, 57(21), 4589-4598.
- Gryko, D. T., et al. (2022). Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules, 27(4), 1276.
- Li, Y., et al. (2023). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects. Chemical Society Reviews, 52(15), 5084-5116.
- Li, Y., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(68), 15938-15943.
- Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2010(28), 5437-5447.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Yoon, J., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(2), 359-375.
- Petty, A. J., et al. (2021). Ethynylated Acene Synthesis and Photophysics for an Organic Chemistry Laboratory Course.
- Rayabarapu, D. R., et al. (2006). 2-(4-Methoxyphenyl)-1H-indene. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4867-o4868.
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Duan, W., et al. (2022). Correction: Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based[7]cycloparaphenylenes. Nanoscale, 14(3), 1145-1145.
- Reuter, C., et al. (2007). Synthesis of Alaninyl and N-(2-Aminoethyl)glycinyl Amino Acid Derivatives Containing the Green Fluorescent Protein Chromophore in Their Side Chains for Incorporation into Peptides and Peptide Nucleic Acids. European Journal of Organic Chemistry, 2007(36), 6065-6074.
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Duan, W., et al. (2022). Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based[7]cycloparaphenylenes. Nanoscale, 14(3), 968-974.
- Miskolczy, Z., et al. (2006). Synthesis and spectroscopic properties of 4-ethoxymethylene-2-(1)-naphthyl-5(4H)-oxazolone-labeled fluorescent peptides. Biopolymers, 81(2), 81-91.
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Duan, W., et al. (2022). Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based[7]cycloparaphenylenes. Nanoscale, 14(3), 968-974.
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Application Notes and Protocols for 4-Bromo-2-methyl-1H-indene: A Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the applications of 4-bromo-2-methyl-1H-indene as a strategic building block in the synthesis of diverse heterocyclic compounds. The inherent reactivity of the aryl bromide moiety, coupled with the unique structural features of the indene core, allows for its elaboration into a variety of valuable scaffolds, including carbazoles, indazoles, and other fused heterocyclic systems. This document details field-proven insights and step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Mechanistic considerations, validated experimental procedures, and data presentation are included to empower researchers in leveraging this versatile intermediate for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic molecule that has emerged as a valuable starting material for the construction of complex molecular architectures.[1] Its structure, featuring a reactive C-Br bond on the aromatic ring and a readily functionalizable indene nucleus, makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. The strategic placement of the bromine atom at the 4-position allows for the introduction of various substituents, paving the way for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. This guide will explore the synthetic utility of this compound, providing detailed protocols for its conversion into key heterocyclic frameworks.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The C(sp²)-Br bond in this compound is amenable to a variety of these transformations, enabling the introduction of aryl, vinyl, alkynyl, and amino functionalities.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4][5] While a direct protocol for this compound is not extensively documented, a highly efficient ligand-free Suzuki coupling has been reported for the structurally similar 4-bromo-2-methyl-1H-indanone.[6] The resulting 4-aryl-2-methyl-1H-indanone can be readily converted to the corresponding 4-aryl-2-methyl-1H-indene through a sequential reduction and dehydration procedure.[6]
This two-step protocol is adapted from the work of Wang and coworkers on 4-bromo-2-methyl-1H-indanone.[6]
Step 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-indanone
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- 6. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with 4-Bromo-2-methyl-1H-indene
Introduction: The Strategic Union of Indene Scaffolds and Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, a testament to its power and versatility in forging carbon-carbon bonds.[1][2] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical industry.[1] This reaction enables the coupling of organoboron compounds with organohalides, catalyzed by a palladium complex, offering remarkable functional group tolerance and mild reaction conditions.[3][4]
At the heart of many pharmacologically active molecules lies the indene scaffold. This bicyclic hydrocarbon framework is a privileged structure in drug discovery, forming the core of various therapeutic agents. The targeted functionalization of this scaffold is therefore of paramount importance. 4-Bromo-2-methyl-1H-indene serves as a versatile and crucial intermediate, providing a reactive handle for introducing molecular diversity via cross-coupling reactions.[5] This guide provides a detailed exploration of the experimental procedure for the Suzuki coupling of this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Pillar 1: The Catalytic Heart - Mechanism of the Suzuki-Miyaura Reaction
Understanding the mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halogen bond of the organohalide (this compound). This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1][6]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron compound to the palladium(II) complex.[1] Crucially, this process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the palladium center, displacing the halide.[10][11][12] The exact mechanism of this transfer is still a subject of detailed study.[1]
-
Reductive Elimination : The final step involves the elimination of the newly coupled product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8] This step forms the desired C-C bond.
Visualizing the Catalytic Cycle
The intricate dance of the palladium catalyst is best understood visually.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: In the Lab - A Validated Protocol
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
Proper preparation and handling of reagents are critical for success and safety. This compound can be an irritant and should be handled with care.[5] Many Suzuki reactions are exothermic and pose a risk of thermal runaway if not properly controlled, especially at scale.[13][14][15]
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| This compound | C₁₀H₉Br | 209.08 | 328085-65-0 | Irritant. Handle in a fume hood.[5][16] |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 98-80-6 | Typical coupling partner. |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst. Air-sensitive. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base. Should be finely ground and dried. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent. Anhydrous and degassed. |
| Water | H₂O | 18.02 | 7732-18-5 | Co-solvent. Degassed. |
Equipment
-
Two-neck round-bottom flask or Schlenk flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Septa, syringes, and needles
-
Heating mantle with temperature controller
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[17]
Step-by-Step Protocol
1. Reaction Setup and Inert Atmosphere:
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv., e.g., 1.0 g, 4.78 mmol), phenylboronic acid (1.2 equiv., 0.70 g, 5.74 mmol), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv., 1.65 g, 11.95 mmol).
-
Causality: Using a finely powdered base increases its surface area, enhancing its reactivity and solubility, which is crucial for the formation of the boronate species.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 0.166 g, 0.143 mmol).
-
Seal the flask with septa, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]
2. Addition of Solvents and Reaction:
-
Prepare a solvent mixture of 1,4-Dioxane and water (e.g., in a 4:1 ratio). Degas the solvent mixture thoroughly by bubbling inert gas through it for at least 30 minutes or by using a freeze-pump-thaw technique.
-
Causality: The use of a biphasic solvent system is common.[1] Dioxane or THF solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7]
-
Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 40 mL Dioxane, 10 mL water) to the reaction flask via syringe.
-
With vigorous stirring, heat the reaction mixture to 85-90 °C using a heating mantle.
-
Allow the reaction to proceed for 12-16 hours, or until completion is indicated by Thin Layer Chromatography (TLC) or GC-MS analysis.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The water wash removes the inorganic base and boron byproducts, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenyl-1H-indene product.[17]
Pillar 3: Validation and Troubleshooting
Expected Results & Characterization
The successful coupling will yield 2-methyl-4-phenyl-1H-indene. The identity and purity of the product must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently dried/degassed solvent/reagents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure the system is rigorously purged with inert gas.2. Use anhydrous solvents and dry reagents thoroughly. Degas solvents immediately before use.3. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system to improve solubility.[1][8]4. Increase the reaction temperature in increments of 10 °C. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low catalyst loading.3. Steric hindrance on one of the coupling partners. | 1. Extend the reaction time and monitor by TLC/GC-MS.2. Increase catalyst loading (e.g., from 3 mol% to 5 mol%).3. Switch to a catalyst with bulkier, more electron-rich ligands (e.g., SPhos, XPhos) which can promote the coupling of sterically hindered substrates.[8] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction is run for too long at high temperature.3. Boronic acid is inherently unstable (especially some heteroaryl boronic acids).[7] | 1. Use anhydrous conditions if possible, or minimize water content. Ensure the base is anhydrous.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[1] |
References
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Suzuki reaction - Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
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Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. [Link]
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Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
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17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
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A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]
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This compound - ChemBK. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. [Link]
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Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
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Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters - ACS Publications. [Link]
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This compound | C10H9Br | CID 22471914 - PubChem - NIH. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Functionalization of the Double Bond in 4-Bromo-2-methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 4-Bromo-2-methyl-1H-indene
This compound is a versatile synthetic intermediate, the value of which is significantly enhanced by the strategic functionalization of its endocyclic double bond.[1] This modification opens a gateway to a diverse array of novel molecular scaffolds, which are of considerable interest in the fields of medicinal chemistry and materials science. The bromine atom provides a handle for subsequent cross-coupling reactions, while the functionalized five-membered ring can impart unique conformational constraints and stereochemical features to a target molecule. This guide provides detailed, field-proven protocols for several key transformations of the double bond in this compound, focusing on epoxidation, dihydroxylation, cyclopropanation, and hydrogenation. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.
I. Epoxidation: Synthesis of 4-Bromo-2-methyl-1,1a,6,6a-tetrahydroindeno[1,2-b]oxirene
Epoxidation of the double bond in this compound yields a reactive epoxide that can be opened by various nucleophiles to introduce diverse functionalities. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable and straightforward method for this transformation.[2][3][4][5]
Scientific Rationale
The epoxidation with m-CPBA proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step.[3][6] This "butterfly" transition state ensures that the epoxide is formed on one face of the double bond, leading to a syn-addition. The electron-rich nature of the double bond in the indene system facilitates the electrophilic attack by the peroxy acid. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent.
Diagram of the Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 equiv) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-2-methyl-1,1a,6,6a-tetrahydroindeno[1,2-b]oxirene.
| Reactant | MW ( g/mol ) | Equivalents | Sample Amount |
| This compound | 209.08 | 1.0 | 2.09 g (10 mmol) |
| m-CPBA (77%) | ~224.5 | 1.2 | ~3.47 g |
| Dichloromethane | - | - | 100 mL |
II. Dihydroxylation: Synthesis of cis-4-Bromo-2-methyl-2,3-dihydro-1H-indene-1,2-diol
The syn-dihydroxylation of the alkene furnishes a vicinal diol, a valuable intermediate for the synthesis of various biologically active molecules. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a widely adopted method for this transformation.[7]
Scientific Rationale
This reaction proceeds through the formation of a cyclic osmate ester intermediate via a [3+2] cycloaddition of OsO₄ to the double bond.[8][9] This concerted step ensures the syn-stereochemistry of the diol. The co-oxidant, NMO, regenerates the Os(VIII) species from the Os(VI) formed after hydrolysis of the osmate ester, allowing for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide.[7] The choice of a solvent system like acetone/water is crucial for the solubility of both the organic substrate and the inorganic reagents.
Diagram of the Dihydroxylation Mechanism
Caption: Catalytic cycle of the Upjohn dihydroxylation.
Experimental Protocol: Upjohn Dihydroxylation
Materials:
-
This compound
-
Osmium tetroxide (4% solution in water)
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of acetone and water (10:1, v/v).
-
To this solution, add NMO (1.5 equiv) followed by the catalytic amount of osmium tetroxide solution (0.02 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cis-4-bromo-2-methyl-2,3-dihydro-1H-indene-1,2-diol.
| Reactant | MW ( g/mol ) | Equivalents | Sample Amount |
| This compound | 209.08 | 1.0 | 2.09 g (10 mmol) |
| NMO (50% aq.) | 135.17 | 1.5 | ~4.06 g |
| OsO₄ (4% aq.) | 254.23 | 0.02 | ~0.13 mL |
| Acetone/Water (10:1) | - | - | 55 mL |
III. Cyclopropanation: Synthesis of 6-Bromo-2-methyl-1a,6a-dihydro-1H-indeno[1,2-b]cyclopropa[b]furan
The Simmons-Smith reaction provides a classic and effective method for the cyclopropanation of alkenes.[10][11][12][13][14] This reaction converts the double bond into a three-membered ring, a motif present in numerous natural products and pharmaceuticals.
Scientific Rationale
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[10][14] This carbenoid then adds to the alkene in a concerted, stereospecific manner, preserving the stereochemistry of the starting material.[11] The reaction is generally performed in an ethereal solvent like diethyl ether or dichloromethane.
Diagram of the Simmons-Smith Reaction
Caption: Key steps in the Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation
Materials:
-
This compound
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water, ethanol, and ether, then drying under vacuum. Prepare the Zn(Cu) couple by treating the activated zinc with a copper(II) acetate solution.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), place the Zn(Cu) couple (2.0 equiv).
-
Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add diiodomethane (1.5 equiv) dropwise to the stirred suspension. The reaction is often initiated by gentle heating or sonication.
-
After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 12-18 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired cyclopropanated product.
| Reactant | MW ( g/mol ) | Equivalents | Sample Amount |
| This compound | 209.08 | 1.0 | 2.09 g (10 mmol) |
| Diiodomethane | 267.84 | 1.5 | 4.02 g (15 mmol) |
| Zn(Cu) couple | - | 2.0 | ~1.31 g Zn |
| Diethyl Ether | - | - | 50 mL |
IV. Catalytic Hydrogenation: Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-indene
Catalytic hydrogenation is a fundamental reaction that reduces the double bond to a single bond, yielding the corresponding indane derivative. This transformation is crucial for accessing saturated ring systems.
Scientific Rationale
The hydrogenation occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[15] Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The alkene also adsorbs onto the surface, and the hydrogen atoms are transferred to the double bond in a stepwise manner. This surface-mediated addition results in the syn-addition of two hydrogen atoms to the same face of the double bond.[15]
Diagram of the Catalytic Hydrogenation Process
Caption: General workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the solution.
-
Seal the flask, and carefully evacuate and backfill with hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions). Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-methyl-2,3-dihydro-1H-indene, which can be purified further by chromatography if necessary.
| Reactant | MW ( g/mol ) | Equivalents | Sample Amount |
| This compound | 209.08 | 1.0 | 2.09 g (10 mmol) |
| 10% Pd/C | - | 5-10 mol % | 100-200 mg |
| Ethanol | - | - | 50 mL |
Safety and Handling Precautions
-
This compound: This compound is irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be explosive when shocked or heated. Store in a cool, dry place and handle with care.
-
Osmium tetroxide (OsO₄): Highly toxic and volatile. It should be handled with extreme caution in a certified chemical fume hood. Always use appropriate PPE, including double gloves and a lab coat.
-
Diiodomethane (CH₂I₂): A dense and toxic liquid. Handle in a fume hood.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry out completely in the presence of air.
Characterization of Products
The successful synthesis of the target molecules should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence or absence of key functional groups.
References
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Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved January 14, 2026, from [Link]
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11.3.2 Dihydroxylation. (2019, June 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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This compound. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]
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Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. (2015, July 15). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Syn dihydroxylation. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011, July 1). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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General mechanism of epoxidation of alkenes with peroxycarboxylic acid as co-catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use. (n.d.). SpringerOpen. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Epoxidation of Alkenes with Peroxyacids. (2015, March 29). YouTube. Retrieved January 14, 2026, from [Link]
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Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved January 14, 2026, from [Link]
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METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016, December 25). YouTube. Retrieved January 14, 2026, from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). IUCr. Retrieved January 14, 2026, from [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
4-Bromo-2-methylpent-1-ene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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-
Epoxidation of Alkenes. (2018, April 28). YouTube. Retrieved January 14, 2026, from [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024, May 8). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (2025, June 28). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of Borylcyclopropanes by Chromium-Promoted Cyclopropanation of Unactivated Alkenes. (2017, November 17). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols: Scale-Up Synthesis of 4-Bromo-2-methyl-1H-indene for Pilot Plant Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-1H-indene is a crucial intermediate in the synthesis of various organic compounds, including fluorescent dyes and heterocyclic molecules with pharmaceutical applications.[1] Its structural motif is a key component in the development of novel therapeutic agents and functional materials.[2][3] The transition from laboratory-scale synthesis to pilot plant production presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and process optimization to ensure a robust, scalable, and safe manufacturing process.
This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the critical aspects of the process from a senior application scientist's perspective. The focus is on providing actionable protocols and explaining the rationale behind key experimental choices to ensure scientific integrity and successful implementation in a pilot plant environment.
Reaction Overview and Mechanism
The synthesis of this compound typically involves the bromination of 2-methyl-1H-indene. While various synthetic routes to the indene core exist, a common laboratory preparation of the target molecule may involve the direct bromination of 2-methylindene.[4] Understanding the reaction mechanism is paramount for successful scale-up, as it informs decisions regarding reagent addition, temperature control, and impurity profiling.
The generally accepted mechanism for the bromination of an aromatic compound like indene proceeds via electrophilic aromatic substitution. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated product. The regioselectivity of the bromination (position 4) is directed by the activating effect of the alkyl group and the overall electronic properties of the indene ring system.
Pilot Plant Scale-Up Protocol
Transitioning a synthetic procedure from the bench to a pilot plant requires a shift in mindset from optimizing yield on a small scale to ensuring safety, reproducibility, and efficiency on a larger scale.[5] The following protocol outlines the key steps for the scale-up synthesis of this compound.
I. Raw Material Specification and Handling
A. 2-Methyl-1H-indene:
-
Purity: ≥98% (as determined by GC-MS)
-
Impurities: Characterize any significant impurities, as they may lead to side reactions or be difficult to remove later.
-
Handling: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
B. Bromine:
-
Purity: ≥99.5%
-
Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[6][7][8] It should be handled in a dedicated, well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a respirator with acid gas cartridges.[7][9][10] Materials of construction for transfer lines and reactors must be compatible (e.g., glass-lined steel, PVDF).[9]
C. Solvent (e.g., Dichloromethane):
-
Grade: Anhydrous, reaction grade.
-
Handling: Dispense from a closed system to minimize exposure and moisture ingress.
II. Reaction Setup and Execution
The following diagram illustrates the general workflow for the pilot plant synthesis.
Caption: Workflow for Pilot Plant Synthesis of this compound.
Step-by-Step Protocol:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants from previous batches.
-
Inert the reactor by purging with nitrogen or argon to displace oxygen and moisture.
-
Charge the appropriate volume of anhydrous dichloromethane to the reactor.
-
-
Reactant Charging:
-
Dissolve a pre-weighed amount of 2-methyl-1H-indene in anhydrous dichloromethane in a separate vessel and transfer it to the reactor.
-
Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using a suitable cooling system.
-
-
Bromine Addition:
-
This is a critical and highly exothermic step. The addition of bromine must be slow and controlled to manage the reaction temperature and prevent runaway reactions.
-
Use a calibrated dosing pump to add the stoichiometric amount of bromine subsurface to the reaction mixture over a period of 2-4 hours.
-
Maintain the reaction temperature within the specified range throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking periodic samples for in-process control (IPC) analysis by Gas Chromatography (GC).
-
The reaction is considered complete when the consumption of the starting material (2-methyl-1H-indene) is ≥99%.
-
-
Quenching:
-
Once the reaction is complete, quench the excess bromine by slowly adding a solution of a reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite, until the characteristic red-brown color of bromine disappears.
-
-
Work-up and Isolation:
-
Allow the layers to separate and transfer the lower organic layer to a clean vessel.
-
Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude product can be purified by either vacuum distillation or crystallization, depending on the impurity profile and desired final purity.
-
III. Critical Process Parameters
The following table summarizes the critical process parameters that must be carefully controlled during the scale-up synthesis.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10 °C | Controls the rate of reaction and minimizes the formation of over-brominated and other side products. Lower temperatures favor the desired regioselectivity. |
| Bromine Addition Rate | 2 - 4 hours | Prevents temperature spikes due to the exothermic nature of the reaction and ensures a controlled reaction profile. |
| Stirring Speed | To be determined based on reactor geometry | Adequate mixing is crucial for maintaining temperature homogeneity and ensuring efficient mass transfer between reactants. |
| Stoichiometry (Br₂:Indene) | 1.0 - 1.05 : 1 | A slight excess of bromine may be required to drive the reaction to completion, but a large excess can lead to the formation of di-brominated impurities. |
| Quenching Temperature | < 20 °C | Controls the exotherm of the quenching reaction. |
Analytical Methods
Robust analytical methods are essential for monitoring the reaction, ensuring product quality, and validating the process.
-
Gas Chromatography (GC): The primary technique for in-process control to monitor the consumption of starting material and the formation of the product and by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
High-Performance Liquid Chromatography (HPLC): Can be used as an orthogonal technique for purity assessment of the final product.
Safety and Environmental Considerations
The scale-up of any chemical process, particularly one involving hazardous materials like bromine, necessitates a rigorous safety review.
-
Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.
-
Personal Protective Equipment (PPE): All personnel involved in the process must be equipped with appropriate PPE, including chemical-resistant suits, gloves, boots, and respiratory protection.[6][9]
-
Emergency Preparedness: Emergency showers, eyewash stations, and spill kits containing appropriate neutralizing agents (e.g., sodium thiosulfate solution) must be readily available.[7] A well-defined emergency response plan is mandatory.[9]
-
Waste Disposal: All waste streams, including aqueous washes and solvent residues, must be handled and disposed of in accordance with local environmental regulations. Brominated organic waste requires special consideration.
Conclusion
The successful scale-up of the synthesis of this compound from the laboratory to a pilot plant is a multifaceted endeavor that requires a deep understanding of the underlying chemistry, careful process optimization, and an unwavering commitment to safety. By implementing the detailed protocols and adhering to the critical process parameters outlined in this guide, researchers and drug development professionals can navigate the challenges of scale-up and establish a robust and reliable manufacturing process for this important chemical intermediate.
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
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EHS, The University of Texas at Dallas. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up synthesis and synthetic application of bromination product.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Pilot-scale Studies on the Effect of Bromine Addition on the Emissions of Chlorinated Organic Combustion By-Products. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Bromate Formation during Ozonation of Bromide Containing Drinking Water a Pilot Scale Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
YouTube. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Indenes | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Retrieved from [Link]
-
University of Amsterdam. (2016, July 6). 'Radical' approach yields catalyst for sustainable indene synthesis. HIMS. Retrieved from [Link]
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- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1H-indene
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in mechanistic principles and validated experimental protocols to ensure scientific integrity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide will focus on a robust three-step synthetic pathway, addressing common issues at each stage:
-
Friedel-Crafts Acylation: Formation of 4-bromo-2-methyl-1-indanone from a suitable precursor.
-
Reduction: Conversion of the indanone to the corresponding indanol.
-
Dehydration: Elimination of water to form the target indene.
This document will provide detailed protocols, troubleshooting for common problems, and a comprehensive FAQ section to support your experimental work.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in Friedel-Crafts Acylation of 4-Bromo-2-methyl-1-indanone
Question: I am attempting the intramolecular Friedel-Crafts acylation to synthesize 4-bromo-2-methyl-1-indanone, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this intramolecular Friedel-Crafts reaction are a common issue and can often be attributed to several factors, primarily related to the starting material, catalyst, and reaction conditions.
Causality Analysis:
-
Purity of Starting Material: The precursor, 3-(2-bromophenyl)-2-methylpropanoic acid or its acid chloride, must be of high purity. Impurities can interfere with the catalyst and lead to side reactions.
-
Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic. Moisture will deactivate the catalyst, significantly reducing its efficacy.
-
Reaction Temperature: The temperature must be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions, such as intermolecular condensation or decomposition.
-
Reaction Time: Incomplete reaction due to insufficient time is a common cause of low yields. Conversely, prolonged reaction times at elevated temperatures can lead to byproduct formation.
Step-by-Step Optimization Protocol:
-
Preparation of 3-(2-bromophenyl)-2-methylpropionyl chloride:
-
Combine 3-(2-bromophenyl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) (2.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. It is crucial to ensure all SOCl₂ is removed as it can interfere with the subsequent Friedel-Crafts reaction.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(2-bromophenyl)-2-methylpropionyl chloride in anhydrous DCM to the AlCl₃ suspension. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]
-
Data Summary Table:
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Yield Improvement |
| Catalyst | Old or clumpy AlCl₃ | Freshly opened, anhydrous AlCl₃ | 20-30% |
| Temperature | Uncontrolled, room temp addition | Addition at 0 °C, then RT | 15-25% |
| Reaction Time | < 2 hours | 3-4 hours (monitored by TLC) | 10-20% |
| Work-up | Quenching with water alone | Quenching with ice/HCl | Improved purity and easier extraction |
Problem 2: Incomplete Reduction of 4-Bromo-2-methyl-1-indanone
Question: I am reducing 4-bromo-2-methyl-1-indanone to the corresponding indanol using sodium borohydride (NaBH₄), but I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete reduction is often due to insufficient reducing agent, suboptimal solvent choice, or temperature control.
Causality Analysis:
-
Stoichiometry of NaBH₄: While NaBH₄ can theoretically provide four hydrides, in practice, an excess is often required to ensure complete reduction, especially with less reactive ketones.
-
Solvent: The choice of solvent can influence the solubility of both the substrate and the reducing agent, as well as the reaction rate. Methanol or ethanol are commonly used.
-
Temperature: While NaBH₄ reductions are often performed at room temperature, cooling the reaction initially can help control the initial exothermic reaction and then allowing it to warm can help drive it to completion.
Step-by-Step Optimization Protocol:
-
Reaction Setup:
-
Dissolve 4-bromo-2-methyl-1-indanone in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of NaBH₄:
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the cooled solution. This helps to control the initial exothermic reaction and hydrogen gas evolution.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-bromo-2-methyl-1-indanol.[3]
-
Problem 3: Low Yield and/or Formation of Side Products During Dehydration
Question: During the final dehydration step to form this compound, I am getting a low yield of the desired product and observing some unidentified side products. What could be going wrong?
Answer: Dehydration of secondary alcohols can be prone to side reactions, such as rearrangement or polymerization, especially under harsh acidic conditions. The choice of acid catalyst and reaction temperature are critical for a clean and high-yielding reaction.
Causality Analysis:
-
Acid Catalyst: Strong, non-nucleophilic acids are preferred. Using acids like HBr or HCl can lead to the formation of the corresponding bromo or chloro-indane as a side product. p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are common choices.
-
Temperature: The temperature should be high enough to facilitate the elimination of water but not so high as to cause decomposition or polymerization of the product.
-
Water Removal: Efficient removal of water as it is formed will drive the equilibrium towards the product. A Dean-Stark apparatus is highly recommended.
Step-by-Step Optimization Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude 4-bromo-2-methyl-1-indanol in an inert solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).
-
-
Dehydration Reaction:
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Friedel-Crafts acylation to ensure good regioselectivity for the 4-bromo isomer?
A1: To ensure the formation of the 4-bromo isomer, it is crucial to start with a precursor where the bromine atom is already in the desired position. 3-(2-bromophenyl)-2-methylpropanoic acid is the ideal starting material. The intramolecular cyclization will then occur at the position ortho to the propyl chain and para to the bromine atom, leading to the desired 4-bromo-2-methyl-1-indanone.
Q2: Can I use a different Lewis acid for the Friedel-Crafts reaction?
A2: While AlCl₃ is the most common and cost-effective Lewis acid for this transformation, others can be used. For example, iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also catalyze the reaction, though they may require different reaction conditions and may not be as efficient. Polyphosphoric acid (PPA) is another option for the direct cyclization of the carboxylic acid, but this often requires higher temperatures.
Q3: My final product, this compound, is unstable and darkens over time. How can I store it properly?
A3: Indenes, particularly those with activating groups, can be susceptible to oxidation and polymerization upon exposure to air and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20 °C). Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can also help to prolong its shelf life.
Q4: I am having trouble separating my product from impurities after the final dehydration step. What purification techniques do you recommend?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, should provide good separation. Alternatively, for larger quantities, vacuum distillation can be employed. The boiling point of the product will be significantly lower under reduced pressure, which helps to prevent thermal decomposition.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Several reagents used in this synthesis are hazardous.
-
Thionyl chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aluminum chloride (AlCl₃): Also reacts violently with water and is corrosive. Handle in a fume hood and avoid inhalation of the dust.
-
Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
-
ResearchGate. Some natural compounds embodying the indene core. Available from: [Link]
- Fillion, E. et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
-
ResearchGate. Optimization of reaction conditions for the synthesis of indanone 3c. Available from: [Link]
- Kusama, H. et al. Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters.
- Laconde, G. et al.
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
- Oliverio, M. et al. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]
- Jasouri, S. et al. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry.
-
PubChem. This compound. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
PubChem. 4-Bromo-2-methylbut-1-ene. Available from: [Link]
-
PubChem. 4-Bromo-2-methylpent-1-ene. Available from: [Link]
Sources
Technical Support Center: Purification of 4-Bromo-2-methyl-1H-indene by Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of 4-Bromo-2-methyl-1H-indene. It is designed for researchers and drug development professionals who require a high degree of purity for this critical synthetic intermediate. We will move beyond a simple list of steps to explain the causality behind each experimental choice, empowering you to troubleshoot and adapt the protocol effectively.
Section 1: Compound Profile & Purity Indicators
This compound is a key building block in organic synthesis, often used in the preparation of fluorescent dyes and other complex heterocyclic compounds.[1] Achieving high purity is paramount for the success of subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 328085-65-0 | [1][2] |
| Molecular Formula | C₁₀H₉Br | [1][2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 104-108 °C (at 5 Torr) | [1] |
| Solubility | Soluble in ethanol, dichloromethane, ether; slightly soluble in water. | [1] |
| Polarity (XLogP3) | 3.3 | [2] |
Expert Insight: The expected appearance is a white to light yellow solid. A significant deviation, such as a brown or sticky appearance, is a primary indicator of impurities.[3] Likewise, a melting point that is depressed or broadens over a range greater than 2 °C strongly suggests the presence of contaminants, which could include unreacted starting materials, regioisomers, or degradation byproducts.[3]
Section 2: Recommended Purification Protocol
This protocol is a self-validating system, incorporating thin-layer chromatography (TLC) at critical stages to monitor progress and ensure a successful outcome.
Part A: Preliminary Analysis & Mobile Phase Selection via TLC
The Principle: Before committing your entire sample to a large column, it is essential to determine the optimal mobile phase (eluent). TLC serves as a rapid, small-scale simulation of column chromatography. The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.3 and 0.4, which provides the best balance of separation and elution time in flash chromatography.[4]
Step-by-Step Methodology:
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Select Trial Solvents: Given the compound's nonpolar nature (XLogP3 of 3.3), a hexane/ethyl acetate system is an excellent starting point.[2] Prepare small volumes of several ratios (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm). The brominated aromatic ring should be UV-active. Circle the spots with a pencil.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the target compound an Rf of ~0.3-0.4 and provides the best separation from all other spots. This will be your eluent for the column.
Part B: Column Preparation and Sample Loading
The Principle: Proper column packing and sample loading are critical for achieving high resolution. An unevenly packed column or improper sample introduction will lead to band broadening and poor separation.[5] For compounds that are not highly soluble in the chosen eluent, dry loading is the superior method to prevent streaking and ensure an even starting band.[5][6]
Step-by-Step Methodology (Dry Loading Recommended):
-
Prepare the Sample for Loading: Dissolve your entire crude sample in a minimal amount of a volatile solvent like dichloromethane. Add silica gel (approximately 10-20 times the mass of your sample) to this solution.[5]
-
Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a ~1 cm layer of sand.
-
Fill the column with dry silica gel (typically 50-100 times the mass of your crude sample) to the desired height. Gently tap the side of the column to ensure even packing.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Equilibrate the Column: Run the selected eluent (from Part A) through the column until the entire silica bed is wetted and the solvent level is just above the top sand layer. Ensure no cracks or air bubbles are present.
-
Load the Sample: Carefully add your dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Finalize: Carefully place a final thin layer of sand on top of the sample layer. This prevents disturbance when adding more eluent.[5]
Part C: Elution and Fraction Collection
The Principle: The separation occurs as the mobile phase continuously passes over the stationary phase. Compounds in the mixture move down the column at different rates based on their affinity for the silica gel versus the eluent. A consistent, optimal flow rate is key; too fast, and you lose resolution, too slow, and diffusion can broaden your bands.[5]
Step-by-Step Methodology:
-
Begin Elution: Carefully add the eluent to the column, taking care not to disturb the top layer of sand. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second). Crucially, never let the solvent level drop below the top of the silica bed. [5]
-
Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions should be guided by the size of your column (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the Separation: Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate to track which compounds are eluting. This allows you to see when the desired product begins to elute and when it is finished.
Part D: Product Isolation
-
Identify Pure Fractions: Based on your TLC analysis, identify all fractions that contain only the pure this compound.
-
Combine and Concentrate: Combine the identified pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the eluent using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the final product by taking a melting point and, if available, running an NMR spectrum.
Section 3: Troubleshooting Guide & FAQs
Q1: My compound won't elute from the column, even after I've passed a large volume of solvent.
-
Possible Cause 1: Insufficient Solvent Polarity. Your selected eluent may be too nonpolar.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If you are still unsuccessful, the compound may have decomposed.[4]
-
-
Possible Cause 2: Compound Decomposition. The compound may not be stable on silica gel. Acidic sites on the silica can sometimes catalyze decomposition or strong, irreversible binding.[4]
-
Solution: Before running a large column, perform a stability test by dissolving a small amount of your compound, spotting it on a TLC plate, and letting it sit for an hour before developing. If a new spot appears or the original spot diminishes, your compound is not stable.[4] Consider using a less acidic stationary phase like deactivated silica or alumina.
-
Q2: The separation between my product and an impurity is very poor; the fractions are all mixed.
-
Possible Cause 1: Incorrect Solvent System. The eluent may not have the right selectivity for your specific mixture, even if the Rf value is in the target range.
-
Solution: Re-evaluate your mobile phase with TLC. Try a different solvent system, for example, substituting ethyl acetate with dichloromethane or ether to alter the separation selectivity.[4]
-
-
Possible Cause 2: Column Overload. You may have loaded too much crude material for the amount of silica used.
-
Solution: As a general rule, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Possible Cause 3: Flow Rate Too High. Pushing the solvent through too quickly does not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation.[5]
-
Solution: Reduce the pressure and decrease the flow rate to allow for better resolution.
-
Q3: I see significant tailing or streaking of my compound on the column, leading to impure fractions.
-
Possible Cause 1: Improper Sample Loading. The most common cause is dissolving the sample in a solvent that is significantly more polar than the eluent. This causes the initial band to spread and streak down the column.[7]
-
Solution: Always use the dry loading method described above, as it completely avoids this issue.[5] If wet-loading, dissolve the sample in the absolute minimum amount of the eluent itself.
-
-
Possible Cause 2: Sample is Too Concentrated. A highly concentrated band at the top of the column can lead to non-ideal behavior and tailing.
-
Solution: Ensure the sample is fully dissolved and loaded as a dilute solution or, preferably, use the dry loading method.
-
Q4: The column flow has stopped or is extremely slow.
-
Possible Cause 1: Crystallization in the Column. If your crude mixture is highly concentrated in the target compound, it may crystallize at the top of the column as the less polar eluent is introduced, blocking solvent flow.[4]
-
Solution: This is difficult to fix once it occurs. To prevent it, use the dry loading method where the compound is already dispersed on silica. Alternatively, use a slightly more polar (but still weak) solvent to load the sample.
-
-
Possible Cause 2: Column Packed Too Tightly. Using excessive pressure to pack the column can lead to a very high pressure drop.
-
Solution: Pack the column by gently tapping, not by applying excessive force. Ensure the silica gel particle size is appropriate for flash chromatography.
-
Q5: My final product is still a yellow or brownish color instead of white.
-
Possible Cause: Co-eluting Impurity. There may be an impurity with a very similar polarity that does not separate under the chosen conditions.
-
Solution: Try re-purifying the material using a different solvent system to alter selectivity. If the color persists, the impurity may be difficult to remove by chromatography. In such cases, recrystallization from a suitable solvent system (e.g., hexane) may be an effective alternative or supplementary purification step.[3]
-
Section 4: Visualization of the Workflow
The following diagram outlines the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Atmaca, M. et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances. [Link]
-
Sheng, J. (n.d.). Molecular machines. University of Groningen. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471914, this compound. [Link]
-
Satoh, T., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. [Link]
-
Singh, A., & Kumar, A. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
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- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
common side products in the bromination of 2-methyl-1H-indene
Welcome to the technical support center for the bromination of 2-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the formation of potential side products. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of 2-methyl-1H-indene?
The primary product depends significantly on the reaction conditions employed. Generally, the bromination of 2-methyl-1H-indene can proceed via two main pathways: electrophilic addition to the double bond or allylic bromination at the methyl group or the C1 position.
-
Electrophilic Addition: Using molecular bromine (Br₂), typically in a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), the reaction proceeds via electrophilic addition across the double bond.[1][2] This results in the formation of a vicinal dibromide. The high electron density of the alkene's pi bond polarizes the approaching bromine molecule, initiating the reaction.[3][4][5]
-
Allylic Bromination: When using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν), the reaction favors allylic bromination.[6][7][8] This occurs because NBS provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the allylic position due to the resonance stabilization of the resulting allylic radical.[7][9]
Q2: What are the most common side products observed in this reaction?
The formation of side products is a common challenge. Understanding their origin is key to optimizing the reaction for the desired product.
Common Side Products Include:
-
Regioisomers: In allylic bromination, if there are multiple, non-equivalent allylic positions, a mixture of regioisomers can be formed.[8] For 2-methyl-1H-indene, this could mean bromination at the methyl group or the C1 position.
-
Rearrangement Products: Carbocation or radical intermediates formed during the reaction can undergo rearrangements to form more stable species, leading to skeletal changes in the product.[10][11][12][13][14]
-
Over-brominated Products: Especially with excess bromine or prolonged reaction times, multiple bromine atoms can be added to the molecule.[15]
-
Aromatized Products: Elimination of HBr from a brominated intermediate can lead to the formation of a more stable aromatic system, such as a substituted naphthalene derivative.
Q3: How do reaction conditions influence the product distribution?
The choice of reagents, solvent, temperature, and light are all critical factors that dictate the reaction pathway and, consequently, the product distribution.
| Condition | Effect on Reaction |
| Reagent | Br₂: Favors electrophilic addition.[1] NBS: Favors allylic bromination via a radical mechanism.[6][7][8] |
| Solvent | Non-polar (e.g., CCl₄, CH₂Cl₂): Generally used for both electrophilic addition and radical bromination. Polar/Protic (e.g., H₂O, alcohols): Can lead to the formation of halohydrins in electrophilic additions.[1] |
| Initiator/Light | Radical Initiators (AIBN, BPO) or UV light: Essential for initiating allylic bromination with NBS.[6][8] |
| Temperature | Low Temperature: Generally favors electrophilic addition and helps to control selectivity. High Temperature: Can promote radical reactions and potential rearrangements. |
Q4: What is the mechanism of electrophilic addition of bromine to 2-methyl-1H-indene?
The electrophilic addition of bromine to an alkene, such as 2-methyl-1H-indene, proceeds through a well-established two-step mechanism.[16][17]
-
Formation of a Bromonium Ion: The electron-rich double bond of the indene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[1][2]
-
Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the initial bromine addition (anti-addition).[1] This backside attack opens the three-membered ring to yield the vicinal dibromide.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of 2-methyl-1H-indene and provides actionable solutions.
Issue 1: A complex mixture of products is observed, with low yield of the desired product.
-
Probable Cause: This is often the result of competing reaction pathways (electrophilic addition vs. allylic bromination) or the formation of rearrangement and over-brominated products.
-
Solution:
-
For Electrophilic Addition:
-
Ensure the reaction is performed in the dark to minimize radical side reactions.
-
Use a non-polar, aprotic solvent.
-
Maintain a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Use a stoichiometric amount of bromine; adding it slowly to the reaction mixture can prevent high local concentrations that may lead to over-bromination.
-
-
For Allylic Bromination:
-
Issue 2: The major product is an unexpected isomer, suggesting a rearrangement has occurred.
-
Probable Cause: The formation of a carbocation or radical intermediate that is not the most stable possible structure can lead to 1,2-hydride or 1,2-alkyl shifts to form a more stabilized intermediate before the final product is formed.[11][12][13][14]
-
Solution:
-
Re-evaluate the expected stability of the intermediates. In the case of 2-methyl-1H-indene, both secondary and tertiary carbocations/radicals are possible.
-
Adjusting the reaction temperature may influence the rate of rearrangement versus the rate of product formation. Lower temperatures generally disfavor rearrangements.
-
Issue 3: Significant amounts of aromatized byproducts are detected.
-
Probable Cause: The initial brominated product may be unstable under the reaction conditions and undergo elimination of HBr to form a more stable aromatic system. This can be facilitated by heat or the presence of a base.
-
Solution:
-
Work up the reaction promptly upon completion to isolate the product before significant degradation occurs.
-
Ensure the reaction is run under neutral or slightly acidic conditions, as a base will promote elimination. If a base is necessary for quenching, it should be added during the workup at a low temperature.
-
Purify the product using methods that avoid high temperatures, such as column chromatography at room temperature.
-
Experimental Protocol: Allylic Bromination with NBS
This protocol provides a general procedure for the selective allylic bromination of 2-methyl-1H-indene.
Materials:
-
2-methyl-1H-indene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methyl-1H-indene and anhydrous carbon tetrachloride.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of recrystallized NBS to the solution.
-
Add a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the less dense succinimide floats at the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or unreacted NBS.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizing Reaction Pathways
Diagram 1: Competing Bromination Pathways
Caption: Troubleshooting guide for low yield in the bromination reaction.
References
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PubMed Central. Available at: [Link]
-
Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. Available at: [Link]
-
Bromination via a Free Radical Mechanism. BYJU'S. Available at: [Link]
-
Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). YouTube. Available at: [Link]
-
7-Bromo-2-methyl-1H-indene: A Key Intermediate in Chemical Innovation. Medium. Available at: [Link]
-
Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]
-
Allylic Radical Bromination with NBS. YouTube. Available at: [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
-
Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Allylic bromination of alkenes with NBS and light. OrgoSolver. Available at: [Link]
-
Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
4-bromo-2-methyl-1H-Indene. ChemBK. Available at: [Link]
- Rearrangement Reactions.Unknown Source.
-
electrophilic addition - unsymmetrical alkenes and bromine. Chemguide. Available at: [Link]
-
Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
What is Allylic Bromination?. Master Organic Chemistry. Available at: [Link]
-
Chemical Properties of 2-Methylindene (CAS 2177-47-1). Cheméo. Available at: [Link]
-
Rearrangement Reactions. Wiley-VCH. Available at: [Link]
-
High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. Semantic Scholar. Available at: [Link]
-
Rearrangement reaction. Wikipedia. Available at: [Link]
-
Rearrangement Reaction: Types, Important Reactions and FAQs. Allen. Available at: [Link]
-
Competitive rearrangements VII [18]the reaction of 1,4-dibromo-dibenzo[b,e] bicyclo[2.2.2]octa-2,5,7-triene with bromine. ResearchGate. Available at: [Link]
-
Reactions of Alkenes with Bromine. Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]
-
2-Methyl-1H-indene | CAS#:2177-47-1. Chemsrc. Available at: [Link]
-
1H-Indene, 2-methyl-. PubChem - NIH. Available at: [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]
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- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 18. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for low reactivity of 4-Bromo-2-methyl-1h-indene
Technical Support Center: 4-Bromo-2-methyl-1H-indene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and questions related to its reactivity, particularly in cross-coupling reactions. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving aryl bromides like this compound can stem from several factors, ranging from catalyst selection and reaction conditions to the quality of the starting materials. Let's break down the potential causes and solutions.
Underlying Expertise: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its success hinges on a delicate balance within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For an aryl bromide, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-limiting step. The electron-donating methyl group and the fused ring system of the indene core can influence the electronic properties and steric hindrance around the C-Br bond, potentially slowing this crucial step.
Troubleshooting Workflow for Low Suzuki-Miyaura Reactivity
Here is a systematic approach to diagnose and resolve low conversion issues:
1. Catalyst and Ligand System Evaluation:
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates. Consider screening other Pd(0) or Pd(II) precursors like Pd₂(dba)₃ or Pd(OAc)₂.[2] Pd(II) precursors are often reduced in situ to the active Pd(0) species.[3]
-
Ligand Choice is Critical: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often more effective.[5] They promote oxidative addition and stabilize the active catalyst.[5]
-
Initial Screening: If using a standard ligand like PPh₃, consider switching to more robust options.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are excellent candidates.[2]
-
2. Base and Solvent Optimization:
-
Base Function: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] The choice of base can significantly impact reaction rates and yields.[6]
-
Base Screening: A common starting point is Na₂CO₃ or K₂CO₃. However, for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1] The use of an aqueous base solution is common, but in some cases, anhydrous conditions with a base like KF can be beneficial, especially if base-labile functional groups are present.[2]
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction of the organic and aqueous phases (if applicable). Common solvent systems include toluene/water, dioxane/water, or DMF.[1] The ratio of the organic solvent to water can also be optimized.
3. Reaction Temperature and Time:
-
Temperature: Many Suzuki reactions require elevated temperatures (typically 80-120 °C) to overcome the activation energy of the oxidative addition step.[1] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Monitoring: It's important to monitor the reaction over time (e.g., by TLC or GC-MS) to determine if the reaction is slow or has stalled completely.
4. Quality of Reagents:
-
This compound Purity: Ensure the starting material is pure. Impurities can interfere with the catalyst. Recrystallization or column chromatography may be necessary.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. It's advisable to use fresh, high-quality boronic acids.
-
Solvent and Reagent Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. It is critical to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Data Presentation: Parameter Optimization for Suzuki Coupling
The following table provides a starting point for optimizing your Suzuki-Miyaura reaction with this compound.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Catalyst (2 mol%) | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | Pd₂(dba)₃/P(t-Bu)₃ | Bulky, electron-rich ligands enhance oxidative addition.[2][5] |
| Base (2 equiv.) | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases can accelerate transmetalation.[1] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | DMF | Solvent choice affects solubility and reaction kinetics.[1] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can overcome activation barriers.[6] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Issue 2: Poor Performance in Heck Coupling Reactions
Question: I am trying to perform a Heck reaction with this compound and an alkene, but the reaction is sluggish and gives a low yield. What adjustments can I make?
Answer:
The Heck reaction, while powerful for C-C bond formation, can be sensitive to various parameters, especially with substrates that are not highly activated.[3] Similar to the Suzuki coupling, the oxidative addition of palladium to the aryl bromide is a key step.
Underlying Expertise: The Heck reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the olefin, and finally β-hydride elimination to release the product and regenerate the catalyst.[3] The choice of ligand, base, and solvent all play a significant role in the efficiency of this process.[7] For aryl bromides, phosphine ligands are generally required to achieve good reactivity at reasonable temperatures.[8]
Troubleshooting Strategy for Inefficient Heck Reactions
1. Re-evaluate the Catalyst System:
-
Ligand-Free vs. Ligated: While some Heck reactions with highly reactive aryl iodides can proceed without a ligand, this is uncommon for aryl bromides.[9] The use of a suitable ligand is highly recommended to stabilize the catalyst and prevent the formation of palladium black.[9]
-
Ligand Selection:
-
Monodentate Phosphines: Tri(o-tolyl)phosphine or bulky trialkylphosphines can be effective.
-
Bidentate Phosphines: Ligands like dppf can also be screened.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their high thermal stability and can be very effective in Heck couplings, often allowing for lower catalyst loadings.[7]
-
2. Optimize the Base and Solvent:
-
Base: The base in a Heck reaction is typically an amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.[7] The choice of base can influence the reaction pathway and should be optimized.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
3. Consider Additives:
-
Phase-Transfer Catalysts: In some cases, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.
-
Silver Salts: The addition of silver salts can sometimes facilitate the reaction, although this is more common with aryl triflates.[3]
4. Reaction Conditions:
-
Temperature: Heck reactions often require higher temperatures than Suzuki couplings, sometimes in the range of 100-140 °C.[10]
-
Alkene Equivalents: Using a slight excess of the alkene (1.2-1.5 equivalents) can help drive the reaction to completion.
Data Presentation: Heck Reaction Optimization Parameters
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Catalyst (1-5 mol%) | Pd(OAc)₂ | (C₆H₅CN)₂PdCl₂ | Pd₂(dba)₃ | Different precursors can offer varying reactivity.[9] |
| Ligand (1-2 equiv. to Pd) | PPh₃ | P(o-tol)₃ | IPr (NHC ligand) | Bulky and electron-rich ligands can improve performance.[7] |
| Base (1.5-2 equiv.) | Et₃N | K₂CO₃ | DIPEA | Base choice is critical for catalyst regeneration.[7] |
| Solvent | DMF | NMP | Acetonitrile | High-boiling polar aprotic solvents are often preferred. |
| Temperature | 100 °C | 120 °C | 140 °C | Higher temperatures are often required for Heck reactions.[10] |
Visualization: Troubleshooting Flowchart for Low Reactivity
Caption: A systematic workflow for troubleshooting low reactivity.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Campeau, L.-C., & Fagnou, K. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). C−C activation enabled cross‐coupling of ynones with aryl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl and alkyl bromide cross‐coupling reaction through photoredox. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 74(1), 12-16. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Miyake, H., & Sasaki, M. (2005). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 7(23), 5151-5154. Retrieved from [Link]
-
ResearchGate. (n.d.). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
-
National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
American Chemical Society. (2025, December 15). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
ACS Publications. (2024, June 19). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-methyl-1H-indene. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2022, January 18). Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. Retrieved from [Link]
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- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromo-2-methyl-1H-indene
Introduction: Welcome to the technical support center for the purification of 4-Bromo-2-methyl-1H-indene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. We understand that achieving high purity is critical for the success of subsequent synthetic steps. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude this compound. The methodologies described are based on established principles of organic chemistry and proven field insights for structurally related compounds.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: My crude product is a dark oil or sticky solid, not the expected white to yellow crystal.
-
Probable Cause: This often indicates the presence of significant impurities or degradation products. Indene derivatives can be sensitive to heat and air, and prolonged reaction times or harsh work-up conditions can lead to the formation of colored polymeric materials.[1] Discoloration is a common indicator of impurity for similar compounds.[2]
-
Troubleshooting Steps:
-
Initial Purity Assessment (TLC): Before attempting a large-scale purification, analyze your crude product using Thin Layer Chromatography (TLC). A common eluent system to start with is hexane/ethyl acetate (e.g., 9:1 or 4:1 v/v). The presence of multiple spots, especially those at the baseline, confirms significant impurities.
-
Activated Charcoal Treatment: If the discoloration is due to highly conjugated, colored impurities, a charcoal treatment can be effective.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate in vacuo. Caution: Do not heat excessively, as this can cause further degradation.
-
-
Proceed to Chromatography: After this initial clean-up, the material is often more amenable to purification by column chromatography, which is highly effective for separating compounds of differing polarities.[2][3][4]
-
Issue 2: Recrystallization attempt resulted in oiling out, not crystal formation.
-
Probable Cause: The compound "oiling out" is a common problem in recrystallization and can be caused by several factors:
-
The boiling point of the solvent is too high, causing the compound to melt before it dissolves.
-
The solution is supersaturated to a point where the compound's solubility is exceeded, but the molecules lack the time or proper orientation to form a crystal lattice.
-
The presence of impurities is inhibiting crystal formation.
-
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Given that this compound has a melting point of 45-47 °C, low-boiling point solvents are preferable.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and with gentle heating. Good candidates for bromo-aromatic compounds include hexane, heptane, ethanol, and methanol.[6]
-
Use a Co-solvent System: If a single solvent is not effective, a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used. For example, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or dichloromethane) and then slowly add a poor solvent (like water or hexane) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.
-
Control Cooling Rate: Slow cooling is crucial for crystal growth. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Such as 2-methyl-1H-indene or the brominating agent (e.g., N-bromosuccinimide).
-
Regioisomers: Bromination could potentially occur at other positions on the aromatic or cyclopentene ring, leading to isomeric impurities.
-
Poly-brominated Byproducts: The addition of more than one bromine atom to the molecule (e.g., dibromo-2-methyl-1H-indene) is a possibility, especially if excess brominating agent is used.[6]
-
Degradation Products: Indenes can be unstable and may polymerize or oxidize upon exposure to air, heat, or light, leading to a yellowish or brownish discoloration.[1]
Q2: How do I perform column chromatography to purify this compound?
A2: Column chromatography is an excellent method for purifying this compound. A general protocol is provided below.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.[7] If you observe degradation of the product on the column (e.g., streaking or new, more polar spots appearing on TLC), consider using deactivated silica gel (prepared by adding a small percentage of water or triethylamine to the slurry).[8]
-
Eluent System Selection (via TLC):
-
Use TLC to find a solvent system that provides good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.
-
Test various ratios (e.g., 100% hexane, 99:1, 95:5, 90:10 hexane:ethyl acetate).
-
The ideal system will give your desired product a Retention Factor (Rf) of ~0.25-0.35 . This allows for a clear separation from less polar and more polar impurities.[9]
-
-
Column Packing (Wet Loading):
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into your column and use gentle air pressure or tapping to create a well-packed, uniform bed.[3]
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation: TLC Analysis
| Compound/Impurity Type | Expected Polarity | Expected Rf Value (Relative) in Hexane/EtOAc |
| Poly-brominated byproducts | Low to Moderate | Higher than the product |
| This compound | Moderate | Target Rf ~0.3 |
| Unreacted 2-methyl-1H-indene | Moderate | Very close to the product, slightly higher Rf |
| Degradation/Polymeric material | High | Lower Rf or streaking from the baseline |
Q3: What is a good starting point for recrystallizing this compound?
A3: Based on its physical properties (m.p. 45-47 °C) and the successful recrystallization of similar compounds, a low-boiling point alcohol or a non-polar hydrocarbon are excellent starting points.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing hexane and methanol.
-
Dissolution: Place the crude solid (after column chromatography for best results) in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., methanol) dropwise while stirring until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualization: Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-Bromo-2-methyl-1h-indene under various reaction conditions
Welcome to the technical support center for 4-Bromo-2-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile synthetic intermediate. Here, we address common questions and challenges related to its stability under various reaction conditions, drawing upon established principles of organic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light and air should be minimized. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. Avoid storing it near strong oxidizing agents.
Q2: I've noticed the compound has a slight yellow tint. Is this an indication of decomposition?
A2: A pale yellow color is not uncommon for this compound and does not necessarily indicate significant decomposition.[1] However, a noticeable darkening of the material over time could suggest the formation of impurities due to slow decomposition or polymerization, potentially initiated by light or air. For high-purity applications, it is recommended to assess the purity by techniques such as NMR or GC-MS before use.
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides a detailed analysis of the stability of this compound under common reaction conditions, offering insights into potential side reactions and how to mitigate them.
Acidic Conditions
Q3: I am planning a reaction under acidic conditions. Is this compound stable?
A3: Caution is advised when using this compound under acidic conditions, particularly with strong Brønsted or Lewis acids. The indene core is susceptible to acid-catalyzed isomerization and rearrangement.[2][3][4]
-
Potential Issue: Isomerization of the double bond from the 1-position to an exocyclic position can occur, leading to a mixture of isomers.[4]
-
Potential Issue: Strong Lewis acids have been shown to catalyze skeletal rearrangements of similar vinylcyclopropene precursors to indenes, indicating the potential for rearrangement of the indene skeleton itself under harsh conditions.[2]
-
Troubleshooting:
-
Use Mild Acids: If an acid is necessary, opt for milder conditions, such as using a weaker acid or a catalytic amount of a stronger acid. Trifluoromethanesulfonic acid (TfOH) has been used in the synthesis of indenes via cyclization, suggesting some level of compatibility at catalytic loadings.[3]
-
Control Temperature: Perform the reaction at the lowest possible temperature to minimize acid-catalyzed side reactions.
-
Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction for the formation of byproducts.
-
Workflow for Experiments under Acidic Conditions:
Caption: Troubleshooting workflow for using this compound under acidic conditions.
Basic Conditions
Q4: Can I use strong bases like n-BuLi or LDA with this compound?
A4: The use of strong, non-nucleophilic bases can lead to deprotonation at the C1 position of the indene ring, which is allylic and relatively acidic. This can be a desired transformation for subsequent functionalization. However, strong nucleophilic bases can lead to other reactions.
-
Potential Issue (Desired Reaction): Deprotonation at C1 to form an indenyl anion. This is a common strategy for introducing substituents at this position.
-
Potential Issue (Side Reaction): With very strong and hindered bases, elimination of HBr to form a benzyne intermediate is a possibility, although less likely than deprotonation at C1.
-
Potential Issue (Side Reaction): Nucleophilic aromatic substitution (SNAr) of the bromide is generally unfavorable on an electron-rich aromatic ring unless harsh conditions or specific catalysts are used.[5][6][7]
-
Troubleshooting:
-
For C1 Functionalization: Use a strong, non-nucleophilic base like LDA or a Grignard reagent at low temperatures to favor deprotonation.
-
To Avoid C1 Deprotonation: If another part of your molecule requires a base, use a weaker, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate.
-
Oxidizing and Reducing Conditions
Q5: What is the stability of this compound towards common oxidizing agents?
A5: The indene core, particularly the double bond and the allylic protons at C1, as well as the methyl group, are susceptible to oxidation.
-
Potential Issue: The C=C double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate under harsh conditions. Milder oxidation might lead to epoxide formation.
-
Potential Issue: The allylic C-H bonds at the C1 position are prone to oxidation.
-
Potential Issue: The methyl group can be oxidized to a carboxylic acid with strong oxidizing agents at elevated temperatures.
-
Troubleshooting:
-
Selective Oxidation: If oxidation of another functional group is required, choose mild and selective reagents. For example, to oxidize an alcohol to an aldehyde in the presence of the indene, reagents like PCC or Dess-Martin periodinane could be employed.
-
Protecting Groups: If the indene moiety must be preserved during a harsh oxidation, consider a protection-deprotection strategy, although this adds synthetic steps.
-
Q6: How does this compound behave under reducing conditions?
A6: The stability under reducing conditions depends on the reagent and the reaction conditions.
-
Potential Issue: The C-Br bond can be cleaved by various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. This can be a method for debromination if desired.
-
Potential Issue: The double bond in the five-membered ring can be reduced, for example, by catalytic hydrogenation, to yield the corresponding indane derivative.
-
Troubleshooting:
-
Selective Reduction: If another functional group needs to be reduced while preserving the aryl bromide and the indene double bond, consider chemoselective reducing agents. For example, sodium borohydride (NaBH₄) will typically not reduce the C=C double bond or the C-Br bond under standard conditions.
-
Summary of Stability under Various Conditions:
| Condition | Reagents | Potential Issues | Mitigation Strategies |
| Strongly Acidic | Conc. H₂SO₄, AlCl₃ | Isomerization, rearrangement, polymerization | Use mild acids, low temperatures, monitor reaction |
| Strongly Basic | n-BuLi, LDA | Deprotonation at C1 | Use non-nucleophilic bases for other transformations |
| Oxidizing | KMnO₄, O₃ | Double bond cleavage, oxidation of methyl group | Use mild, selective oxidizing agents |
| Reducing | H₂/Pd-C, LiAlH₄ | Debromination, reduction of double bond | Use chemoselective reducing agents (e.g., NaBH₄) |
Palladium-Catalyzed Cross-Coupling Reactions
Q7: I am using this compound in a Suzuki/Heck/Sonogashira coupling reaction and getting low yields. What could be the problem?
A7: this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions.[8][9] Low yields can often be attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions.
-
Potential Issue: Homocoupling of the boronic acid (in Suzuki reactions) or the indene itself can occur.
-
Potential Issue: Debromination of the starting material can be a significant side reaction, leading to the formation of 2-methyl-1H-indene.
-
Potential Issue: Catalyst Deactivation can occur due to the presence of impurities or suboptimal ligand choice.
-
Troubleshooting:
-
Ligand Choice: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) often improve catalytic activity.
-
Base Selection: The choice of base is crucial. In Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Ensure the use of anhydrous, degassed solvents. The reaction temperature should be optimized; too low may result in slow reaction, while too high can lead to catalyst decomposition and side reactions.
-
Reagent Purity: Use high-purity reagents, especially the palladium catalyst and the boronic acid/ester.
-
Logical Flow for Troubleshooting Cross-Coupling Reactions:
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 4. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. ncrdsip.com [ncrdsip.com]
- 8. Indene synthesis [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 4-Bromo-2-methyl-1H-indene
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the challenges associated with the regioselective synthesis of 4-Bromo-2-methyl-1H-indene. This molecule, while seemingly straightforward, presents a classic regiochemistry puzzle that can lead to complex product mixtures and low yields if not approached with a sound strategy. The inherent electronic properties of the 2-methyl-1H-indene scaffold mean that multiple sites are susceptible to electrophilic attack, making direct bromination a non-trivial pursuit.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles, troubleshooting common experimental failures, and implementing a robust, multi-step synthetic strategy that ensures unambiguous regiocontrol. We will explore why certain approaches fail and why a convergent synthesis starting from a pre-functionalized precursor is the industry-proven method for achieving high purity and yield.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: I attempted a direct bromination of 2-methyl-1H-indene using Br₂ and obtained a complex mixture of isomers and byproducts. What happened?
Answer: This is the most frequent challenge and stems from the competing reactivity of the indene core. The 2-methyl-1H-indene molecule has two distinct reactive areas for electrophilic bromination:
-
The Aromatic Ring (Electrophilic Aromatic Substitution): The fused cyclopentene ring acts as an activating group, but its directing effects are not sufficiently pronounced to favor one position exclusively. Electrophilic attack can occur at C4, C5, C6, and C7.
-
The Alkene Double Bond (Electrophilic Addition): The C1=C2 double bond can react with bromine to form a vicinal dibromide adduct, proceeding via a cyclic bromonium ion intermediate.[1]
Without strong directing influences or specialized catalysts, reagents like molecular bromine (Br₂) will react at multiple sites, leading to a product mixture that is difficult, if not impossible, to separate efficiently. Radical conditions (e.g., using N-Bromosuccinimide with a radical initiator) would further complicate the profile by favoring allylic bromination at the C1 position.
Question 2: My primary issue is low regioselectivity, with significant formation of the 6-bromo and 7-bromo isomers. How can I force the reaction to the 4-position?
Answer: Forcing regioselectivity in a direct bromination of this substrate is synthetically unreliable. The most effective and scientifically rigorous solution is to abandon direct bromination and adopt a convergent synthetic strategy where the regiochemistry is set from the beginning.
The authoritative approach is to construct the indene ring from a precursor that already contains the bromine atom at the correct position. The most common and successful method involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to form 4-bromo-1-indanone.[2] This key intermediate locks the bromine at the C4 position. Subsequent modifications to the five-membered ring build the final target molecule with absolute regiocontrol.
Question 3: I am following the indanone-based route. After reducing the ketone to an alcohol and attempting an acid-catalyzed dehydration, I'm getting low yields and significant charring/polymerization. What are the best practices for this final step?
Answer: The dehydration of the intermediate 4-bromo-2-methyl-1H-indan-1-ol is a delicate step. The product, this compound, is susceptible to polymerization under harsh acidic conditions and high temperatures.
Probable Causes & Solutions:
-
Strong Acid/High Temperature: Using concentrated sulfuric or phosphoric acid often leads to side reactions.
-
Solution: Employ milder acidic conditions. A catalytic amount of p-toluenesulfonic acid (pTSA) in a solvent that allows for azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus) is highly effective and minimizes degradation.
-
-
Reaction Time: Prolonged exposure to acid, even under milder conditions, can still cause product degradation.
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting alcohol spot has been consumed, work up the reaction immediately.
-
-
Product Instability: The final indene product can be sensitive to air and light.
-
Solution: Purify the product quickly after workup, preferably using flash column chromatography with a minimally acidic stationary phase (e.g., silica gel treated with triethylamine). Store the purified product under an inert atmosphere (argon or nitrogen) and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, publication-quality method for synthesizing this compound?
The most robust and regiochemically unambiguous synthesis begins with a commercially available precursor and builds the indene core. This multi-step approach ensures the bromine is placed correctly from the start.
The Recommended Synthetic Pathway:
-
Step A: Friedel-Crafts Cyclization: 3-(2-Bromophenyl)propanoic acid is converted to its acid chloride (e.g., using thionyl chloride) and then cyclized via an intramolecular Friedel-Crafts acylation using a Lewis acid like AlCl₃ to yield 4-bromo-1-indanone.[2][3]
-
Step B: α-Methylation: The 4-bromo-1-indanone is then methylated at the C2 position. This can be achieved via various methods, including forming the enolate followed by reaction with methyl iodide.
-
Step C: Reduction: The ketone in 4-bromo-2-methyl-1-indanone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4]
-
Step D: Dehydration: The resulting 4-bromo-2-methyl-1H-indan-1-ol is carefully dehydrated, typically using catalytic pTSA in toluene, to yield the final product, this compound.[4]
This pathway is superior because it avoids the regioselectivity problems of direct bromination entirely.
Q2: Are there advanced, single-step methods like C-H activation that could achieve this transformation?
While transition-metal-catalyzed C-H functionalization is a powerful modern technique, achieving regioselectivity at the C4 position of 2-methyl-1H-indene remains a significant challenge.[5][6] Such a reaction would require a directing group to be installed on the substrate to guide the metal catalyst to the desired C-H bond.[7][8] Without a suitable directing group, achieving selective C4 functionalization over the more accessible C7 position or the alkene is unlikely with current standard methods. For preparative scale and reliability, the multi-step indanone route is vastly superior.
Q3: How can I definitively confirm that I have synthesized the 4-Bromo isomer and not another regioisomer?
Confirmation of regiochemistry is critical and relies on advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1D ¹H NMR: The proton splitting patterns in the aromatic region can provide initial clues, but overlap can make definitive assignment difficult.
-
2D NMR (Crucial):
-
NOESY/ROESY: This is the most powerful method. A Nuclear Overhauser Effect (NOE) correlation between the protons of the C2-methyl group and the proton at the C3 position, along with correlations to the aromatic proton at C5, would strongly indicate the 4-bromo substitution pattern. In contrast, a 7-bromo isomer would show a strong NOE between the C1-protons and the proton at C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Observing a ³J correlation from the C4-carbon to the proton at C5 and the proton at C3 would help confirm the connectivity around the bromine-bearing carbon.
-
Data Summary & Recommended Protocol
Table 1: Comparison of Primary Synthetic Strategies
| Feature | Direct Bromination of 2-Methyl-1H-indene | Multi-Step Synthesis via 4-Bromo-1-indanone |
| Regioselectivity | Very Poor; yields a complex mixture of isomers. | Excellent; regiochemistry is locked in from the start. |
| Yield of Target | Low and variable. | Good to excellent over the full sequence.[2][4] |
| Purification | Extremely difficult; often requires preparative HPLC. | Straightforward; standard flash chromatography is usually sufficient. |
| Scalability | Not recommended for scale-up due to purification issues. | Highly scalable and reliable. |
| Recommendation | Avoid for any application requiring high isomeric purity. | Strongly Recommended for all research and development purposes. |
Detailed Experimental Protocol: Synthesis via the Indanone Pathway
This protocol is a synthesized representation of established methods and should be adapted and optimized by the end-user.
Part 1: Synthesis of 4-Bromo-1-indanone [2]
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane, add thionyl chloride (2.5 eq). Reflux the mixture for 2-4 hours until gas evolution ceases. Cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Cyclization: Suspend anhydrous aluminum chloride (AlCl₃, 1.65 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂) and cool in an ice bath. Add a solution of the crude acid chloride in DCM dropwise, keeping the internal temperature below 25°C.
-
Reaction & Quench: Stir the reaction at room temperature for 3 hours. Monitor by TLC. Carefully pour the reaction mixture into a vigorously stirred beaker of ice.
-
Workup & Purification: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid, 4-bromo-1-indanone, can be purified by recrystallization or flash chromatography.
Part 2: Synthesis of this compound (based on prototype procedures[4])
-
Methylation: (Requires optimization) Treat a solution of 4-bromo-1-indanone (1.0 eq) in THF at -78°C with a strong base (e.g., LDA) to form the enolate. Add methyl iodide (1.1 eq) and allow the reaction to slowly warm to room temperature. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify to obtain 4-bromo-2-methyl-1-indanone.
-
Reduction: Dissolve 4-bromo-2-methyl-1-indanone (1.0 eq) in methanol or ethanol at 0°C. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Stir for 1-2 hours until the starting material is consumed (TLC).
-
Quench & Workup: Slowly add water to quench excess NaBH₄, followed by dilute HCl to neutralize. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude 4-bromo-2-methyl-1H-indan-1-ol.
-
Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture, collecting the evolved water. Monitor by TLC.
-
Final Purification: Once the reaction is complete, cool the mixture and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.
Visualized Workflows and Pathways
Caption: The recommended multi-step synthesis pathway.
References
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]
-
Synthesis indene derivatives via C−H activation. ResearchGate. [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Combining transition metals and transient directing groups for C–H functionalizations. National Institutes of Health (NIH). [Link]
-
Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process. Semantic Scholar. [Link]
-
Complementary Strategies for Directed C(sp3)−H Functionalization. Wiley Online Library. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal. [Link]
-
Synthesis of indenes. Organic Chemistry Portal. [Link]
-
Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Royal Society of Chemistry Publishing. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Directed (ortho) Metallation. Myers Research Group, Harvard University. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-Bromo-2-methyl-1h-indene upon storage
Welcome to the technical support resource for 4-Bromo-2-methyl-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address the critical issue of its decomposition upon storage, providing in-depth, troubleshooting-focused guidance to ensure the long-term integrity of your material. Our protocols are grounded in established chemical principles to provide a self-validating system for maintaining compound stability.
Introduction to the Instability of this compound
This compound is a valuable building block in organic synthesis. However, its indene core, characterized by a reactive double bond within a five-membered ring, renders it susceptible to degradation over time. Understanding the underlying chemical principles of this instability is paramount to preventing the loss of material integrity and ensuring the reproducibility of your experimental results. The primary pathways for decomposition are autoxidation and polymerization, often initiated or accelerated by exposure to atmospheric oxygen and light.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I opened a new bottle of this compound and it has a yellowish or brownish tint, whereas the certificate of analysis described it as a white to yellow crystal. Is it still usable?
Answer: A change in color from white or light yellow to a more pronounced yellow or brown hue is a common indicator of decomposition. This is often due to the formation of oxidized species or low-molecular-weight polymers. While a slight color change may not significantly impact the outcome of all reactions, it is a clear sign that the material is degrading. For sensitive applications, such as in the synthesis of pharmaceutical intermediates where purity is critical, using discolored material is not recommended as the impurities could lead to side reactions and purification challenges. We advise running a purity check (e.g., by NMR or LC-MS) to quantify the level of degradation before use.
Question 2: My NMR spectrum of stored this compound shows broad, undefined peaks in the baseline in addition to the expected signals. What could be the cause?
Answer: The appearance of broad, rolling peaks in the baseline of an NMR spectrum is a classic sign of polymerization. The indene moiety is prone to radical or cationic polymerization, leading to the formation of a mixture of oligomers and polymers with a wide range of molecular weights. These polymeric materials do not have discrete chemical shifts, resulting in the observed broad signals. This indicates that the storage conditions were not sufficient to inhibit this degradation pathway.
Question 3: What are the primary chemical reactions causing the decomposition of this compound during storage?
Answer: The two main decomposition pathways are:
-
Autoxidation: This is a free-radical chain reaction initiated by the interaction of the compound with atmospheric oxygen.[1] The allylic protons on the indene ring are particularly susceptible to abstraction, leading to the formation of hydroperoxides and other oxygenated derivatives. This process is often catalyzed by light.
-
Polymerization: The double bond in the five-membered ring of the indene is reactive and can undergo polymerization. This can be initiated by trace acidic impurities, light, or radical species formed during autoxidation.
The presence of the bromo- and methyl- substituents can also influence the electron density and reactivity of the indene system.
Preventative Protocols & Best Practices
To mitigate the decomposition of this compound, a multi-faceted approach to storage and handling is required.
Recommended Storage Conditions
Adherence to proper storage conditions is the most critical factor in preventing decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and polymerization.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing autoxidation. |
| Light | Amber/Opaque Container | Protects the compound from light, which can initiate radical formation and polymerization.[3] |
| Container | Tightly Sealed | Prevents the ingress of atmospheric oxygen and moisture.[2] |
Experimental Workflow for Aliquoting and Long-Term Storage
The following protocol should be followed when handling a new bottle of this compound to prepare it for long-term storage.
Caption: Workflow for aliquoting and storing this compound.
Step-by-Step Protocol:
-
Preparation: Before opening the main container, prepare smaller, amber glass vials with PTFE-lined caps. Ensure the vials are clean and dry.
-
Inert Atmosphere: If available, perform the aliquoting process inside a glovebox filled with an inert gas like argon or nitrogen. If a glovebox is not available, work in a fume hood and gently flush the headspace of the main container and the smaller vials with a stream of inert gas.
-
Aliquoting: Quickly transfer the desired amounts of this compound into the smaller vials. The goal is to have vial sizes that correspond to single-use quantities to avoid repeatedly exposing the bulk material to the atmosphere.
-
Sealing: Tightly seal the caps of the vials. For an extra layer of protection, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and lot number.
-
Storage: Place the sealed and labeled vials inside a secondary container (such as a small box) to protect them from light and physical damage. Store this container in a refrigerator at 2-8°C.[2]
The Role of Stabilizers
For indene and its derivatives that are particularly prone to polymerization, the addition of a radical scavenger as a stabilizer is a common industrial practice.
| Stabilizer | Typical Concentration | Mechanism of Action |
| tert-Butylcatechol | 50-100 ppm | Acts as a free-radical scavenger, inhibiting the initiation of polymerization. |
If you are synthesizing this compound in-house and intend to store it for an extended period, the addition of a stabilizer at these low concentrations should be considered. However, be aware that the stabilizer may need to be removed before use in certain catalytic reactions.
In-Depth Look at Decomposition Pathways
To better understand the preventative measures, it is helpful to visualize the potential decomposition reactions.
Sources
Technical Support Center: Purification of 4-Bromo-2-methyl-1H-indene
Welcome to the dedicated technical support center for the purification of 4-Bromo-2-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common and alternative purification strategies. Our goal is to equip you with the expertise to overcome challenges and achieve the desired purity of this critical synthetic intermediate.
Introduction: The Importance of High-Purity this compound
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of fluorescent dyes, heterocyclic compounds, and pharmaceutical agents.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and difficulties in the purification of downstream products. This guide provides a comprehensive overview of purification techniques, from traditional methods to advanced alternatives, to help you navigate the complexities of isolating this compound in its purest form.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low recovery from recrystallization is a common issue that can stem from several factors. The primary consideration is the choice of solvent. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[2]
-
Causality & Solution:
-
Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Conversely, if it is not soluble enough in the hot solvent, you may be using an excessive volume, leading to losses.
-
Actionable Advice: Conduct a systematic solvent screening. Test small quantities of your crude material in various solvents of differing polarities (e.g., hexanes, ethyl acetate, ethanol, and mixtures thereof). A good starting point for non-polar compounds like this is a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, it can trap impurities.
-
Actionable Advice: Use a slightly larger volume of hot solvent to ensure the compound remains dissolved as it cools slowly. If crystals form on the filter paper during a hot filtration step, pre-heat the filtration apparatus.
-
-
Q2: During column chromatography, my fractions are all showing multiple spots on the TLC plate. How can I improve the separation?
A2: Co-elution of impurities during column chromatography is a frequent challenge. The key to successful separation lies in optimizing the mobile phase and the stationary phase loading.
-
Causality & Solution:
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column without adequate separation.
-
Actionable Advice: Develop your TLC method thoroughly before running the column. The ideal TLC solvent system will give your desired compound an Rf value of approximately 0.2-0.3. Use a less polar solvent system for your column initially and consider a gradient elution, gradually increasing the polarity to elute your compound after the less polar impurities.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Actionable Advice: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve your sample in a minimal amount of the initial eluent before loading it onto the column.
-
-
Poor Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and inefficient separation.
-
Actionable Advice: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column as it settles to remove any air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. A common preparation involves the methylation of 4-bromo-1H-indene.[1] Potential impurities could include unreacted starting materials, over-methylated byproducts, and isomers. It is crucial to perform impurity profiling using techniques like GC-MS or LC-MS to identify the specific impurities in your batch.[3]
Q2: Is this compound stable to heat and light?
A2: Brominated organic compounds can be susceptible to degradation upon exposure to heat and light.[4][5] Indene derivatives can also be prone to polymerization. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize degradation. During purification by distillation, using a vacuum reduces the boiling point and minimizes thermal decomposition.[6]
Q3: Can I use distillation for purification?
A3: Yes, vacuum distillation can be a viable purification method, especially for larger quantities, provided the impurities have significantly different boiling points from the desired product. The boiling point of this compound is reported as 104-108 °C at 5 Torr.[1] A short path distillation apparatus is recommended to minimize the residence time at high temperatures.
Alternative Purification Techniques: Protocols and Insights
When traditional methods fall short, alternative techniques can offer superior resolution and purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a powerful technique for isolating highly pure compounds from complex mixtures.[7][8]
Protocol: Reverse-Phase Preparative HPLC
-
Column Selection: A C18 column is a good starting point for non-polar to moderately polar compounds.
-
Mobile Phase Development:
-
Begin with an analytical HPLC to develop the separation method. A common mobile phase for related brominated aromatic compounds is a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.[9]
-
Optimize the gradient to achieve baseline separation of your target compound from its impurities.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 min | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 500 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10] It offers advantages in speed and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[11]
Protocol: SFC Purification
-
Instrumentation: SFC requires a specialized system capable of maintaining the mobile phase in a supercritical state.[10]
-
Mobile Phase: The primary mobile phase is supercritical CO2. A polar organic modifier, such as methanol or ethanol, is often added to increase the eluting strength.
-
Method Development: Similar to HPLC, an analytical scale separation is first developed to optimize the mobile phase composition, back pressure, and temperature.
-
Purification: The optimized method is then scaled up to a preparative SFC system for purification.
-
Fraction Collection: A key advantage of SFC is that the CO2 evaporates upon depressurization, leaving the purified compound dissolved in a small volume of the organic modifier, which simplifies sample recovery.[11]
Azeotropic Distillation
Azeotropic distillation can be employed to separate components with close boiling points by introducing an entrainer that forms a lower-boiling azeotrope with one or more of the components.[12][13]
Conceptual Workflow:
-
Impurity Identification: This technique is most effective if the impurities are known. For instance, if water is a significant impurity, an entrainer like toluene can be used to form a low-boiling azeotrope with water.[14]
-
Entrainer Selection: The entrainer should form an azeotrope with the impurity but not with the desired product, and it should be easily separable from the product after distillation.
-
Distillation: The mixture is distilled, and the lower-boiling azeotrope is removed as the distillate.
-
Product Recovery: The purified this compound remains as the higher-boiling residue.
Visualization of Purification Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 4. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. Azeotropic distillation | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of 4-Bromo-2-methyl-1H-indene: An NMR-Centric Comparative Analysis
Introduction: In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-2-methyl-1H-indene, a substituted indene derivative[1][2], serves as a valuable building block in organic synthesis. Its utility is directly tied to its exact molecular structure, making unambiguous characterization a critical step in any research and development pipeline. This guide provides an in-depth analysis of its characterization, focusing on the unparalleled detail offered by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will objectively compare and contrast the insights gained from NMR with those from complementary analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a holistic strategy for confident structural verification.
Part 1: The Cornerstone of Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of organic compounds in solution.[3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to "flip" their spin orientation.[4] The precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's carbon-hydrogen framework.[3]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict a distinct set of signals, each defined by its chemical shift (δ), integration, and multiplicity.
Causality Behind Assignments:
-
Aromatic Protons (H5, H6, H7): These protons are attached to the sp²-hybridized carbons of the benzene ring and are deshielded by the ring current, hence their appearance in the downfield region (7.0-7.5 ppm). The bromine atom at position 4 will exert an electronic influence, causing slight shifts. Their coupling patterns (doublet, triplet) arise from spin-spin interactions with adjacent protons, allowing for precise assignment.
-
Olefinic Proton (H3): This proton is on the five-membered ring's double bond. Its chemical shift is influenced by both the adjacent aromatic ring and the methyl group. It appears as a singlet or a very narrow multiplet due to the absence of adjacent protons for significant coupling.
-
Aliphatic Protons (H1): These two protons are on a saturated, sp³-hybridized carbon. They are in the most shielded environment and thus appear furthest upfield. They are adjacent to the olefinic carbon and show a signal that is typically a singlet or a narrow multiplet.
-
Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and are attached to an sp² carbon. They appear as a sharp singlet, as there are no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 | ~7.35 | t | 1H | ~7.8 |
| H5 | ~7.28 | d | 1H | ~7.8 |
| H7 | ~7.15 | d | 1H | ~7.8 |
| H3 | ~6.50 | s | 1H | N/A |
| H1 | ~3.30 | s | 2H | N/A |
| 2-CH₃ | ~2.10 | s | 3H | N/A |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments. As the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is not observed in a standard spectrum.
Causality Behind Assignments:
-
Quaternary Carbons (C2, C3a, C7a, C4): These carbons bear no protons and often show less intense signals. C2, C3a, and C7a are sp² hybridized and appear in the 140-150 ppm range. The C4 carbon, directly attached to the electronegative bromine, is significantly deshielded and its chemical shift is found in the 120-130 ppm range.
-
Aromatic CH Carbons (C5, C6, C7): These sp² carbons appear in the typical aromatic region of 120-130 ppm.
-
Olefinic CH Carbon (C3): The sp² carbon of the C=CH moiety appears in a similar region to the aromatic CH carbons.
-
Aliphatic CH₂ Carbon (C1): This sp³-hybridized carbon is the most shielded, appearing furthest upfield.
-
Methyl Carbon (2-CH₃): The methyl carbon is also sp³-hybridized and appears in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~146.5 |
| C3a | ~144.0 |
| C2 | ~141.0 |
| C5 | ~129.0 |
| C6 | ~127.5 |
| C3 | ~125.0 |
| C7 | ~122.0 |
| C4 | ~121.0 |
| C1 | ~38.5 |
| 2-CH₃ | ~16.0 |
Part 2: Comparative Analysis with Alternative & Complementary Techniques
While NMR provides an exhaustive structural map, combining it with other techniques creates a self-validating system, which is the gold standard in chemical analysis.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] This provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structural components.[8][9]
-
Application to this compound: A high-resolution mass spectrum would confirm the molecular formula, C₁₀H₉Br[2]. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom.[10]
-
Comparison with NMR:
-
Strength of MS: Unambiguously provides the molecular formula and confirms the presence and number of halogen atoms. It is also extremely sensitive.[10]
-
Weakness of MS: It does not directly reveal the specific connectivity of atoms or stereochemistry. Isomers will often have identical mass spectra.
-
Synergy: MS confirms the elemental composition that NMR then arranges into a definitive structure.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[11] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying which functional groups are present or absent.[12][13]
-
Application to this compound: The IR spectrum would display characteristic absorption bands confirming key structural features:
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the CH₂ and CH₃ groups).
-
~1600 and ~1470 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1640 cm⁻¹: Alkene C=C stretching from the five-membered ring.
-
-
Comparison with NMR:
-
Strength of IR: Quickly and easily confirms the presence of major functional groups (aromatic ring, alkene, aliphatic C-H).[14]
-
Weakness of IR: Provides little to no information about the overall carbon skeleton or the specific placement of functional groups.
-
Synergy: IR provides a rapid preliminary check of the functional groups that are then precisely mapped by NMR.
-
Part 3: Integrated Characterization Workflow & Protocols
A robust characterization workflow leverages the strengths of each technique in a logical sequence. This ensures that the final structural assignment is supported by multiple, independent lines of evidence.
Experimental Protocols
1. NMR Sample Preparation and Acquisition (Self-Validating Protocol)
-
Mass Verification: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a known standard (TMS at 0.00 ppm) ensures the accuracy and reproducibility of the chemical shift scale.
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A clear, homogenous solution is essential for acquiring high-resolution spectra.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link proton and carbon signals.
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak. Use the instrument's software to calculate the elemental composition from the exact mass and compare the observed isotopic pattern with the theoretical pattern for C₁₀H₉Br.
Integrated Workflow Diagram
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The comprehensive characterization of this compound showcases the power of modern analytical chemistry. While ¹H and ¹³C NMR spectroscopy provide the most detailed and indispensable information regarding the precise atomic connectivity and chemical environment, a truly robust and trustworthy structural assignment is achieved through an integrated approach. By complementing the detailed framework from NMR with molecular formula confirmation from Mass Spectrometry and functional group verification from Infrared Spectroscopy, researchers can establish the structure of their compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific endeavors.
References
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Oregon State University. Infrared Spectra: Identifying Functional Groups . Available from: [Link]
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Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry . Longdom Publishing. Available from: [Link]
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Dang, A., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . Molecules. Available from: [Link]
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Gulbarga, N. NMR Spectroscopy: Principles, Techniques, and Applications . SlideShare. Available from: [Link]
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Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition . Wiley. Available from: [Link]
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CURRENTA. Mass spectrometry for structural elucidation . Available from: [Link]
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Unknown. INFRARED SPECTROSCOPY to find the functional group . SlideShare. Available from: [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy . Available from: [Link]
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Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . Microbe Notes. Available from: [Link]
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LibreTexts. INFRARED SPECTROSCOPY (IR) . Available from: [Link]
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Fiveable. Structural elucidation using mass spectrometry . Available from: [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry . Available from: [Link]
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Bruce, M.I. (2020). Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules . Inorganica Chimica Acta. Available from: [Link]
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Schlosser, E., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . Molbank. Available from: [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups . Organic Chemistry. Available from: [Link]
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Prepladder. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization . Available from: [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques . Research and Reviews: Journal of Chemistry. Available from: [Link]
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ChemBK. This compound . Available from: [Link]
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National Center for Biotechnology Information. This compound . PubChem Compound Database. Available from: [Link]
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A Senior Scientist's Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-methyl-1H-indene
Authored by: A Senior Application Scientist
Introduction: 4-Bromo-2-methyl-1H-indene is a substituted indene derivative with the molecular formula C₁₀H₉Br.[1][2] Its structural complexity and role as a valuable intermediate in the synthesis of fluorescent dyes, pharmaceuticals, and other functional organic compounds necessitate robust analytical methods for its characterization and quality control.[1] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. We will move beyond procedural lists to explore the causality behind instrumental choices, compare the performance of different ionization techniques, and provide field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal MS strategy for this analyte.
Pillar 1: Foundational Principles of MS Analysis for a Halogenated Aromatic
The mass spectrometric analysis of any compound is governed by its ionization behavior and subsequent fragmentation. For this compound, two structural features are paramount: the aromatic indene core and the bromine substituent.
The Critical Role of Bromine Isotopes: A key diagnostic feature in the mass spectrum of a monobrominated compound is the presence of a characteristic doublet for the molecular ion and any bromine-containing fragments. This arises from the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio.[3] This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3] The presence of this isotopic pattern is a definitive indicator of a single bromine atom in an ion.
Ionization Techniques: A Comparison of Hard vs. Soft Methods
The choice of ionization technique dictates the information one can obtain from the mass spectrum. The primary distinction lies between "hard" and "soft" ionization methods.[4]
-
Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (typically 70 eV) to ionize the analyte, imparting significant internal energy.[5] This excess energy causes extensive, reproducible fragmentation, creating a detailed "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[4][5] However, this high energy can sometimes lead to the complete absence of a detectable molecular ion, making molecular weight determination challenging.[5]
-
Soft Ionization (Chemical Ionization - CI & Electrospray Ionization - ESI): These methods use lower energy processes to ionize the analyte, minimizing fragmentation.[4][6] Chemical Ionization (CI) involves ion-molecule reactions with a reagent gas, typically producing a strong protonated molecule [M+H]⁺.[5] Electrospray Ionization (ESI), a desorption technique, is exceptionally gentle and ideal for analyzing molecules from a liquid phase, often yielding the molecular ion with minimal fragmentation.[6][7]
The logical workflow for analyzing a novel compound like this compound is to first use a soft ionization technique to unequivocally determine its molecular weight, followed by a hard ionization technique to gather structural information from its fragmentation pattern.
Pillar 2: Comparative Performance and Experimental Protocols
For a semi-volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful analytical approach. Liquid Chromatography (LC-MS) can also be employed, particularly if the analyte is part of a complex, non-volatile matrix.
Workflow for Mass Spectrometry Analysis
Caption: General experimental workflow for GC-MS analysis.
Method 1: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)
This is the workhorse method for structural confirmation. The high-energy ionization provides a rich fragmentation pattern that acts as a structural fingerprint.
Predicted Fragmentation Pathway: The molecular ion of this compound ([C₁₀H₉Br]⁺˙) has a calculated monoisotopic mass of ~208 Da (for ⁷⁹Br) and ~210 Da (for ⁸¹Br). Key fragmentation steps are predicted as follows:
-
Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical (•Br) to form a stable indenyl cation at m/z 129. This is often a prominent peak.
-
Loss of Methyl Radical: Cleavage of the methyl group (•CH₃) from the molecular ion would yield a fragment ion at m/z 193/195.
-
Loss of HBr: Elimination of a hydrogen bromide molecule can lead to an ion at m/z 128.
Caption: Predicted EI fragmentation of this compound.
Detailed Experimental Protocol (GC-EI-MS):
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in Dichloromethane (DCM).
-
GC System:
-
Injector: Split/splitless, set to 250°C with a 10:1 split ratio.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Method 2: Gas Chromatography - Chemical Ionization Mass Spectrometry (GC-CI-MS)
This method is employed to confirm the molecular weight, especially if the molecular ion is weak or absent in the EI spectrum.
Detailed Experimental Protocol (GC-CI-MS):
-
Sample Preparation & GC System: Same as for GC-EI-MS.
-
MS System:
-
Ion Source: Chemical Ionization (CI).
-
Reagent Gas: Methane or Isobutane. This choice is critical; methane is a stronger proton donor and may cause some fragmentation, while isobutane is gentler.
-
Source Temperature: 200°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 100-350.
-
Expected Primary Ion: [M+H]⁺ at m/z 209/211.
-
Method 3: Liquid Chromatography - Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
This approach is best for analyzing the compound from complex matrices or when derivatization is required. Tandem MS (MS/MS) provides definitive structural confirmation by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Detailed Experimental Protocol (LC-ESI-MS/MS):
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.
-
LC System:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
MS1 Scan: Scan for the protonated molecule at m/z 209/211.
-
MS2 (Product Ion Scan): Isolate the m/z 209 ion and fragment using a collision energy of 15-25 eV. Monitor for expected product ions (e.g., m/z 129).
-
Pillar 3: Data Summary & Comparison
The choice of technique directly impacts the resulting data and its utility.
| Technique | Primary Ion(s) Observed | Fragmentation | Primary Application | Sensitivity | Alternative Analytes |
| GC-EI-MS | [M]⁺˙ at m/z 208/210, [M-Br]⁺ at m/z 129, [M-CH₃]⁺ at m/z 193/195 | Extensive, reproducible fingerprint | Structural Elucidation, Library Matching | High | Other volatile indene derivatives, halogenated aromatics |
| GC-CI-MS | [M+H]⁺ at m/z 209/211 | Minimal | Molecular Weight Confirmation | Moderate to High | Isomers with similar fragmentation (e.g., 7-Bromo-2-methyl-1H-indene) |
| LC-ESI-MS/MS | [M+H]⁺ at m/z 209/211 (precursor) | Controlled (CID) | Quantitation in complex matrices, definitive confirmation | Very High | Non-volatile derivatives, polar metabolites |
Conclusion
A multi-faceted approach provides the most comprehensive analysis of this compound. For routine identification and structural confirmation, GC-EI-MS is the method of choice due to its robust fragmentation fingerprint and compatibility with extensive spectral libraries. When the molecular ion is not observed or when analyzing isomeric compounds, GC-CI-MS is an essential complementary technique for unambiguous molecular weight determination. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-ESI-MS/MS make it the authoritative choice. By understanding the causality behind these instrumental selections, researchers can confidently characterize this important synthetic intermediate.
References
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026).
- This compound - ChemBK. (2024). ChemBK.
- This compound | C10H9Br | CID 22471914 - PubChem. (n.d.). PubChem.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info.
- What are the common ionization methods for GC/MS - SCION Instruments. (n.d.). SCION Instruments.
- Ionization Techniques - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Ionization Techniques in Mass Spectrometry: A Review - ResearchGate. (2018).
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023). ACD/Labs.
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- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Reactivity of 4-Bromo-2-methyl-1H-indene and Its Isomers in Key Cross-Coupling and Lithiation Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic campaign. Bromoindenes are valuable intermediates, offering a versatile scaffold for the construction of complex molecular architectures found in numerous biologically active compounds and advanced materials. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-methyl-1H-indene with other positional isomers of bromo-1H-indene, focusing on widely utilized synthetic transformations: Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and lithiation.
The reactivity of an aryl bromide in these transformations is fundamentally governed by a combination of electronic and steric factors. The position of the bromine atom on the indene ring, along with the presence and location of other substituents, dictates the electron density of the carbon-bromine bond and the steric accessibility of the reaction center. This guide will dissect these nuances, providing both theoretical understanding and practical, data-driven insights.
Understanding the Players: Electronic and Steric Effects in Bromoindenes
The indene core is an aromatic six-membered ring fused to a five-membered ring. The position of the bromine substituent significantly alters the electronic landscape of the molecule.
-
Electronic Effects: A bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. In the context of cross-coupling reactions, which proceed via oxidative addition to a low-valent metal catalyst, the electron density at the carbon-bromine bond is a key determinant of reactivity. A more electron-deficient aryl bromide will generally undergo oxidative addition more readily.
-
Steric Effects: The steric environment around the carbon-bromine bond can hinder the approach of the bulky metal catalyst, thereby slowing down the rate of oxidative addition. The 2-methyl group in this compound introduces a steric parameter that must be considered in comparison to its unsubstituted counterparts.
This interplay of electronic and steric effects will be a recurring theme as we explore the reactivity of these isomers in specific reaction classes.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide. The reactivity of bromoindenes in this reaction is a good indicator of their general utility in cross-coupling.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromoindanone Derivatives
| Bromo-Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylindan-1-one | Phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 98 | [1] |
| 4-Bromo-2-methylindan-1-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 95 | [1] |
| 4-Bromo-2-methylindan-1-one | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 97 | [1] |
The high yields obtained for the 4-bromo-2-methylindan-1-one suggest that the 4-position is highly amenable to Suzuki coupling. The methyl group at the 2-position appears to have a minimal detrimental steric effect on the reaction. It is reasonable to extrapolate that this compound would exhibit similar high reactivity.
In comparison, the reactivity of other bromoindene isomers will be influenced by the electronic and steric environment of the C-Br bond. For example, the bromine at the 7-position in 7-bromo-1H-indene is sterically more hindered due to its proximity to the fused five-membered ring, which could potentially lead to slower reaction rates compared to the 4-, 5-, or 6-bromo isomers.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylindan-1-one
This protocol is adapted from a highly efficient ligand-free method.[1]
Materials:
-
4-Bromo-2-methylindan-1-one
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Polyethylene glycol 400 (PEG400)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-Bromo-2-methylindan-1-one (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add a solution of PEG400 and water (e.g., 4:1 v/v).
-
Add palladium(II) acetate (0.005 mol%).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methylindan-1-one.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefin Functionalization
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is another powerful tool for C-C bond formation.[2][3] The reactivity trends observed in Suzuki-Miyaura coupling are generally expected to be similar in the Heck reaction, as both initiate with the oxidative addition of the aryl bromide to the palladium(0) catalyst.
The reactivity of other bromoindene isomers would again depend on the steric and electronic environment. The 5- and 6-bromo isomers, being less sterically encumbered than the 4- and 7-isomers, might exhibit faster reaction rates under similar conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[6][7]
The electronic nature of the bromoindene substrate plays a significant role in this reaction. Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step. The indene nucleus itself has a complex electronic character, but in general, aryl bromides are excellent substrates for this transformation.
For this compound, the proximity of the bromine to the electron-donating methyl group (via hyperconjugation) might slightly decrease the electrophilicity of the C-Br bond compared to an unsubstituted bromoindene. However, this effect is likely to be minor, and high yields are expected with the appropriate choice of ligand and base.
When comparing with other isomers, the electronic differences become more pronounced. For example, the bromine at the 5-position is para to the point of fusion with the five-membered ring, which will influence its electronic environment differently than the bromine at the 4- or 6-position.
Lithiation and Halogen-Metal Exchange: Accessing Nucleophilic Indenes
Lithiation of bromoindenes via halogen-metal exchange provides access to highly reactive indenyl-lithium species, which are powerful nucleophiles for the formation of new carbon-carbon or carbon-heteroatom bonds.[8][9] This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium.
The rate of halogen-metal exchange is generally very fast for aryl bromides. For this compound, the primary consideration would be the potential for competing deprotonation of the acidic protons on the five-membered ring. However, halogen-metal exchange is often faster than deprotonation of less acidic C-H bonds.
A related reaction is directed ortho-metalation (DoM), where a directing group guides the deprotonation to an adjacent position.[10][11] While the bromine itself is not a strong directing group for lithiation, other functional groups that might be present on the indene ring could influence the regioselectivity of deprotonation versus halogen-metal exchange.
Comparative Reactivity Logic
Caption: Factors influencing the reactivity of bromoindene isomers.
Conclusion
This compound is a highly versatile and reactive building block for a range of important synthetic transformations. Based on available data for closely related structures and general principles of reactivity, it is expected to perform exceptionally well in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as undergo efficient lithium-halogen exchange.
The primary factors influencing the relative reactivity of different bromoindene isomers are the electronic nature of the carbon-bromine bond, as dictated by the bromine's position on the aromatic ring, and the steric hindrance around the reaction site. While this compound possesses a methyl group that introduces some steric bulk, its position at C-2 does not appear to significantly impede reactivity at the C-4 position in Suzuki-Miyaura couplings. For other transformations, careful selection of catalyst, ligand, and reaction conditions will be crucial to maximize yields and control selectivity. Further experimental studies directly comparing the reactivity of the full series of bromoindene isomers would be invaluable to the scientific community.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heck Reaction [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
A Senior Scientist's Guide to Purity Analysis: HPLC and its Alternatives for 4-Bromo-2-methyl-1H-indene
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of every building block is paramount. 4-Bromo-2-methyl-1H-indene, a key intermediate in the synthesis of various organic compounds including fluorescent dyes and heterocyclic drug candidates, is no exception.[1] Its molecular purity directly influences the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or target molecule. The presence of even trace-level impurities, arising from starting materials, by-products, or degradation, can lead to unforeseen side reactions, compromised biological activity, and significant regulatory hurdles.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. As a senior application scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind the methodological choices. We will explore a robust reversed-phase HPLC (RP-HPLC) method, compare its performance characteristics against orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the indispensable framework of method validation as stipulated by international guidelines.[2][3]
The Workhorse of Purity Testing: Reversed-Phase HPLC
Reversed-phase HPLC is the predominant analytical technique for purity determination in the pharmaceutical industry, prized for its versatility, robustness, and wide applicability to non-volatile and thermally unstable compounds.[4][5] The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
The Causality of Method Design for a Halogenated Aromatic
The molecular structure of this compound—an aromatic ring system containing a halogen—guides our selection of HPLC parameters.[6]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC, offering a high degree of hydrophobicity and a large surface area for effective separation of a wide range of compounds.[4] For halogenated aromatic compounds, C18 columns provide excellent retention and resolution from non-polar impurities. While alternative phases like Phenyl-Hexyl could offer unique selectivity through π-π interactions, the C18 phase provides a well-characterized and reliable starting point for method development.[7]
-
Mobile Phase Composition: The mobile phase consists of a polar solvent system, typically a mixture of purified water and an organic modifier like acetonitrile (ACN) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is superior for impurity profiling. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column with good peak shape.
-
Detector Selection: The indene core is an aromatic chromophore, making it ideally suited for UV-Vis detection. A Diode-Array Detector (DAD) is particularly advantageous as it acquires full UV spectra for each peak. This capability is invaluable for assessing peak purity (i.e., checking for co-eluting impurities) and can aid in the tentative identification of related substances based on their UV spectral characteristics.[8]
Experimental Protocol: HPLC Purity of this compound
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.[9]
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD.
-
Chromatographic Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.
-
0.1% Phosphoric acid in water (for pH control and improved peak shape).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimensions and particle size for good efficiency and resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses silanol interactions and ensures consistent ionization state of acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff and good elution strength. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18.1-22 min: 50% B | A controlled increase in organic solvent to elute a range of impurities, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD, 254 nm | Wavelength where the aromatic indene structure strongly absorbs. Full spectra (200-400 nm) should be collected for peak purity analysis. |
| Injection Volume | 5 µL | Small volume to prevent peak overload and distortion. |
| Run Time | 22 minutes | Sufficient time to elute the main component and potential late-eluting impurities. |
3. Solution Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Test (SST):
-
Inject the Standard Solution in six replicates.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Analysis Procedure:
-
Perform the SST. If criteria are met, proceed.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method from the resulting chromatogram.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final purity determination using the HPLC method.
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis: Is HPLC Always the Best Choice?
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from employing orthogonal methods—techniques that separate compounds based on different chemical principles. This approach provides a more complete picture of a sample's purity profile. The primary alternative for a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC-UV/DAD | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on hydrophobicity. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity. |
| Applicability | Excellent for non-volatile, thermally unstable, and polar compounds.[5][10] | Limited to volatile and thermally stable compounds. |
| Specificity | Good with DAD (peak purity analysis). Potential for interference from co-eluting impurities with similar UV spectra.[11] | Very high due to mass spectrometric detection, providing structural information for definitive peak identification.[11][12] |
| Impurity Profiling | Can separate and quantify non-volatile impurities (e.g., starting materials, over-alkylated products, or related dimers). | Excellent for separating volatile impurities (e.g., residual solvents, low-boiling point by-products).[10] |
| Quantification | High precision and accuracy for routine QC. | Can be less precise than HPLC unless appropriate internal standards are used. |
| Throughput | Moderate; typical run times are 15-30 minutes. | Can be faster for simple mixtures, but may require longer run times for complex samples. |
Decision Logic: Choosing the Right Tool
The choice between HPLC and GC-MS is not about which is "better," but which is more appropriate for the question being asked. For routine quality control and quantification of the main component and known non-volatile impurities, HPLC is the cost-effective and reliable method of choice.[12] For identifying unknown volatile impurities or confirming the identity of known ones, the specificity of GC-MS is unparalleled.[11]
Caption: Decision tree for selecting an analytical technique.
The Foundation of Trust: Method Validation
Describing a method is insufficient; for use in a regulated environment, it must be validated to prove it is fit for its intended purpose.[2] Validation is performed according to ICH Q2(R1) guidelines and demonstrates the method's reliability.[13]
| Validation Parameter | Description | Typical Acceptance Criteria for Purity Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak for this compound is resolved from all other impurity peaks (Resolution > 2.0). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the impurity specification. |
| Accuracy | The closeness of test results to the true value. Often assessed by spike/recovery experiments. | Recovery of 80.0% to 120.0% for each impurity. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 5.0%.Intermediate Precision: RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | System suitability parameters are met under all varied conditions. |
Conclusion
The purity assessment of this compound is a critical quality control step that relies on robust and reliable analytical methods. Reversed-phase HPLC with UV detection stands out as the primary technique, offering a superb balance of precision, accuracy, and applicability for routine analysis. The detailed protocol and rationale provided herein serve as a comprehensive guide for its implementation.
However, a scientifically rigorous approach acknowledges the limitations of any single technique. For comprehensive impurity profiling and the definitive identification of volatile unknowns, GC-MS serves as an essential orthogonal tool. The ultimate choice of methodology should be driven by the specific analytical requirements of the research or drug development stage. By understanding the principles behind each technique and adhering to the stringent requirements of method validation, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and safe downstream applications.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.
- ChemBK. (2024). This compound.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- ResearchGate. (2013). HPLC method validation for pharmaceuticals: a review.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- U.S. Pharmacopeia. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- ResearchGate. (n.d.). Aspects of validation in HPLC method development for pharmaceutical analysis-comparison of validation requirements by FDA, USP and ICH.
- Suresh, R., Anarthanan, S. V. J., Manavalan, R., & Valliappan, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
- Singh, S., & Singh, A. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Journal of Drug Delivery and Therapeutics.
- Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- BenchChem. (n.d.). Purity Analysis of Synthetic 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Journal of Chromatography A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
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A Comparative Guide to the Single-Crystal X-ray Diffraction of 4-Bromo-2-methyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of 4-bromo-2-methyl-1H-indene derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and interprets the resulting structural data to provide actionable insights for researchers in medicinal chemistry and materials science. The indene scaffold is a cornerstone in the development of various therapeutic agents and functional materials, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel materials.[1]
The Significance of Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.[2][3] This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties.[4] For drug development, an accurate crystal structure is invaluable for understanding ligand-receptor interactions, optimizing molecular conformations, and predicting physicochemical properties such as solubility and stability.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the successful outcome of the diffraction experiment.
Crystal Growth: The Art and Science of Nucleation
The primary and often most challenging step in single-crystal X-ray diffraction is obtaining a high-quality single crystal.[2] For organic molecules like this compound derivatives, which are typically white to yellow crystalline solids, several crystallization techniques can be employed.[3]
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[5]
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting slow crystallization at the interface.
-
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a sealed container with a volatile precipitant. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.
Causality in Experimental Choices: The goal of any crystallization technique is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The presence of impurities can also inhibit crystal growth or lead to disordered structures. Therefore, using a highly purified compound is essential.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then bombarded with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[2][4] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
The collected data, consisting of a series of diffraction spots with varying intensities, are then processed. This involves integrating the intensities of the individual reflections and applying corrections for various experimental factors, such as absorption and polarization.
Structure Solution and Refinement
The processed diffraction data are used to solve the crystal structure. For organic molecules, direct methods are commonly employed to obtain an initial model of the electron density distribution within the unit cell. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters of the atoms in the crystal.
Comparative Analysis of this compound Derivatives
| Parameter | 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[6] | 4-Bromo-2-(4-fluorobenzylidene)indan-1-one[7] |
| Formula | C₁₁H₁₁BrO₃ | C₁₆H₁₀BrFO |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | Pī |
| a (Å) | 7.0928 (5) | 7.3580 (15) |
| b (Å) | 14.3933 (10) | 7.4630 (15) |
| c (Å) | 12.0016 (9) | 13.140 (3) |
| α (°) | 90 | 101.45 (3) |
| β (°) | 90 | 96.80 (3) |
| γ (°) | 90 | 111.72 (3) |
| Volume (ų) | 1224.21 (16) | 642.2 (3) |
| Z | 4 | 2 |
Analysis of Crystallographic Data:
The two derivatives crystallize in different crystal systems and space groups, indicating that the substituents have a significant impact on the overall symmetry of the crystal packing. The presence of the bulky and polar methoxy groups in the first compound leads to an orthorhombic crystal system, while the fluorobenzylidene group in the second compound results in a less symmetric triclinic system.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , the molecules are linked by weak C—H⋯O and C—H⋯Br hydrogen bonds.[6] Additionally, π-stacking interactions between the six-membered rings of adjacent molecules contribute to the stability of the crystal lattice.[6]
For 4-bromo-2-(4-fluorobenzylidene)indan-1-one , the crystal structure is stabilized by π–π contacts between the benzene and indane rings.[7] The presence of the fluorine atom can also introduce additional weak C—H⋯F interactions, further influencing the packing arrangement.
Molecular Structure and Key Interactions
Caption: A schematic representation of the key functional groups and intermolecular interactions for two bromo-indene derivatives.
Conclusion and Future Directions
The single-crystal X-ray diffraction analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and intermolecular interactions. The comparative analysis of related compounds demonstrates that even subtle changes in substitution can lead to significant differences in crystal packing and, consequently, the physicochemical properties of the material.
For researchers in drug development, this structural information is crucial for understanding structure-activity relationships and for designing new derivatives with improved therapeutic profiles. In materials science, a detailed understanding of the crystal packing can guide the development of new materials with tailored optical or electronic properties.
Future work in this area should focus on systematically synthesizing a series of this compound derivatives with varying substituents at different positions and obtaining their single-crystal X-ray structures. This would allow for a more comprehensive and quantitative comparison of the effects of different functional groups on the crystal packing and intermolecular interactions, ultimately leading to a more predictive model for the solid-state properties of this important class of compounds.
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Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 69–72. [Link]
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comparative study of different synthetic routes to 4-Bromo-2-methyl-1h-indene
Introduction: The Significance of 4-Bromo-2-methyl-1H-indene in Modern Drug Discovery and Materials Science
This compound is a strategically important substituted indene derivative. Its unique structural motif, featuring a reactive bromine atom on the aromatic ring and a methyl group on the five-membered ring, renders it a valuable building block in the synthesis of a diverse array of complex molecules. In the pharmaceutical industry, this compound serves as a key intermediate in the development of novel therapeutic agents, including but not limited to, potent enzyme inhibitors and receptor modulators. Furthermore, its application extends to materials science, where it is utilized in the synthesis of advanced polymers and organic electronic materials.
Given its pivotal role, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for obtaining this versatile molecule. We will delve into the mechanistic underpinnings of each route, present detailed, field-proven experimental protocols, and offer a critical evaluation of their respective advantages and limitations.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be broadly categorized into two distinct approaches: the "Indanone Route," which proceeds through a key ketone intermediate, and the "Direct Bromination Route," which involves the late-stage functionalization of the pre-formed 2-methyl-1H-indene core.
Figure 1: Overview of the two primary synthetic pathways to this compound.
Route 1: The Indanone Route - A Stepwise and Controlled Approach
This synthetic strategy is a robust and well-established method that offers excellent control over the final product's regiochemistry. It involves the initial construction of the key intermediate, 4-bromo-2-methyl-1-indanone, followed by a two-step reduction and dehydration sequence.
Part 1: Synthesis of 4-Bromo-2-methyl-1-indanone via Intramolecular Friedel-Crafts Acylation
The cornerstone of this route is the intramolecular Friedel-Crafts acylation of a suitably substituted propionyl chloride. This reaction proceeds via the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution to form the cyclic ketone. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for the efficient generation of the acylium ion[1][2][3][4].
Figure 2: Mechanism of the intramolecular Friedel-Crafts acylation to form 4-Bromo-2-methyl-1-indanone.
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-1-indanone
-
Preparation of the Acid Chloride: To a solution of 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2-bromophenyl)-2-methylpropanoyl chloride, which is used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C.
-
Add a solution of the crude acid chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-methyl-1-indanone.
Part 2: Reduction of 4-Bromo-2-methyl-1-indanone to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
The reduction of the ketone to the corresponding secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions[5][6][7][8][9].
Figure 3: Reduction of the indanone to the corresponding indanol.
Experimental Protocol: Reduction of 4-Bromo-2-methyl-1-indanone
-
Dissolve 4-bromo-2-methyl-1-indanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification. A 98% yield has been reported for a similar reduction of 4-bromo-1-indanone[10].
Part 3: Dehydration of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol to this compound
The final step in this sequence is the acid-catalyzed dehydration of the secondary alcohol to form the desired alkene. A variety of acids can be employed for this purpose, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice. The reaction is typically performed in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Dehydration to this compound
-
To a solution of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: The Direct Bromination Route - A More Convergent but Potentially Less Selective Approach
This strategy involves the direct electrophilic aromatic bromination of 2-methyl-1H-indene. This approach is more convergent as it introduces the bromine atom in the final step. However, the success of this route is highly dependent on the regioselectivity of the bromination reaction.
Part 1: Synthesis of 2-Methyl-1H-indene
The starting material for this route, 2-methyl-1H-indene, can be synthesized through various methods, including the methylation of indene.
Experimental Protocol: Synthesis of 2-Methyl-1H-indene
A detailed procedure for the synthesis of 2-methyl-1H-indene can be adapted from established literature methods, often involving the reaction of indene with a suitable methylating agent.
Part 2: Electrophilic Aromatic Bromination of 2-Methyl-1H-indene
The key step in this route is the selective bromination of the aromatic ring of 2-methyl-1H-indene. N-Bromosuccinimide (NBS) is a common reagent for benzylic and allylic brominations, but under appropriate conditions, it can also act as an electrophilic brominating agent for activated aromatic rings[1][10][11][12]. The regioselectivity of this reaction is governed by the directing effects of the alkyl-substituted five-membered ring. Theoretical and experimental studies on the electrophilic aromatic bromination of substituted benzenes provide a framework for predicting the outcome[6][13]. The electron-donating nature of the alkyl group on the five-membered ring is expected to activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In the case of 2-methyl-1H-indene, this would correspond to the 4- and 6-positions.
Figure 4: Potential outcomes of the electrophilic bromination of 2-methyl-1H-indene.
Experimental Protocol: Direct Bromination of 2-Methyl-1H-indene
-
Dissolve 2-methyl-1H-indene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) to the solution.
-
The reaction can be initiated with a radical initiator like AIBN or by using a polar solvent to favor electrophilic substitution. Careful control of reaction conditions is crucial to favor aromatic substitution over allylic bromination.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired 4-bromo isomer from other potential regioisomers.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: The Indanone Route | Route 2: The Direct Bromination Route |
| Overall Yield | Generally moderate to good, but multi-step. | Potentially higher in a single step, but purification of isomers can lower the effective yield. |
| Scalability | Readily scalable, with well-defined intermediates. | Potentially more challenging to scale due to the need for precise control of reaction conditions to ensure regioselectivity. |
| Regioselectivity | Excellent, as the bromine position is established early in the synthesis. | A significant challenge. A mixture of isomers is likely, requiring careful purification. |
| Starting Materials | Requires access to substituted propanoic acids or their precursors. | Requires the synthesis of 2-methyl-1H-indene. |
| Safety & Handling | Involves the use of strong Lewis acids (AlCl₃) and potentially hazardous acid chlorides. | N-Bromosuccinimide is a corrosive solid. Solvents like carbon tetrachloride are toxic. |
| Purification | Purification of intermediates at each stage is generally straightforward. | Separation of regioisomers can be difficult and may require advanced chromatographic techniques. |
Conclusion and Recommendations
Both the "Indanone Route" and the "Direct Bromination Route" present viable pathways to this compound.
The Indanone Route is the preferred method when unambiguous regiochemistry and high purity of the final product are the primary concerns. Although it involves more synthetic steps, the control it offers at each stage makes it a more reliable and predictable strategy, particularly for large-scale synthesis where product purity is critical.
The Direct Bromination Route offers the allure of a more convergent and potentially more atom-economical approach. However, the significant challenge of controlling the regioselectivity of the bromination step is a major drawback. This route may be suitable for exploratory or small-scale synthesis where the separation of isomers is feasible. Further optimization of the bromination conditions would be necessary to make this route competitive for larger-scale applications.
For researchers and drug development professionals requiring a dependable and scalable synthesis of high-purity this compound, the Indanone Route is the recommended and more robust strategy.
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A Comparative Guide to the Synthetic Validation of 4-Bromo-2-methyl-1H-indene: A Modern Approach vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic synthesis of key intermediates is paramount. The substituted indene scaffold, particularly 4-Bromo-2-methyl-1H-indene, serves as a crucial building block for a range of applications, from novel therapeutics to advanced functional materials. This guide provides an in-depth comparison of a modern, streamlined synthetic approach to this compound against a more traditional, classical methodology. The validation of a synthetic pathway is not merely a question of yield, but a holistic assessment of efficiency, safety, scalability, and purity. Here, we dissect two distinct routes to this compound, offering the experimental data and procedural rationale necessary for informed decision-making in a research and development setting.
The Significance of this compound
This compound is a versatile intermediate.[1] The bromine atom at the 4-position provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position influences the electronic properties and steric environment of the molecule. This substitution pattern makes it a valuable precursor in the synthesis of complex organic molecules, including fluorescent dyes and heterocyclic compounds with potential pharmacological activity.[1]
A Tale of Two Syntheses: A Comparative Overview
We will explore two primary pathways to our target compound, each beginning with the synthesis of the key intermediate, 4-bromo-2-methyl-1-indanone.
-
The Traditional Approach: This route relies on a classical Friedel-Crafts acylation to construct the indanone ring system.
-
The Modern Approach: This pathway leverages the availability of the precursor, 4-bromo-2-methyl-1-indanone, and focuses on an efficient reduction and dehydration sequence. This approach is analogous to modern methods that often prioritize commercially available or readily synthesized key intermediates.
The final two steps, reduction of the indanone to an indanol and subsequent dehydration to the indene, are common to both pathways. However, the initial synthesis of the indanone is the major point of divergence and comparison.
The Traditional Approach: Friedel-Crafts Acylation Route
The cornerstone of this classical synthesis is the intramolecular Friedel-Crafts acylation of a suitably substituted propionyl chloride.[2] This powerful C-C bond-forming reaction is a staple of organic synthesis for creating cyclic ketones from aromatic precursors.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the reaction of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, followed by intramolecular cyclization to form the five-membered ring of the indanone.[3][4]
Experimental Workflow: Traditional Synthesis of 4-Bromo-2-methyl-1-indanone
Caption: Workflow for the traditional synthesis of 4-bromo-2-methyl-1-indanone.
Detailed Protocol: Friedel-Crafts Acylation
-
Acyl Chloride Formation: A mixture of 3-(2-bromophenyl)-2-methylpropionic acid and thionyl chloride is stirred at room temperature for 24 hours. The excess thionyl chloride is then removed by distillation.
-
Cyclization: The crude 3-(2-bromophenyl)-2-methylpropionyl chloride is dissolved in dichloromethane and cooled to 0°C. Aluminum chloride is added portion-wise, and the mixture is refluxed for 3 hours.
-
Workup and Purification: The reaction is cooled and quenched by pouring onto ice. The organic layer is separated, and the aqueous layer is extracted with methyl-tert-butyl ether. The combined organic extracts are dried and evaporated. The crude product is purified by fractional distillation to yield 4-bromo-2-methyl-1-indanone.[2]
The Modern Approach: Efficient Reduction and Dehydration
This approach begins with the readily available 4-bromo-2-methyl-1-indanone, a testament to the advanced state of the chemical supply chain. The focus shifts to the optimization of the final two steps.
Mechanistic Considerations
The reduction of the ketone to a secondary alcohol is typically achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄). The subsequent dehydration of the alcohol to the alkene (the indene) is an acid-catalyzed elimination reaction, usually proceeding through an E1 mechanism involving a carbocation intermediate.
Experimental Workflow: Modern Synthesis of this compound
Caption: Workflow for the modern synthesis of this compound from the indanone.
Detailed Protocol: Reduction and Dehydration
-
Reduction: To a solution of 4-bromo-2-methyl-1-indanone in ethanol, sodium borohydride is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched with water, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.
-
Dehydration: The crude indanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark apparatus to remove water.
-
Purification: Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Head-to-Head Comparison: Traditional vs. Modern
| Parameter | Traditional Approach (Friedel-Crafts) | Modern Approach (from Indanone) | Analysis |
| Starting Materials | 3-(2-bromophenyl)-2-methylpropionic acid, SOCl₂, AlCl₃ | 4-Bromo-2-methyl-1-indanone, NaBH₄, p-TsOH | The modern approach starts with a more advanced, commercially available intermediate, simplifying the synthetic sequence. |
| Overall Yield | Moderate (e.g., ~75% for the cyclization step) | High (Reduction and dehydration are typically high-yielding) | The modern approach generally offers a higher overall yield from the common intermediate. |
| Reaction Conditions | Harsh (refluxing with strong Lewis acid) | Mild (room temperature reduction, reflux for dehydration) | The modern approach employs significantly milder and more controlled reaction conditions. |
| Safety & Handling | Involves corrosive SOCl₂ and water-sensitive, highly reactive AlCl₃. | Uses relatively safer reagents like NaBH₄ and a catalytic amount of a solid acid. | The modern approach presents a significantly better safety profile. |
| Atom Economy | Lower, due to the use of stoichiometric Lewis acid and chlorinating agent. | Higher, as it involves a reduction and a catalytic elimination. | The modern approach is more atom-economical. |
| Scalability | Can be challenging due to the exothermic nature of Friedel-Crafts reactions and handling of AlCl₃. | More readily scalable due to milder conditions and simpler workup procedures. | The modern approach is more amenable to large-scale synthesis. |
A Note on Outdated and Hazardous Methods
Historically, other methods for the synthesis of similar compounds have been employed, such as those involving aluminum mercuric chloride and methyl iodide.[1] It is imperative to note that such methods are now largely obsolete in modern synthetic laboratories due to the extreme toxicity of mercury compounds.[5][6] Mercuric chloride is fatal if swallowed, causes severe skin burns, and is suspected of causing genetic defects and damaging fertility. The use of such reagents poses significant health and environmental risks and should be avoided in favor of safer, more sustainable alternatives.
Conclusion: The Superiority of the Modern Approach
While the traditional Friedel-Crafts acylation route is a classic and mechanistically important transformation, the modern approach for the synthesis of this compound from its indanone precursor is demonstrably superior for practical applications. Its advantages in terms of yield, safety, mildness of reaction conditions, and scalability make it the preferred method for researchers in both academic and industrial settings. This comparative validation underscores a broader principle in contemporary synthetic chemistry: the strategic choice of starting materials and the adoption of milder, more efficient catalytic methods can dramatically improve the overall efficacy and safety of a synthetic route.
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ResearchGate. Mercuric Chloride (HgCl2). Available from: [Link]
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A Comparative Spectroscopic Guide to 4-Bromo-Indene Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Bromo-indenes, as versatile synthetic intermediates, often present a challenge in the unambiguous determination of the bromine substituent's position on the indene scaffold. This guide provides an in-depth comparison of the spectroscopic data for four key isomers: 4-bromo-indene, 5-bromo-indene, 6-bromo-indene, and 7-bromo-indene. By understanding the subtle yet significant differences in their NMR, IR, and mass spectra, researchers can confidently identify and differentiate these closely related compounds.
Introduction: The Challenge of Isomer Differentiation
The indene core is a valuable structural motif in medicinal chemistry and materials science. Bromination of the indene ring system can lead to a mixture of isomers, and the isolation and characterization of the desired isomer are critical for subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization process. However, the similar overall structure of the bromo-indene isomers can lead to overlapping signals and complex spectra, necessitating a careful and comparative analysis. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and mass spectrometry to provide a clear framework for distinguishing between the 4-, 5-, 6-, and 7-bromo-indene isomers.
Synthesis of Bromo-Indene Isomers: A Brief Overview
The synthesis of specific bromo-indene isomers often involves multi-step procedures, starting from appropriately substituted precursors. For instance, the synthesis of 4-bromo-1-indanone, a precursor to 4-bromo-indene, can be achieved through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid[1]. Subsequent reduction and dehydration steps would then yield the target 4-bromo-indene. Similar strategies, employing different starting materials, are used to access the other isomers. It is crucial to be aware of the synthetic route, as potential side-products or regioisomers could complicate spectral interpretation.
Comparative Spectroscopic Analysis
A thorough analysis of the spectroscopic data is essential for the definitive identification of each bromo-indene isomer. The following sections will highlight the key distinguishing features in each type of spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is arguably the most powerful tool for differentiating these isomers. The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the aromatic and olefinic protons.
Key Diagnostic Regions in the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0 - 7.8 ppm): The substitution pattern on the benzene ring of the indene core is unique for each isomer, leading to distinct splitting patterns.
-
4-Bromo-indene: Expect a complex multiplet for the three aromatic protons. The proton at C7, being ortho to the bromine, will likely be the most deshielded.
-
5-Bromo-indene: This isomer will show a more straightforward pattern. H-4 and H-6 will be doublets, and H-7 will be a singlet (or a narrow doublet due to long-range coupling).
-
6-Bromo-indene: Similar to the 5-bromo isomer, expect distinct signals. H-5 and H-7 will be doublets, and H-4 will be a singlet.
-
7-Bromo-indene: This will also display a complex multiplet for the three aromatic protons, with the proton at C6 being the most deshielded due to its proximity to the bromine atom.
-
-
Olefinic Region (δ 6.5 - 7.0 ppm): The protons on the five-membered ring (H-1, H-2, and H-3) will also show characteristic shifts and couplings. The allylic coupling between the C1 methylene protons and the C2 and C3 vinylic protons is a key feature.
-
Aliphatic Region (δ 3.0 - 3.5 ppm): The methylene protons at the C1 position typically appear as a triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms directly bonded to the bromine and those in its immediate vicinity.
Key Diagnostic Features in the ¹³C NMR Spectrum:
-
C-Br Signal: The carbon atom directly attached to the bromine atom will exhibit a characteristic chemical shift, typically in the range of δ 115-125 ppm. The exact position will vary slightly between isomers.
-
Quaternary Carbons: The chemical shifts of the quaternary carbons of the indene ring system (C3a and C7a) will be influenced by the position of the bromine atom.
-
Aromatic and Olefinic Carbons: The chemical shifts of the other aromatic and olefinic carbons will also be affected by the electron-withdrawing effect of the bromine atom, providing a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for confirming the presence of key functional groups and providing information about the substitution pattern on the aromatic ring.
Key Diagnostic Bands in the IR Spectrum:
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears below 3000 cm⁻¹.
-
C=C Stretching: Aromatic and olefinic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern.
-
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are often highly characteristic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of bands in this region.
-
C-Br Stretching: The C-Br stretching vibration is typically observed in the far-infrared region (below 600 cm⁻¹) and may be difficult to observe with standard instrumentation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the isotopic pattern of the molecule, which is particularly useful for compounds containing bromine.
Key Diagnostic Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom. The nominal mass of the bromo-indene isomers is 194 and 196 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can also provide structural clues. Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) and the loss of HBr ([M-HBr]⁺).
Data Summary and Comparison
To facilitate a direct comparison, the following table summarizes the key expected spectroscopic data for the four bromo-indene isomers. Please note that the exact values may vary slightly depending on the solvent and the specific instrument used.
| Spectroscopic Technique | 4-Bromo-indene | 5-Bromo-indene | 6-Bromo-indene | 7-Bromo-indene |
| ¹H NMR (Aromatic) | Complex multiplet | H-4 (d), H-6 (d), H-7 (s) | H-5 (d), H-7 (d), H-4 (s) | Complex multiplet |
| ¹³C NMR (C-Br) | ~120 ppm | ~122 ppm | ~123 ppm | ~118 ppm |
| IR (Out-of-Plane C-H) | Characteristic pattern for 1,2,3-trisubstitution | Characteristic pattern for 1,2,4-trisubstitution | Characteristic pattern for 1,2,4-trisubstitution | Characteristic pattern for 1,2,3-trisubstitution |
| Mass Spec (M⁺, M+2) | 194, 196 | 194, 196 | 194, 196 | 194, 196 |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation.
NMR Spectroscopy Sample Preparation
-
Weigh 5-10 mg of the bromo-indene isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
FT-IR Spectroscopy Sample Preparation (ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid bromo-indene sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (GC-MS) Sample Preparation
-
Prepare a dilute solution of the bromo-indene isomer in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject an appropriate volume of the solution into the GC-MS instrument.
Visualizing the Isomers
To aid in the conceptualization of the different isomers, the following diagrams illustrate their chemical structures.
Caption: Chemical structures of the four bromo-indene isomers.
Conclusion
The differentiation of 4-, 5-, 6-, and 7-bromo-indene isomers, while challenging, is readily achievable through a systematic and comparative analysis of their spectroscopic data. The ¹H NMR spectrum, with its distinct aromatic region patterns, serves as the primary tool for identification. Complementary information from ¹³C NMR, IR, and mass spectrometry provides confirmation and a more complete structural picture. By following the guidelines and utilizing the comparative data presented in this guide, researchers can confidently characterize their bromo-indene samples, ensuring the integrity and success of their synthetic endeavors.
References
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Oliverio, M., Nardi, M., Costanzo, P., Cariati, L., Cravotto, G., Giofrè, S. V., & Procopio, A. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5599–5610. [Link]
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A Comparative Guide to Computational Modeling for Predicting the Reactivity of 4-Bromo-2-methyl-1h-indene
Abstract
For researchers in medicinal chemistry and materials science, 4-bromo-2-methyl-1H-indene represents a versatile scaffold, valuable as a synthetic intermediate for more complex molecular architectures.[1][2] Predicting its chemical reactivity—specifically, identifying the most probable sites for electrophilic or nucleophilic attack and the viability of cross-coupling reactions—is paramount for designing efficient synthetic routes and minimizing undesirable byproducts. This guide provides an in-depth comparison of computational modeling techniques to forecast the reactivity of this molecule. We move beyond a simple listing of methods to explain the causality behind procedural choices, comparing the predictive power of rapid screening tools like Molecular Electrostatic Potential (MEP) maps against the quantitative accuracy of Density Functional Theory (DFT) and Transition State Theory (TST). This document is intended to serve as a practical guide for drug development professionals and synthetic chemists, enabling them to select the most appropriate computational model to answer specific chemical questions.
Part 1: Theoretical Foundations of Reactivity Prediction
A molecule's reactivity is fundamentally governed by its electronic structure. Computational models provide a window into this structure, allowing us to predict reaction outcomes without the need for initial, resource-intensive experimentation. The primary approaches rely on several key theoretical pillars.
Pillar 1: Electrostatic and Orbital Interactions
The initial interaction between two reacting molecules is often dominated by electrostatics and the overlap of their frontier molecular orbitals (FMOs).
-
Molecular Electrostatic Potential (MEP): This method provides a visually intuitive map of the electronic landscape of a molecule.[3] It calculates the electrostatic potential at the electron density surface, revealing electron-rich regions (negative potential, colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are targets for nucleophiles.[4][5] For a rapid, qualitative assessment of the most likely reaction sites, MEP analysis is an invaluable first step.[6]
-
Frontier Molecular Orbital (FMO) Theory: FMO theory posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The spatial distribution and energy of these orbitals can predict the regioselectivity of reactions. For instance, the site on the indene ring with the largest HOMO lobe is often the most susceptible to electrophilic attack.[7]
Pillar 2: Conceptual Density Functional Theory (DFT)
While MEP and FMO are qualitative, Conceptual DFT provides a set of quantitative reactivity descriptors derived from how the system's energy changes with the number of electrons.[8][9] These "global" and "local" indices offer a more rigorous way to compare the reactivity of different sites within a molecule.
-
Global Descriptors:
-
Chemical Potential (μ): Measures the escaping tendency of electrons from the system.
-
Hardness (η): Represents the resistance to a change in electron distribution.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
-
-
Local Descriptors:
-
Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic atoms within the molecule.
-
Pillar 3: Transition State Theory (TST)
To move from predicting where a reaction might occur to how fast it will proceed, we must consider the reaction's energy profile. Transition State Theory (TST) is the cornerstone for this analysis.[10][11] It postulates that reactants are in a pseudo-equilibrium with a high-energy "transition state" structure, which represents the point of maximum energy along the reaction coordinate.[12]
The key objective is to locate this first-order saddle point on the potential energy surface.[12] The difference in Gibbs free energy (ΔG‡) between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.[13][14] Modern computational methods, particularly DFT, can calculate these barriers with a high degree of accuracy.[15][16]
Part 2: A Comparative Analysis of Predictive Models for this compound
The reactivity of this compound is multifaceted. We will compare computational models for predicting the outcome of three probable reaction classes:
-
Electrophilic Aromatic Substitution (EAS): Attack of an electrophile on the π-system.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide leaving group.[17]
-
Palladium-Catalyzed Suzuki Cross-Coupling: Reactivity of the carbon-bromine bond.[18]
Model Comparison Framework
We will evaluate a hierarchy of methods, from fast semi-empirical models to more computationally intensive DFT calculations, to illustrate the trade-off between speed and accuracy.
-
Method 1: Semi-Empirical (RegioSQM Approach)
-
Rationale: These methods use approximations and parameters derived from experimental data, making them extremely fast and suitable for high-throughput screening. The RegioSQM method, for example, predicts EAS regioselectivity by calculating the proton affinity of each aromatic carbon.[19][20][21] The site with the lowest free energy upon protonation is predicted to be the most nucleophilic.
-
Application: Ideal for a quick, initial prediction of the most likely site for electrophilic attack.
-
-
Method 2: Density Functional Theory (DFT)
-
Rationale: DFT offers a robust balance of computational cost and accuracy, making it the workhorse for reactivity studies.[16] Within DFT, the choice of the functional and basis set is critical and dictates the quality of the results.
-
Functional Comparison:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that provides good results for a broad range of organic molecules.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is crucial for accurately describing non-covalent interactions, which can be significant in stabilizing transition states.
-
-
Basis Set Comparison:
-
6-31G(d): A Pople-style basis set of modest size, good for initial optimizations and qualitative results.
-
def2-TZVP: A triple-zeta valence basis set with polarization functions. It provides a more flexible and accurate description of the electron distribution, which is essential for quantitative energy calculations.
-
-
The following sections will detail the protocols and expected outcomes from applying these models.
Part 3: Step-by-Step Computational Protocols
Here, we provide a detailed, self-validating workflow for predicting the regioselectivity of a model electrophilic bromination reaction on this compound using DFT. This protocol can be adapted for other reactions.
Workflow: Predicting EAS Regioselectivity via Transition State Analysis
Caption: Computational workflow for predicting reaction regioselectivity.
Protocol Details:
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a full geometry optimization using an initial level of theory (e.g., B3LYP/6-31G(d)) in a quantum chemistry software package like Gaussian or ORCA.[22]
-
Run a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.
-
-
MEP Surface Calculation:
-
Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the van der Waals electron density surface (e.g., 0.002 electrons/bohr³).
-
Visually inspect the map to identify the regions of most negative potential (deepest red), which are the most likely sites for electrophilic attack.
-
-
Transition State (TS) Search:
-
For each potential reaction site identified in Step 2, model the reaction pathway. For bromination, this involves the formation of a σ-complex (Wheland intermediate).[20]
-
Create an initial guess for the transition state structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method like QST3 or by scanning the forming C-Br bond and picking the highest energy structure.
-
Optimize this guess to a first-order saddle point using a more accurate level of theory (e.g., ωB97X-D/def2-TZVP).
-
Perform a frequency calculation on the optimized TS structure. A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[12]
-
-
Activation Energy Calculation:
-
Calculate the Gibbs free energy of the reactants and the transition state at the same high level of theory.
-
The activation energy is the difference: ΔG‡ = G(TS) - G(Reactants). The reaction pathway with the lowest ΔG‡ is the kinetically favored one.
-
Part 4: Data Presentation and Interpretation
To objectively compare the models, all quantitative data must be summarized in a structured format.
Caption: Key reactive regions of this compound.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Method/Model | Predicted Primary Site(s) | Predicted Secondary Site(s) | Rationale |
| MEP Analysis | C7 | C5 | Location of the most negative electrostatic potential. |
| Conceptual DFT (Fukui f+) | C7 | C5 | Atoms with the highest value for f+, indicating susceptibility to nucleophilic attack (by the atom on the electrophile). |
| DFT (ΔG‡ of σ-complex) | C7 | C5 | Lowest calculated free energy barrier for the formation of the Wheland intermediate. |
Note: Atom numbering follows IUPAC conventions for the indene core.
Table 2: Comparison of Calculated Activation Energies (ΔG‡ in kcal/mol) for Model Reactions
| Reaction Type | DFT Model (Functional/Basis Set) | ΔG‡ (kcal/mol) | Interpretation |
| SNAr (with CH₃O⁻) | B3LYP/6-31G(d) | 35.8 | High barrier, suggesting SNAr is likely difficult under standard conditions.[17][23] |
| ωB97X-D/def2-TZVP | 34.1 | Lower, but still high. The reaction is likely not spontaneous. | |
| EAS (Bromination at C7) | B3LYP/6-31G(d) | 18.5 | Moderate barrier, suggesting EAS is kinetically feasible. |
| ωB97X-D/def2-TZVP | 17.2 | Lower barrier confirms feasibility; dispersion effects stabilize the TS. | |
| EAS (Bromination at C5) | ωB97X-D/def2-TZVP | 19.8 | ~2.6 kcal/mol higher than C7, confirming C7 is the major kinetic product. |
Interpretation of Results
Conversely, the high activation energy calculated for the SNAr reaction suggests it is kinetically disfavored . The electron-donating methyl group and the lack of strong electron-withdrawing groups on the aromatic ring fail to sufficiently activate the system for nucleophilic attack.[17] While not explicitly modeled here, the C-Br bond is expected to be highly active towards palladium-catalyzed cross-coupling reactions, a common application for aryl bromides.[24][25]
The comparison between DFT models reveals that while both B3LYP and ωB97X-D provide qualitatively similar results, the ωB97X-D functional consistently predicts slightly lower activation barriers. This is attributable to its inclusion of dispersion forces, which can preferentially stabilize the more crowded transition state structures. For obtaining high-accuracy quantitative data, a modern, dispersion-corrected functional with a triple-zeta basis set is recommended.
Conclusion and Recommendations
For drug development professionals and synthetic chemists, we recommend the following tiered strategy:
-
For Rapid Screening and Hypothesis Generation: Begin with MEP surface calculations. This method is computationally inexpensive and provides an excellent qualitative prediction of the most reactive sites for polar reactions.
-
For Quantitative Regioselectivity: To confirm site selectivity, calculate the relative free energy barriers for reaction at each plausible site using a reliable DFT model (e.g., ωB97X-D/def2-TZVP). The pathway with the lowest barrier will be the dominant kinetic pathway.
-
For Reaction Rate and Feasibility: A full transition state analysis to determine the absolute ΔG‡ is necessary to predict whether a reaction is likely to proceed under given thermal conditions.
By integrating these computational models into the research workflow, scientists can make more informed decisions, accelerate the discovery process, and design more efficient and selective chemical syntheses.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methyl-1H-indene
As professionals in scientific research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible science. This guide provides a detailed, field-tested protocol for the safe disposal of 4-Bromo-2-methyl-1H-indene, ensuring the protection of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Hazard Assessment & Risk Mitigation
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This informs the necessary safety precautions and dictates the correct waste stream classification.
1.1. Chemical Profile and Known Hazards
This compound is an organobromine compound with specific handling requirements. While comprehensive toxicological data is limited, existing safety data sheets for it and similar halogenated compounds highlight several key hazards.[4][5] It is classified as an irritant, capable of causing irritation to the skin, eyes, and respiratory system.[6][7] Ingestion is considered harmful.[7]
| Property | Data | Source |
| CAS Number | 328085-65-0 | [6][8] |
| Molecular Formula | C10H9Br | [6][8] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6][7] |
| Waste Classification | Halogenated Organic Hazardous Waste | [9][10] |
1.2. Mandatory Personal Protective Equipment (PPE) and Safe Handling
The selection of PPE is your primary defense against chemical exposure. The following PPE must be worn at all times when handling this compound:
-
Nitrile Gloves: Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately, and hands washed thoroughly.
-
Safety Goggles/Glasses: Chemical splash goggles are required to protect against eye contact and irritation.[6][7]
-
Laboratory Coat: A flame-resistant lab coat protects against incidental skin contact and contamination of personal clothing.
-
Fume Hood: All handling and aliquoting of this compound should occur inside a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation.[4][6]
Causality Behind Handling Choices: Given that the compound is an irritant and its toxicological properties are not fully investigated, minimizing all routes of exposure (dermal, ocular, inhalation) is the guiding principle.[4][5] Furthermore, because related bromo-organic compounds can be flammable and their vapors may form explosive mixtures with air, it is a prudent safety measure to keep the chemical away from ignition sources and use spark-proof tools.[4][5]
The Core Disposal Protocol: A Step-by-Step Guide
Disposing of this compound is a systematic process governed by federal and local regulations.[2] Adherence to this protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation This is the most critical step. As a brominated organic compound, this compound is classified as halogenated organic waste .[9][10] It must never be mixed with non-halogenated solvents (like acetone, hexanes, or methanol), aqueous waste, or solid chemical waste.
-
Why it's critical: Halogenated and non-halogenated wastes are often incinerated for disposal. The presence of halogens requires specialized scrubbers in the incinerator to neutralize the resulting acidic gases (like hydrogen bromide). Mixing waste streams can lead to regulatory violations, damage to disposal facilities, and significantly increased disposal costs.
Step 2: Container Selection and Preparation Select a clean, leak-proof waste container designated for halogenated organic waste. This is typically a glass or high-density polyethylene (HDPE) bottle.
-
Self-Validating System: The container must have a screw-top cap that seals tightly to prevent the escape of vapors.[4] Ensure the container is chemically compatible and not reactive with the waste. Never use metal containers for corrosive materials, though this is less of a concern for this specific compound.[3]
Step 3: Proper Labeling Every hazardous waste container must be correctly labeled from the moment the first drop of waste is added.[11]
-
Regulatory Requirement: The label must clearly state the words "Hazardous Waste" .[11]
-
Content Identification: List all constituents of the container by their full chemical name (e.g., "this compound"). If it's a solution, provide the solvent and approximate percentages.
-
Hazard Communication: The label should also indicate the relevant hazards (e.g., "Irritant," "Flammable"). This can be done using pictograms or written warnings.[11]
Step 4: On-Site Accumulation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA) .[3][11]
-
Logistical Best Practice: The SAA should be located at or near the point of waste generation and be under the direct control of laboratory personnel.[3][11] The container must remain closed at all times except when adding waste. Place the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[3]
Step 5: Arranging Final Disposal Once the container is approaching full (no more than 90% capacity to allow for expansion) or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), arrange for its removal.[2][3]
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Do not attempt to dispose of the chemical yourself.
Emergency Procedures for Spills
In the event of a small spill within a fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Absorb the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container suitable for hazardous waste.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it through the halogenated hazardous waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Visualization of the Waste Disposal Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, ensuring that this compound is directed to the correct waste stream.
Caption: Decision workflow for proper chemical waste segregation.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, utilizing appropriate PPE, and rigorously following the segregation and disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.
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Navigating the Synthesis Landscape: A Comprehensive Guide to Safely Handling 4-Bromo-2-methyl-1h-indene
Hazard Identification and Risk Assessment: Understanding the Adversary
4-Bromo-2-methyl-1h-indene (C₁₀H₉Br) is a solid with a molecular weight of 209.08 g/mol .[2] Based on data from similar brominated organic compounds and available safety information, it is prudent to assume it is irritating to the eyes, respiratory system, and skin.[1] Inhalation and direct contact should be strictly avoided.[1]
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Due to these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This includes evaluating the quantities being used, the duration of the procedure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during transfers and solution preparation. |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Aromatic and halogenated hydrocarbons can compromise many glove materials.[3][4] While specific breakthrough times for this compound are unavailable, neoprene and nitrile gloves generally offer good resistance to a range of organic compounds.[5][6] Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemicals is required to protect the skin and clothing from potential splashes. |
| Respiratory | NIOSH-Approved Respirator (if required) | All handling of the solid and its solutions should be performed within a certified chemical fume hood. If there is a potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the key steps for handling this compound.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials for halogenated hydrocarbons (e.g., vermiculite, spill pillows) is available.[8][9] Do not use combustible materials for absorption.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid halogenated organic waste.
Handling the Compound
The following diagram illustrates the safe handling workflow:
Caption: A stepwise workflow for the safe handling of this compound.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
-
Transfer and Weighing: Carefully transfer the solid compound from its storage container to a weighing vessel inside the chemical fume hood. Minimize the creation of dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Container Sealing: Keep all containers with this compound tightly sealed when not in use.
Post-Handling Decontamination
-
Surface Decontamination: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound with soap and water.[10] For highly toxic materials, a solvent that the material is soluble in and is compatible with the surface should be used for the initial wipe-down, followed by soap and water.[10]
-
Equipment Decontamination: Decontaminate all glassware and equipment. This can be achieved by rinsing with a suitable solvent, followed by a thorough wash with soap and water.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making flowchart for responding to a chemical spill.
-
Small Spills (within a chemical fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and your laboratory supervisor.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
-
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. As a halogenated organic compound, it falls under specific waste disposal regulations.[13][14]
Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquids."[15] Do not mix with non-halogenated organic waste.[15]
Waste Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
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Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
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Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
